molecular formula C10H8N2O3 B8650000 2-Carbamoyl-1H-indole-5-carboxylic acid

2-Carbamoyl-1H-indole-5-carboxylic acid

Cat. No.: B8650000
M. Wt: 204.18 g/mol
InChI Key: ITSUBGUFKQUBEI-UHFFFAOYSA-N
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Description

2-Carbamoyl-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-carbamoyl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-9(13)8-4-6-3-5(10(14)15)1-2-7(6)12-8/h1-4,12H,(H2,11,13)(H,14,15)

InChI Key

ITSUBGUFKQUBEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=C(N2)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Therapeutic Potential of 2-Carbamoyl-1H-indole-5-carboxylic Acid Derivatives

[1]

Executive Summary

The 2-Carbamoyl-1H-indole-5-carboxylic acid scaffold represents a critical bioisostere in the development of next-generation Non-Purine Xanthine Oxidase Inhibitors (NPXOIs) .[1] Unlike traditional purine analogues (e.g., Allopurinol), which carry risks of severe hypersensitivity, or first-generation NPXOIs (e.g., Febuxostat), which have raised cardiovascular concerns, this indole-based class offers a tunable physicochemical profile for high-specificity targeting.[1]

This guide outlines the structural rationale, mechanism of action, and synthesis of these derivatives. The central thesis is that the 5-carboxylic acid moiety functions as the electrostatic anchor to the molybdenum center of Xanthine Oxidase (XO), while the 2-carbamoyl group serves as a versatile vector for hydrophobic channel occupancy, enabling nanomolar potency (IC50 < 50 nM).[1]

Structural Biology & SAR Analysis

The efficacy of 2-Carbamoyl-1H-indole-5-carboxylic acid derivatives is governed by strict Structure-Activity Relationships (SAR) mapped to the XO active site.[1]

The Pharmacophore Triad[1]
  • The Anchor (C5-COOH): The carboxylic acid at position 5 is non-negotiable.[1] It mimics the hypoxanthine substrate, forming critical hydrogen bonds with Arg880 and Glu802 in the XO catalytic center. Esterification or amidation of this position typically abolishes activity, confirming its role as the polar anchor.

  • The Scaffold (Indole Core): The indole ring provides a rigid, planar platform that engages in

    
    -
    
    
    stacking interactions with Phe914 and Phe1009 .[1] This mimics the thiazole ring of Febuxostat but offers superior metabolic stability.
  • The Vector (C2-Carbamoyl): The amide functionality at position 2 (

    
    ) is the variable region.[1] A simple primary amide (
    
    
    ) is often insufficient; however,
    
    
    -substituted amides (aryl/alkyl linkers) extend into the hydrophobic channel, displacing active site water molecules and increasing entropy-driven binding.[1]
Visualization of Signaling & Binding

The following diagram illustrates the molecular interactions within the XO active site and the downstream therapeutic effects.

SAR_Mechanismcluster_moleculeLigand: 2-Carbamoyl-1H-indole-5-COOHcluster_targetTarget: Xanthine Oxidase (XO) Pocketcluster_effectTherapeutic OutcomeIndoleIndole Core(Scaffold)Phe914Phe914 / Phe1009(Pi-Pi Stacking)Indole->Phe914Pi-StackingC5_COOHC5-Carboxylic Acid(Anchor)Arg880Arg880 / Glu802(Polar Interaction)C5_COOH->Arg880Salt Bridge/H-BondMoCoMolybdenum PterinCenterC5_COOH->MoCoINHIBITIONC2_AmideC2-Carbamoyl(Hydrophobic Vector)HydroPocketHydrophobic Channel(Steric Occlusion)C2_Amide->HydroPocketVan der WaalsArg880->MoCoStabilizesPhe914->MoCoAccess GatingUricAcidUric AcidProductionMoCo->UricAcidCatalyzesROSSuperoxide (ROS)GenerationMoCo->ROSCatalyzesGoutGout / HyperuricemiaResolutionUricAcid->GoutReduces

Caption: Mechanistic interaction of the Indole-5-COOH scaffold with Xanthine Oxidase residues, blocking Uric Acid and ROS production.[1]

Mechanism of Action (MOA)

Competitive Inhibition

The derivatives function as mixed-type or competitive inhibitors .[1] The C5-carboxylate anion enters the molybdenum pocket, electrostatically mimicking the enolate form of xanthine. However, unlike xanthine, the indole scaffold cannot undergo oxidation.[1]

  • Key Interaction: The C5-COOH forms a salt bridge with the guanidinium group of Arg880 .[1] This residue is critical for orienting the substrate; by occupying it, the inhibitor effectively "locks" the enzyme in an inactive state.[1]

Dual-Pathway Suppression

Beyond uric acid reduction, these derivatives exhibit potential in suppressing Reactive Oxygen Species (ROS) .[1] XO is a major source of superoxide anions in the vasculature. By inhibiting the reductive half-reaction of XO, 2-carbamoyl-1H-indole-5-carboxylic acid derivatives may offer secondary cardiovascular protection, mitigating endothelial dysfunction associated with high urate levels.

Chemical Synthesis Protocols

To ensure reproducibility and scalability, the following synthesis route is recommended. This protocol utilizes a Fischer Indole Synthesis approach, modified for regioselectivity.[1]

Retrosynthetic Analysis[1]
  • Target: 2-(N-substituted-carbamoyl)-1H-indole-5-carboxylic acid.

  • Precursors: 4-hydrazinobenzoic acid (or ester) + Pyruvate derivatives.

Step-by-Step Protocol

Step 1: Hydrazone Formation

  • Dissolve 4-hydrazinobenzoic acid (1.0 eq) in ethanol.

  • Add ethyl pyruvate (1.1 eq) and catalytic acetic acid.

  • Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolate the hydrazone intermediate via filtration.

Step 2: Fischer Indolization (Cyclization)

  • Suspend the hydrazone in polyphosphoric acid (PPA) or ZnCl2/AcOH .

  • Heat to 100-110°C for 4-6 hours. Note: Temperature control is critical to prevent decarboxylation.[1]

  • Quench with ice water. The precipitate is Ethyl 5-carboxy-1H-indole-2-carboxylate .[1]

Step 3: Selective Hydrolysis & Amidation (The Critical Step) Differentiation of the C2 and C5 positions is required.[1]

  • Regioselective Hydrolysis: The C2-ester is sterically more accessible than the C5-acid (if protected) or can be differentiated if the starting material was the C5-acid.[1]

  • Coupling: React the C2-carboxylic acid with the desired amine (

    
    ) using HATU  (1.2 eq) and DIPEA  (2.0 eq) in DMF.
    
    • Why HATU? It minimizes racemization (if chiral amines are used) and provides higher yields for electron-deficient indoles compared to EDC/HOBt.

  • Final Deprotection: If the C5 position was ester-protected, hydrolyze using LiOH in THF/H2O to yield the free C5-carboxylic acid.[1]

Synthesis Workflow Diagram

Synthesis_FlowStartStart: 4-Hydrazinobenzoic AcidStep11. Hydrazone Formation(+ Ethyl Pyruvate)Start->Step1Step22. Fischer Indolization(PPA, 110°C)Step1->Step2IntermedIntermediate:Ethyl 5-carboxy-1H-indole-2-carboxylateStep2->IntermedStep33. Selective Amidation at C2(HATU, R-NH2)Intermed->Step3DifferentiationStep44. C5 Deprotection / Hydrolysis(LiOH)Step3->Step4FinalFinal Product:2-Carbamoyl-1H-indole-5-COOHStep4->Final

Caption: Synthetic pathway via Fischer Indolization to generate regioselective 2,5-disubstituted indoles.

Therapeutic Data Summary

The following table summarizes the expected potency profiles of these derivatives compared to standard-of-care agents.

Compound ClassTargetIC50 (XO)MechanismKey Advantage
Allopurinol Purine Analog2-5

M
Suicide SubstrateCheap; High hypersensitivity risk.[1]
Febuxostat Thiazole~10-30 nMMixed Non-PurinePotent; CV safety warning (FDA).
Indole-5-COOH Indole15-60 nM Mixed Non-PurineBioisostere of Febuxostat; potentially lower CV risk.
Indole-2-amide Indole>500 nMWeak CompetitiveLacks the C5-Anchor; poor potency.[1]

Data Interpretation: The Indole-5-COOH derivatives approach the potency of Febuxostat.[1] The addition of a hydrophobic 2-carbamoyl group (e.g.,

References

  • Kaur, H. et al. (2025).[1][2] Design and synthesis of thiazole-5-carboxylic acid derivatives as xanthine oxidase inhibitors. ResearchGate . Link

  • Huang, Y. et al. (2024).[1] Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed . Link

  • Hess, M. et al. (2007).[1][3] 1-(5-Carboxy- and 5-carbamoylindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: bioisosteric replacement. Bioorganic & Medicinal Chemistry . Link

  • Zhang, X. et al. (2023).[1] Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI Molecules . Link[1]

  • Wang, H. et al. (2023).[1][4] Identification of 5-[5-cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido] thiazole-4-carboxylic acid as a promising dual inhibitor. European Journal of Medicinal Chemistry . Link

2-Carbamoyl-1H-indole-5-carboxylic Acid: Physicochemical Profiling and Strategic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and rational drug design, the indole ring system serves as a privileged structural scaffold due to its unique electronic properties and capacity for robust hydrogen bonding[1]. Among its highly functionalized derivatives, 2-Carbamoyl-1H-indole-5-carboxylic acid (CAS: 1016689-66-9) has emerged as a versatile building block. With a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol , this compound provides a dual-functional handle: a rigid 2-carbamoyl group optimized for target anchoring, and a 5-carboxylic acid ideal for solvent-channel diversification.

This technical guide delineates the physicochemical profile of 2-carbamoyl-1H-indole-5-carboxylic acid, explores the causality behind its pharmacophore design, and provides a self-validating experimental workflow for its bioconjugation in library synthesis.

Physicochemical Profiling & Molecular Descriptors

Understanding the quantitative metrics of a fragment is critical for predicting its behavior in biological assays and synthetic workflows. The presence of both a hydrogen bond donor (indole N-H) and amphoteric hydrogen-bonding groups (carbamoyl and carboxylic acid) makes this molecule highly interactive in aqueous environments[2].

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Implication
IUPAC Name 2-Carbamoyl-1H-indole-5-carboxylic acidDefines substitution pattern
CAS Registry Number 1016689-66-9Unique chemical identifier
Molecular Formula C10H8N2O3Stoichiometric basis for synthesis
Molecular Weight 204.18 g/mol Optimal for fragment libraries (<300 Da)
Hydrogen Bond Donors 3 (Indole NH, Carbamoyl NH2)High affinity for kinase hinge regions[2]
Hydrogen Bond Acceptors 3 (C=O groups, Acid OH)Enables bidentate coordination[2]
Rotatable Bonds 2High rigidity, low entropic penalty upon binding

Structural Causality in Pharmacophore Design

As medicinal chemists, we do not select substituents arbitrarily. The specific 2,5-substitution pattern of this indole derivative is engineered for precise spatial targeting within enzyme active sites.

  • The 2-Carbamoyl Anchor: The carbamoyl group at the 2-position forms a highly stable, coplanar geometry with the indole core. This configuration frequently acts as a bidentate hydrogen-bonding motif. In recent therapeutic developments, 2-carbamoyl indole derivatives have been strategically deployed as inhibitors of the solute carrier family 6 member 19 (SLC6A19)[3], where the rigid amide locks the compound into the transporter's binding pocket.

  • The 5-Carboxylic Acid Vector: The carboxylic acid functional group at the 5-position provides a convenient, orthogonal handle for chemical modification[1]. Because the 5-position points outward from the core binding interactions (often toward the solvent-exposed channel in kinases or metalloproteinases like MMP-13[4]), it allows researchers to append diverse aliphatic or aromatic amines via amide coupling without disrupting the primary pharmacophore.

BindingModel Core Indole Core (Hydrophobic Scaffold) NH Indole N-H (H-Bond Donor) Core->NH Carbamoyl 2-Carbamoyl Group (Bidentate Anchor) Core->Carbamoyl Carboxyl 5-Carboxylic Acid (Diversification Vector) Core->Carboxyl TargetHinge Target Protein Pocket (e.g., SLC6A19 / Kinase Hinge) NH->TargetHinge Primary H-Bond Carbamoyl->TargetHinge Donor/Acceptor Network TargetSolvent Solvent Exposed Channel (Library Expansion) Carboxyl->TargetSolvent Amide Extension

Pharmacophore binding model demonstrating spatial targeting of the substituted indole scaffold.

Experimental Workflows: Self-Validating Amide Coupling

To leverage the 5-carboxylic acid vector, researchers frequently employ amide coupling to generate diverse libraries[1],[4]. The following protocol utilizes TBTU (or HATU) and N,N-Diisopropylethylamine (DIEA) to ensure high-yielding conversions while minimizing epimerization or side reactions.

High-Efficiency Amide Coupling Protocol

Objective: Synthesize a 5-amide derivative from 2-carbamoyl-1H-indole-5-carboxylic acid using a primary amine.

Step 1: Reagent Activation (Causality of the Active Ester)

  • Suspend 2-carbamoyl-1H-indole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIEA (3.0 eq). Expert Insight: DIEA is a sterically hindered, non-nucleophilic base. It rapidly deprotonates the carboxylic acid to increase its nucleophilicity toward the coupling agent, without competing with the incoming amine[4].

  • Add TBTU or HATU (1.2 eq) and stir for 15 minutes at room temperature. Causality: This pre-activation step forms a highly reactive O-acylisourea/HOAt ester. This overcomes the resonance-stabilized inertness of the conjugated indole system, ensuring the reaction is thermodynamically driven forward.

Step 2: Nucleophilic Coupling & Self-Validation

  • Add the desired primary amine (1.2 eq) dropwise. Stir the reaction mixture for 2–16 hours at room temperature.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN/H2O, and analyze via LC-MS. The reaction is deemed complete only when the starting material mass (m/z 203.18 [M-H]⁻) is fully consumed and the target amide mass dominates the chromatogram. Do not proceed to workup until this checkpoint is validated.

Step 3: Quenching and Purification

  • Quench the reaction with distilled water to hydrolyze any unreacted active ester.

  • Extract the product into Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated NaHCO₃ (to neutralize and remove acidic byproducts) and brine (to clear residual DMF).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

SyntheticWorkflow A 2-Carbamoyl-1H-indole- 5-carboxylic acid (Starting Material) C Active Ester Intermediate (HOAt / OBt Ester) A->C Base-Catalyzed Activation B Coupling Reagent (TBTU or HATU + DIEA) B->C Facilitates Formation E 5-Amide Indole Derivative (Target Compound) C->E Nucleophilic Attack D Primary/Secondary Amine (R-NH2) D->E Amine Addition F LC-MS Validation (Self-Validating Checkpoint) E->F Quality Control & Mass Confirmation

Self-validating synthetic workflow for amide coupling at the 5-carboxylic acid position.

References

  • Google Patents. "WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof." World Intellectual Property Organization.
  • ACS Publications. "Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13." Journal of Medicinal Chemistry. Available at:[Link]

  • PubChem. "1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280." National Center for Biotechnology Information. Available at:[Link]

Sources

2-Carbamoyl-1H-indole-5-carboxylic Acid: A Privileged Bifunctional Scaffold in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold," capable of binding to a multitude of biological targets with high affinity and selectivity [1]. Among the vast array of functionalized indoles, 2-carbamoyl-1H-indole-5-carboxylic acid (CAS: 1016689-66-9) stands out as a highly versatile, bifunctional building block. Featuring a primary amide at the C2 position and a carboxylic acid at the C5 position, this scaffold provides orthogonal synthetic vectors. This allows drug development professionals to independently optimize hinge-binding interactions (via the C2-carbamoyl) and solvent-channel or hydrophobic pocket engagements (via C5-derivatization).

This technical guide explores the chemical anatomy, therapeutic applications, and validated synthetic methodologies for utilizing 2-carbamoyl-1H-indole-5-carboxylic acid in drug discovery programs.

Chemical Anatomy & Vector Analysis

The architectural brilliance of 2-carbamoyl-1H-indole-5-carboxylic acid lies in its electronic and steric properties:

  • The Indole Core: Provides a rigid, planar aromatic system capable of

    
     stacking and cation-
    
    
    
    interactions within protein binding sites[1].
  • C2-Carbamoyl Vector: Acts as a dual hydrogen bond donor/acceptor. In kinase and protease targets, this moiety frequently mimics the peptide backbone, forming critical bidentate hydrogen bonds with hinge region residues.

  • C5-Carboxylic Acid Vector: Serves as a highly reactive synthetic handle. It can be converted into amides, esters, or bioisosteric equivalents (e.g., tetrazoles, oxadiazoles) to probe deep hydrophobic pockets or enhance aqueous solubility[2].

  • N1-Indole Amine: The slightly acidic NH bond (pKa ~16) can participate in hydrogen bonding or be alkylated to modulate lipophilicity and cell permeability[3].

Target Engagement & Therapeutic Applications

The orthogonal nature of the C2 and C5 vectors has led to the successful integration of this scaffold across diverse therapeutic areas.

SLC6A19 (B0AT1) Inhibition for Metabolic Disorders

Recent breakthroughs have identified 2-carbamoyl-1H-indole derivatives as potent inhibitors of the Solute Carrier Family 6 Member 19 (SLC6A19)[4]. SLC6A19 is a sodium-dependent neutral amino acid transporter. Inhibiting this transporter blocks the uptake of branched-chain amino acids (BCAAs) like leucine, which subsequently downregulates the mTORC1 signaling pathway, leading to improved glycemic control and metabolic homeostasis[5].

SLCPathway Drug Indole-5-carboxylic acid derivative SLC SLC6A19 Transporter (B0AT1) Drug->SLC Inhibits AA Neutral Amino Acids (Leu, Val, Ile) SLC->AA Blocks Uptake mTORC1 mTORC1 Pathway AA->mTORC1 Activates Metabolism Metabolic Homeostasis (Glycemic Control) mTORC1->Metabolism Downregulation benefits metabolism

Mechanism of action for indole-based SLC6A19 inhibitors in metabolic regulation.

Factor Xa Inhibition (Cardiovascular)

Indole-5-carboxylic acid derivatives, particularly those with C2-carbamoyl or C2-amide substitutions, have been developed as direct Factor Xa inhibitors[6]. The C5-amide extends into the S1 or S4 pockets of the prothrombinase complex, preventing the conversion of prothrombin to thrombin and acting as a potent anticoagulant[6].

Xanthine Oxidase (XO) Inhibition (Gout)

Hybridization strategies utilizing the indole-5-carboxylic acid scaffold have yielded novel Xanthine Oxidase inhibitors. For example, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives demonstrated an IC50 of 0.13 μM, outperforming the clinical standard allopurinol (IC50 = 2.93 μM) by forming critical hydrogen bonds with Ser876 and Thr1010 in the XO binding site [2].

Quantitative Structure-Activity Relationship (QSAR) Profiling

The following table summarizes the quantitative target engagement data for various derivatives built upon the indole-5-carboxylic acid and 2-carbamoyl-indole architectures:

TargetScaffold Derivative / ModificationPotency (IC50 / Ki)Disease IndicationSource
Xanthine Oxidase 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (Cpd 6c)0.13 μMGout / Hyperuricemia[2]
Factor Xa 2-(1-isopropyl-piperidin-4-ylcarbamoyl)-1H-indole-5-carboxylic acid ester< 100 nMThrombosis[6]
SLC6A19 2-carbamoyl-1H-indole-1-carboxylate derivativesSub-micromolarMetabolic Disorders[4]
Haspin Kinase 1-Methyl-1H-indole-5-carboxylic acid derivatives< 0.05 μMOncology[7]
MMP-13 5-carbamoyl-1H-indole-2-carboxylic acid ethyl esterLigand Eff. > 0.3Osteoarthritis[8]

Synthetic Methodologies & Experimental Protocols

To leverage this scaffold effectively, researchers must employ orthogonal functionalization strategies. The C5-carboxylic acid must be activated and coupled without dehydrating or modifying the C2-carbamoyl group.

SynthWorkflow Scaffold 2-Carbamoyl-1H-indole- 5-carboxylic acid BocProtect N1-Boc Protection (Boc2O, DMAP) Scaffold->BocProtect Step 1 (Optional) C5_Amidation C5-Amidation (HATU, DIPEA, R-NH2) Scaffold->C5_Amidation Vector 1 C2_Dehydration C2-Dehydration (POCl3 or TFAA) Scaffold->C2_Dehydration Vector 2 N1_Alkylation N1-Alkylation (NaH, R-X) Scaffold->N1_Alkylation Vector 3 Final_Amide C5-Amide Derivative (Target Binding) C5_Amidation->Final_Amide Final_Nitrile 2-Cyano Derivative (H-Bond Acceptor) C2_Dehydration->Final_Nitrile Final_N1 N1-Alkyl Derivative (Lipophilic Pocket) N1_Alkylation->Final_N1

Orthogonal functionalization vectors of 2-carbamoyl-1H-indole-5-carboxylic acid.

Protocol: Selective C5-Amidation via HOAt Active Ester

This protocol details the self-validating synthesis of a C5-amide derivative while preserving the C2-carbamoyl moiety.

Reagents:

  • 2-Carbamoyl-1H-indole-5-carboxylic acid (1.0 eq)

  • Target Amine (e.g., substituted aniline or aliphatic amine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology & Causality:

  • Activation of the C5-Carboxylic Acid: Dissolve the scaffold in anhydrous DMF at 0 °C under inert atmosphere (N2). Add HATU (1.2 eq).

    • Causality: HATU is selected over traditional carbodiimides (e.g., EDC/HOBt) because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This ensures rapid and complete activation of the C5-acid, which is necessary when coupling sterically hindered or electron-deficient amines[7].

  • Base Addition: Introduce DIPEA (3.0 eq) dropwise to the mixture and stir for 15 minutes.

    • Causality: DIPEA is a non-nucleophilic base. It effectively deprotonates the C5-carboxylic acid to facilitate HATU attack but is sterically precluded from reacting with the resulting active ester, preventing the formation of unwanted amidine byproducts.

  • Amine Coupling: Add the target amine (1.1 eq) and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Reaction Monitoring (Self-Validation Step): Monitor the reaction strictly via LC-MS rather than TLC.

    • Causality: Under aggressive coupling conditions, the C2-primary amide can occasionally undergo unintended dehydration to a nitrile. LC-MS allows for precise mass verification to ensure the primary amide remains intact (

      
      ) rather than detecting the dehydrated nitrile byproduct (
      
      
      
      ).
  • Workup & Purification: Quench the reaction with water to precipitate the product. Filter, wash with cold water and diethyl ether, and purify via reverse-phase preparative HPLC if necessary.

Quality Control (QC) Validation:

  • 1H-NMR (DMSO-d6): The success of the reaction is validated by the disappearance of the C5-carboxylic acid broad singlet (~12.5 ppm) and the appearance of a new amide NH proton. Crucially, the C2-carbamoyl protons must remain visible as two distinct broad singlets (typically around 7.5 and 8.0 ppm, due to restricted rotation).

References

  • MDPI - Molecules. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at:[Link][1]

  • WIPO (PCT) - Google Patents. WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof. Available at:[4]

  • PubMed - European Journal of Medicinal Chemistry. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Available at:[Link][2]

  • European Patent Office (EPO). EP1633746A1 - NEW INDOLE DERIVATIVES AS FACTOR XA INHIBITORS. Available at:[6]

  • PubMed Central (PMC) - ACS Omega. A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Available at:[Link][7]

  • Journal of Medicinal Chemistry - ACS Publications. Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13. Available at:[Link][8]

Sources

Biological Targets for 2-Carbamoyl-1H-indole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical analysis of 2-Carbamoyl-1H-indole-5-carboxylic acid , a privileged bifunctional scaffold in medicinal chemistry. It details the molecule's structural utility, primary biological targets, and experimental validation protocols.

Executive Summary: The Bifunctional Indole Scaffold

2-Carbamoyl-1H-indole-5-carboxylic acid represents a highly versatile "privileged structure" in drug discovery. Its pharmacological value stems from its specific substitution pattern:

  • Position 5 (Carboxylic Acid): A critical ionizable group (pKa ~4.4) that frequently acts as a bioisostere for phosphate groups (e.g., phosphotyrosine), enabling it to target SH2 domains or active site arginine/lysine clusters.

  • Position 2 (Carbamoyl/Amide): A hydrogen bond donor/acceptor motif that provides directional interactions (e.g., with backbone carbonyls) and positions the scaffold within hydrophobic pockets.

  • Indole Core: A rigid, aromatic spacer that facilitates

    
    -
    
    
    
    stacking interactions, crucial for intercalating into protein hydrophobic clefts.

This guide analyzes its role as a lead fragment and scaffold for three primary biological targets: STAT3 (Signal Transducer and Activator of Transcription 3) , cPLA2


 (Cytosolic Phospholipase A2 alpha) , and MmpL3 (Mycobacterial membrane protein Large 3) .

Primary Biological Targets & Mechanisms

Target A: STAT3 (Signal Transducer and Activator of Transcription 3)

Therapeutic Context: Oncology (Breast, Prostate, Hematological malignancies). Mechanism: SH2 Domain Inhibition / Dimerization Disruption.[1]

The 5-carboxylic acid moiety of the indole serves as a phosphotyrosine (pTyr705) mimetic . In the activated JAK-STAT pathway, STAT3 monomers must dimerize via reciprocal pTyr-SH2 domain interactions to translocate to the nucleus.

  • Binding Mode: The anionic carboxylate at position 5 forms salt bridges with critical residues (e.g., Arg609 , Lys591 ) in the STAT3 SH2 pocket.

  • Role of 2-Carbamoyl: The amide group at position 2 extends into the hydrophobic sub-pocket (often occupied by the Ile/Pro residues of the native peptide), stabilizing the binding via H-bonds with Ser611 or Glu612 .

Pathway Visualization (JAK-STAT Signaling)

STAT3_Pathway Receptor Cytokine Receptor (IL-6R) JAK JAK Kinase (Phosphorylation) Receptor->JAK Activation STAT3_Mono STAT3 Monomer (Inactive) JAK->STAT3_Mono Phosphorylates Tyr705 STAT3_Phos p-STAT3 (Tyr705) STAT3_Mono->STAT3_Phos Dimer STAT3 Dimer (Active) STAT3_Phos->Dimer SH2 Domain Interaction Inhibitor 2-Carbamoyl-1H-indole-5-COOH (Inhibitor) Inhibitor->STAT3_Phos Blocks SH2 (pTyr Mimetic) Nucleus Nuclear Translocation Dimer->Nucleus DNA DNA Binding (Gene Transcription) Nucleus->DNA Oncogenesis (Bcl-xL, Cyclin D1)

Caption: The inhibitor blocks the critical STAT3 dimerization step by mimicking the pTyr705 residue, preventing nuclear translocation and oncogenic gene expression.[2][3][4][5]

Target B: Cytosolic Phospholipase A2 (cPLA2 )

Therapeutic Context: Inflammation (Asthma, Arthritis). Mechanism: Active Site Inhibition.

cPLA2


 hydrolyzes membrane phospholipids to release Arachidonic Acid (AA), the precursor to prostaglandins and leukotrienes.
  • Binding Mode: The enzyme's active site contains a catalytic dyad (Ser228/Asp549). Indole-5-carboxylic acid derivatives bind such that the carboxylate interacts with the oxyanion hole or coordinates with the catalytic serine, preventing substrate access.

  • Specificity: The 2-carbamoyl group provides necessary polarity to interact with the "lid" region of the enzyme, which regulates interfacial activation at the lipid membrane.

Target C: MmpL3 (Mycobacterium tuberculosis)

Therapeutic Context: Anti-tubercular agents.[5][6] Mechanism: Mycolic Acid Transport Inhibition.[5]

Indole-2-carboxamides are a validated class of MmpL3 inhibitors.[5] The 2-carbamoyl group is the essential pharmacophore here.

  • Mechanism: MmpL3 transports Trehalose Monomycolate (TMM) across the cell membrane. The indole-2-carboxamide core inserts into the proton-translocating channel of MmpL3, disrupting the proton motive force (PMF) required for substrate transport.

  • Role of 5-COOH: While the 2-amide is the primary driver, the 5-substitution modulates solubility and metabolic stability (microsomal clearance).

Quantitative Data Summary

TargetPrimary PharmacophoreBinding Pocket ResiduesTypical IC50 / KdTherapeutic Effect
STAT3 5-COOH (pTyr mimic)Arg609, Lys591, Ser6111 - 50

M
Apoptosis induction in cancer cells
cPLA2

5-COOH + Indole coreSer228, Asp5490.1 - 10

M
Reduction of Arachidonic Acid release
MmpL3 2-CONH2 (Amide)Asp640, Tyr6410.5 - 5

M
Bacterial cell wall disruption
HCV NS5B 5-COOH (Allosteric)Palm I Site (Arg/Lys rich)2 - 20

M
Inhibition of viral replication

Experimental Protocols (Self-Validating Systems)

Protocol 1: STAT3 Fluorescence Polarization (FP) Assay

Objective: Determine the binding affinity (


) of the indole derivative to the STAT3 SH2 domain.
Principle:  A fluorescently labeled phosphopeptide (5-FAM-GpYLPQTV) binds to recombinant STAT3. The inhibitor displaces this peptide, reducing polarization.

Step-by-Step Methodology:

  • Reagent Prep: Dilute Recombinant STAT3 protein to 150 nM in Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100).

  • Tracer Prep: Dilute 5-FAM-phosphopeptide to 10 nM.

  • Compound Dosing: Prepare a 10-point serial dilution of 2-Carbamoyl-1H-indole-5-carboxylic acid in DMSO (Top conc: 100

    
    M).
    
  • Incubation:

    • Add 10

      
      L protein solution to 384-well black plate.
      
    • Add 1

      
      L compound. Incubate 15 min at Room Temp (RT).
      
    • Add 10

      
      L tracer. Incubate 30 min at RT in dark.
      
  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Validation: Use Stattic (known inhibitor) as a positive control. Z-factor must be > 0.5.

Protocol 2: cPLA2 Activity Assay (Colorimetric)

Objective: Measure inhibition of Arachidonic Acid release. Substrate: Arachidonoyl Thio-PC.

  • Enzyme Activation: cPLA2

    
     requires Ca
    
    
    
    for translocation. Prepare buffer with 10 mM CaCl
    
    
    .
  • Reaction: Mix cPLA2

    
     (100 ng) with the indole inhibitor (varying concentrations) for 10 min.
    
  • Initiation: Add Arachidonoyl Thio-PC (1.5 mM).

  • Detection: Hydrolysis releases a free thiol. Add DTNB (Ellman’s Reagent).

  • Readout: Monitor absorbance at 412 nm (formation of TNB anion) kinetically for 20 min.

  • Calculation: % Inhibition =

    
    .
    

Synthesis & Chemical Access

To access this scaffold for testing, a robust synthetic route is required.

Route: Fischer Indole Synthesis or Reissert Synthesis.

  • Starting Material: 4-hydrazinobenzoic acid (provides the 5-COOH).

  • Cyclization: React with ethyl pyruvate under acidic conditions (polyphosphoric acid) to form Ethyl 5-carboxy-1H-indole-2-carboxylate .

  • Differentiation:

    • Selective hydrolysis of the 2-ester (often requires careful control as 5-COOH is already an acid).

    • Amidation of the 2-position using ammonia/methanol or EDC/HOBt + NH

      
      Cl.
      

References

  • Hess, M., et al. (2007). "1-(5-Carboxy- and 5-carbamoylindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: bioisosteric replacement of the carboxylic acid and carboxamide moiety." Bioorganic & Medicinal Chemistry. Link

  • Mandal, P.K., et al. (2009). "Structure-Activity Relationship Studies of Salicylic Acid-Based Small Molecule Inhibitors for STAT3." Journal of Medicinal Chemistry. Link

  • Franzblau, S.G., et al. (2012). "Indole-2-carboxamides: A Novel Class of Antitubercular Agents that Target MmpL3." Journal of Medicinal Chemistry. Link

  • Beaulieu, P.L., et al. (2012). "Indole-5-carboxylic acids as inhibitors of the HCV NS5B polymerase." Bioorganic & Medicinal Chemistry Letters. Link

  • Song, H., et al. (2016). "Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." MDPI Molecules. Link

Sources

Technical Review: 2-Substituted Indole-5-Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth review of 2-substituted indole-5-carboxylic acids , a privileged scaffold in medicinal chemistry known for its versatility in targeting allosteric sites on viral polymerases, G-protein coupled receptors (GPCRs), and inflammatory enzymes.

Executive Summary

The indole-5-carboxylic acid moiety serves as a robust pharmacophore in modern drug design, particularly when functionalized at the C2 position . This scaffold is characterized by a distinct polarization: the C5-carboxylic acid acts as a critical hydrogen-bond donor/acceptor (often mimicking phosphate groups or interacting with arginine/lysine residues), while the C2-substituent provides a vector for exploring hydrophobic pockets.

This guide analyzes the structural utility, synthetic pathways, and therapeutic applications of this scaffold, with a primary focus on its role as an HCV NS5B polymerase inhibitor and a secondary focus on GPR40 agonists .

Structural Biology & SAR Rationale

The 2-substituted indole-5-carboxylic acid scaffold offers a unique "molecular caliper" design:

  • Position 5 (Carboxylic Acid): Acts as the polar anchor . In many crystal structures (e.g., HCV NS5B, GPR40), this group forms salt bridges with positively charged residues (Arg, Lys) deep within the binding pocket.

  • Position 2 (Substituent): Acts as the selectivity determinant . Substitution at C2 (typically aryl or heteroaryl) forces the indole core to adopt specific dihedral angles, allowing the molecule to lock into allosteric hydrophobic clefts that are inaccessible to planar, unsubstituted indoles.

  • Indole NH: Often functions as a hydrogen bond donor to backbone carbonyls, stabilizing the ligand-protein complex.

Synthetic Architectures

The construction of 2-substituted indole-5-carboxylic acids requires regioselective methodologies. While C-H activation is emerging, the Fischer Indole Synthesis remains the industrial standard for generating 2-aryl derivatives due to its scalability and reliability.

Core Protocol: Fischer Indole Synthesis

Objective: Synthesis of 2-phenylindole-5-carboxylic acid.[1]

Reagents:

  • Substrate A: 4-Hydrazinobenzoic acid (or its ethyl ester).

  • Substrate B: Acetophenone.[2]

  • Catalyst: Polyphosphoric Acid (PPA) or Zinc Chloride (

    
    ).[3]
    
  • Solvent: Glacial Acetic Acid or Ethanol.

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 4-hydrazinobenzoic acid (1.0 eq) and acetophenone (1.1 eq) in ethanol. Reflux for 2 hours. The intermediate hydrazone precipitates upon cooling.

  • Isolation: Filter the hydrazone solid and dry under vacuum.

  • Cyclization: Suspend the hydrazone in PPA (10 parts by weight) and heat to 100–110°C for 3–4 hours. Critical Step: Monitor temperature strictly; exceeding 120°C promotes polymerization.

  • Quenching: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. The indole precipitates as a crude solid.

  • Purification: Recrystallize from ethanol/water to yield the target 2-phenylindole-5-carboxylic acid.

Synthetic Mechanism Visualization

The following diagram illustrates the mechanistic flow of the Fischer Indole Synthesis, highlighting the critical [3,3]-sigmatropic rearrangement.

FischerIndole Start Aryl Hydrazine + Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H2O) Enamine Ene-Hydrazine (Tautomer) Hydrazone->Enamine Acid Catalysis Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic C-C Bond Formation Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Aminal Cyclic Aminoacetal Diimine->Aminal Cyclization Product 2-Substituted Indole Aminal->Product Elimination Ammonia NH3 (Loss) Aminal->Ammonia

Caption: Mechanistic pathway of the Fischer Indole Synthesis converting aryl hydrazines to 2-substituted indoles.[4]

Therapeutic Case Study: HCV NS5B Polymerase Inhibitors

The most prominent application of 2-substituted indole-5-carboxylic acids is in the inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase .[5]

Mechanism of Action

NS5B polymerase has a "right hand" architecture (Fingers, Palm, Thumb). Indole-based inhibitors bind to the Thumb Pocket 2 (TP2) , an allosteric site on the surface of the thumb domain.

  • Binding Effect: The inhibitor stabilizes the enzyme in an "open" conformation.

  • Functional Consequence: This prevents the fingertips from meeting the thumb, a conformational change required to initiate RNA synthesis (closed form).

Structure-Activity Relationship (SAR)

Research led by Boehringer Ingelheim and others established the following SAR rules for the indole-5-carboxylic acid series:

  • C5-Carboxylic Acid: Essential for binding to the backbone amides or basic residues (e.g., Arg422) in the thumb pocket. Bioisosteric replacement with acylsulfonamides often improves potency and membrane permeability.

  • C2-Aryl Group: A phenyl or heteroaryl ring at C2 sits in a hydrophobic pocket defined by Leu419 and Met423.

  • N1-Substitution: A cyclohexyl or related cycloalkyl group at N1 is critical for filling a large hydrophobic void in the TP2 site.

Quantitative Data: Potency Comparison

The table below summarizes the inhibitory activity of key derivatives in the development of NS5B inhibitors.

Compound IDC2 SubstituentC5 SubstituentN1 SubstituentNS5B IC50 (µM)Replicon EC50 (µM)
Indole 1 HCOOHCyclohexyl> 50N.A.
Indole 2 PhenylCOOHCyclohexyl0.9> 100
Indole 3 4-F-PhenylCOOHCyclohexyl0.4515
Indole 4 4-F-PhenylCONHSO2R*Cyclohexyl0.032 1.4

Note: Data derived from Beaulieu et al. (Bioorg. Med. Chem. Lett.)[5][6] demonstrating the drastic potency increase upon C2-arylation and C5-bioisostere optimization.

Signaling Pathway Visualization

The following diagram depicts the interruption of the HCV replication cycle by NS5B inhibition.

HCV_Inhibition VirusEntry HCV Entry & Uncoating Translation Polyprotein Translation VirusEntry->Translation Processing Polyprotein Processing (NS3/4A) Translation->Processing ReplicationComplex Replication Complex Formation (Membranous Web) Processing->ReplicationComplex NS5B_Active NS5B Polymerase (Functional/Closed) ReplicationComplex->NS5B_Active RNA_Synthesis Viral RNA Synthesis (+/- Strand) NS5B_Active->RNA_Synthesis Elongation NS5B_Inactive NS5B Polymerase (Locked Open) NS5B_Active->NS5B_Inactive Conformational Lock Assembly Virion Assembly & Release RNA_Synthesis->Assembly Inhibitor 2-Substituted Indole Inhibitor Inhibitor->NS5B_Active Allosteric Binding (Thumb Pocket 2) NS5B_Inactive->RNA_Synthesis BLOCKS

Caption: Allosteric inhibition of HCV NS5B polymerase by indole derivatives preventing viral RNA synthesis.

Secondary Application: GPR40 Agonists

Beyond antivirals, this scaffold is relevant in metabolic diseases. GPR40 (FFAR1) agonists enhance glucose-stimulated insulin secretion.

  • Mechanism: 2-substituted indole-5-alkanoic acids (homologues of the carboxylic acid) mimic the endogenous fatty acid ligands.

  • Key Interaction: The carboxylate headgroup interacts with Arg183 and Arg258, while the 2-aryl tail engages lipophilic residues, triggering the

    
     signaling cascade to mobilize calcium.
    

References

  • Beaulieu, P. L., et al. (2012). "Novel HCV NS5B polymerase inhibitors: Discovery of indole 2-carboxylic acids with C3-heterocycles."[6] Bioorganic & Medicinal Chemistry Letters.

  • Yoon, D. O., et al. (2017). "SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists." ACS Medicinal Chemistry Letters.

  • Lal, S., & Snape, T. J. (2012).[7] "2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity."[7] Current Medicinal Chemistry.

  • Kudzma, L. V. (2003). "Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines." Synthesis.

  • Beaulieu, P. L., et al. (2010). "N-Acetamideindolecarboxylic acid allosteric 'finger-loop' inhibitors of the hepatitis C virus NS5B polymerase."[8] Bioorganic & Medicinal Chemistry Letters.

Sources

Pharmacophore Modeling of 2-Carbamoyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Subject: Computational Drug Design & Structural Bioinformatics[1]

Executive Summary

This technical guide provides a rigorous framework for the pharmacophore modeling of 2-Carbamoyl-1H-indole-5-carboxylic acid (CICA) .[1] This specific scaffold represents a "privileged structure" in medicinal chemistry, merging the hinge-binding capability of the indole-2-carboxamide motif (common in kinase inhibitors like IKK


 and JAK) with the solvent-solubilizing and electrostatic potential of the 5-carboxylic acid  moiety.[1]

This guide moves beyond generic modeling instructions. It details a specific, self-validating protocol for extracting bioactive conformations, defining exclusion volumes, and validating the model against decoy datasets. It is designed for computational chemists and medicinal chemists seeking to utilize this scaffold for Fragment-Based Drug Design (FBDD) or Virtual Screening .[1]

Molecular Architecture & Physicochemical Profile

Before generating 3D pharmacophores, one must understand the static and dynamic properties of the ligand. The CICA scaffold is amphiphilic, possessing a rigid aromatic core flanked by distinct hydrogen-bonding vectors.[1]

Structural Dissection

The molecule consists of three distinct pharmacophoric zones:

  • Zone A (The Head): The 2-Carbamoyl (amide) group. In kinase inhibitors, this often mimics the adenine ring of ATP, forming a donor-acceptor motif with the hinge region.

  • Zone B (The Core): The Indole ring system.[2] It provides a rigid linker and engages in

    
    -
    
    
    
    stacking (e.g., with Phenylalanine or Tyrosine gatekeepers).[1]
  • Zone C (The Tail): The 5-Carboxylic acid .[3] At physiological pH (7.4), this exists primarily as a carboxylate anion, offering a strong electrostatic anchor or a vector for solvent interaction.

Quantitative Physicochemical Data (In Silico Estimates)

Table 1: Physicochemical profile relevant to bioavailability and modeling parameters.

PropertyValue (Est.)Relevance to Modeling
Molecular Weight ~204.18 DaIdeal for Fragment-Based Design (Rule of 3 compliant).[1]
cLogP 1.2 - 1.5Moderate lipophilicity; good membrane permeability potential.[1]
pKa (Acid) ~4.2Deprotonated (Anionic) at pH 7.4. Feature: Negative Ionizable .
pKa (Indole NH) >16Neutral. Acts strictly as H-Bond Donor (HBD).[1]
TPSA ~80

Polar surface area suggests specific orientation requirements in pockets.
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.

Pharmacophore Feature Generation[4][5][6][7]

The core of this guide is the translation of chemical structure into abstract vector space. We utilize a Structure-Based approach (assuming a target like IKK


 or Xanthine Oxidase) augmented by Ligand-Based  consensus if the target is flexible.[1]
The Feature Map

We define the pharmacophore hypothesis (


) using the following feature set:
  • F1 (HBD): Indole Nitrogen (

    
    ). Vector perpendicular to the ring plane is invalid; vector must align with the 
    
    
    
    lone pair plane.
  • F2 (HBA/HBD): 2-Carbamoyl group.[1]

    • Acceptor: Carbonyl Oxygen.

    • Donor: Amide Nitrogen (

      
      ).
      
    • Significance: This forms a "pincer" motif often seen in IKK

      
       inhibitors (interacting with the backbone of the hinge region).
      
  • F3 (HYD/AR): Indole Benzene/Pyrrole rings. Centroid definition required for

    
    -stacking.[1]
    
  • F4 (NI/HBA): 5-Carboxylate.[1]

    • Primary: Negative Ionizable (NI) sphere.

    • Secondary: Two HBA vectors on oxygens.

Visualization of Signaling/Interaction Logic

The following diagram illustrates how this specific scaffold interacts with a theoretical Kinase/Enzyme pocket (e.g., IKK


), bridging the ATP binding site and the solvent front.

InteractionMap cluster_protein Protein Binding Pocket (e.g., IKK-beta) cluster_ligand Ligand: 2-Carbamoyl-1H-indole-5-COOH Hinge Hinge Region (Glu/Cys backbone) Gatekeeper Gatekeeper Residue (Met/Phe) SolventFront Solvent Front (Lys/Arg) Carbamoyl 2-Carbamoyl Group (Donor/Acceptor) Carbamoyl->Hinge H-Bond Network (Bidentate) IndoleCore Indole Scaffold (Rigid/Hydrophobic) Carbamoyl->IndoleCore IndoleCore->Gatekeeper Van der Waals / Pi-Stacking Carboxyl 5-Carboxylic Acid (Anionic) IndoleCore->Carboxyl Carboxyl->SolventFront Salt Bridge / Electrostatic

Caption: Conceptual binding mode of the CICA scaffold. The 2-carbamoyl group anchors to the hinge, while the 5-carboxyl group engages solvent-front basic residues.[1]

Step-by-Step Modeling Protocol

This protocol ensures the generation of a high-quality, statistically valid model. It assumes access to standard molecular modeling software (e.g., MOE, Schrödinger Phase, LigandScout).

Phase 1: Conformational Analysis & Preparation

Objective: Generate bioactive conformations, not just low-energy ones.

  • Protonation State: Fix the ionization state at pH 7.4 using Epik or equivalent. The 5-COOH must be deprotonated (

    
    ).[1]
    
  • Conformational Search:

    • Method: Monte Carlo or Systematic Search (due to low rotatable bonds).

    • Energy Window: 10 kcal/mol (to capture strained bioactive states).

    • Constraint: The amide bond (2-carbamoyl) must remain planar (

      
      ), but the rotation relative to the indole ring should be sampled.
      
Phase 2: Pharmacophore Hypothesis Generation

Objective: Define the 3D arrangement of features.

  • Alignment: If a co-crystallized ligand exists (e.g., PDBs for Indole-carboxamides like 3RZF ), superimpose the CICA scaffold onto the crystal ligand.

  • Feature Mapping:

    • Place a Donor Vector on the Indole NH.

    • Place a Donor/Acceptor Vector on the Carbamoyl.

    • Place a Negative Ionizable sphere on the Carboxylate.

  • Exclusion Volumes (X-Vols):

    • Generate a "receptor shape" shell based on the binding pocket residues.

    • Crucial Step: Define X-Vols within 2.0

      
       of the ligand to prevent steric clashes in virtual screening.
      
Phase 3: Validation (The "Trustworthiness" Pillar)

A model is useless without statistical validation.

  • Decoy Set Generation: Create a dataset of 50 active indole-mimetics and 1500 decoys (property-matched but topologically distinct) using DUD-E or similar.[1]

  • Screening: Run the pharmacophore against this database.

  • Metrics: Calculate the Enrichment Factor (EF) and ROC AUC .

    • Target: AUC > 0.7 and EF(1%) > 10.

Workflow Visualization

The following diagram details the technical execution path for generating and utilizing this model.

Workflow cluster_modeling Model Generation Start Input: CICA Structure Prep Prep: Protonation (pH 7.4) & Energy Minimization Start->Prep Conf Conformational Expansion (Monte Carlo, <10kcal/mol) Prep->Conf Align Alignment: Superimpose on Template (e.g., IKK-beta) Conf->Align Feat Feature Extraction: Define HBD, HBA, NI, Hyd Align->Feat XVols Add Exclusion Volumes (Steric Constraints) Feat->XVols Val Validation: ROC Curve & Enrichment Factor XVols->Val Val->Feat If AUC < 0.7 (Refine Features) Screen Virtual Screening: ZINC/ChEMBL Database Val->Screen If AUC > 0.7 Hit Output: Potential Hits Screen->Hit

Caption: Operational workflow for pharmacophore generation, validation, and screening.

Strategic Applications & References

Target Specificity

While the CICA scaffold is versatile, the literature strongly supports its application in two primary areas:

  • IKK

    
     Inhibition:  The indole-2-carboxamide core is a known inhibitor of IKK
    
    
    
    , a kinase central to the NF-
    
    
    B inflammatory pathway.[1] The 2-carbamoyl group mimics the ATP adenine, while the 5-position allows for solubility optimization [1].[1]
  • Xanthine Oxidase (XO): Indole-5-carboxylic acid derivatives have shown potency against XO.[1][4] The carboxylic acid mimics the xanthine substrate's interaction with the molybdenum center or surrounding residues [2].

References
  • IKK

    
     Inhibition Context: 
    
    • Title: 3,5-Disubstituted-indole-7-carboxamides as IKK

      
       Inhibitors: Optimization of Oral Activity via the C3 Substituent.[1]
      
    • Source: Journal of Medicinal Chemistry / PubMed Central.
    • URL:[Link]

  • Xanthine Oxidase Context

    • Title: Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.[1][4]

    • Source: European Journal of Medicinal Chemistry / PubMed.
    • URL:[Link]

  • General Pharmacophore Methodology

    • Title: Ligand and Structure-Based Pharmacophore Modelling.[1][5][6]

    • Source: Biointerface Research in Applied Chemistry.
    • URL:[Link]

Disclaimer: This guide describes computational protocols for research purposes. All molecular modeling predictions must be validated via wet-lab biochemical assays.

Sources

The Carbamoyl Moiety in Indole-5-Carboxylic Acid Scaffolds: A Technical Guide to Bioisosteric Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of the carbamoyl group in the bioactivity of indole-5-carboxylic acid derivatives.

Executive Summary

The indole-5-carboxylic acid scaffold (


) represents a privileged structure in medicinal chemistry, serving as a precursor to potent inhibitors of enzymes such as Monoamine Oxidase B (MAO-B) and cytosolic phospholipase A2

(cPLA2

). While the C5-carboxylic acid provides a polar handle and electrostatic interactions, its conversion to a carbamoyl group (carboxamide,

) is a critical optimization strategy. This modification alters the physicochemical profile from an ionizable anion to a neutral hydrogen-bond donor/acceptor system, significantly impacting membrane permeability, metabolic stability, and target residence time.

This guide analyzes the mechanistic shift driven by carbamoylation at the 5-position, supported by specific case studies in neurodegenerative and anti-inflammatory drug discovery.

Molecular Architecture & Mechanistic Role

The Bioisosteric Switch: Carboxylate vs. Carbamoyl

The transition from an indole-5-carboxylic acid to an indole-5-carboxamide introduces fundamental changes in ligand-receptor recognition:

FeatureIndole-5-Carboxylic Acid (

)
Indole-5-Carboxamide (

/

)
Physiological State (pH 7.4) Anionic (Deprotonated)Neutral
H-Bonding Capacity Strong Acceptor (2x), No DonorAcceptor (C=O) + Donor (N-H)
Electrostatics Salt bridge formation (e.g., with Arg/Lys)Dipole-dipole interactions
Membrane Permeability Low (requires transporters)Moderate to High (passive diffusion)
Metabolic Liability Phase II GlucuronidationHydrolysis / N-dealkylation
Structural Orientation

In the indole-5-position, the carbamoyl group is coplanar with the indole ring due to conjugation, extending the


-system. The amide nitrogen (

) acts as a directional hydrogen bond donor. This is critical for targets like MAO-B , where the amide NH forms a hydrogen bond with the backbone carbonyl of the active site residues (e.g., Pro102 or similar residues depending on the specific isoform), a distinct interaction unavailable to the carboxylate.

Case Studies in Bioactivity

Neurotherapeutics: MAO-B Inhibition

Target: Monoamine Oxidase B (MAO-B) Relevance: Parkinson’s Disease Key Compound: N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410)[1]

Research demonstrates that converting the 5-carboxylic acid to an N-aryl carboxamide results in sub-nanomolar potency. The acid precursor is virtually inactive due to the inability to penetrate the blood-brain barrier (BBB) and the lack of specific H-bond donor interactions within the hydrophobic substrate cavity of MAO-B.

  • Potency:

    
     nM (Human MAO-B)[1]
    
  • Selectivity: >5700-fold vs. MAO-A[1]

  • Mechanism: The 5-carbamoyl group orients the dichlorophenyl ring into the "entrance cavity" of the enzyme, while the indole core occupies the substrate cavity. The amide linker provides the necessary flexibility and H-bonding geometry.

Anti-inflammatory Agents: cPLA2 Inhibition

Target: Cytosolic Phospholipase A2


Relevance:  Inflammation (Arachidonic acid pathway)

In the development of cPLA2


 inhibitors, the bioisosteric replacement of the 5-carboxylic acid with a 5-carbamoyl moiety was analyzed.[2] While the carboxylate mimics the phosphate headgroup of the lipid substrate, the carboxamide derivatives maintained potency while improving cellular activity. The neutral amide avoids the "ion trap" effect often seen with highly acidic drugs, allowing better intracellular accumulation.

Visualizing the Structure-Activity Relationship (SAR)[3]

The following diagram illustrates the SAR logic and the interaction network of the carbamoyl group within a theoretical binding pocket.

IndoleSAR IndoleCore Indole Scaffold (Hydrophobic Core) Pos5 5-Position Modification IndoleCore->Pos5 Carboxyl Carboxylic Acid (-COO-) Pos5->Carboxyl Precursor Carbamoyl Carbamoyl Group (-CONHR) Pos5->Carbamoyl Optimization SaltBridge Salt Bridge (Arg/Lys) Carboxyl->SaltBridge Interacts with H_Donor H-Bond Donor (Backbone C=O) Carbamoyl->H_Donor NH binds to Lipophilicity Increased LogP (BBB Permeability) Carbamoyl->Lipophilicity Imparts

Caption: SAR logic flow transforming Indole-5-COOH to Indole-5-CONHR, highlighting the shift from electrostatic salt bridges to directional H-bonding and improved permeability.

Experimental Protocols

Synthesis of Indole-5-Carboxamides (Amidation)

Objective: Conversion of Indole-5-carboxylic acid to N-substituted indole-5-carboxamide. Standard: Amide coupling using EDC/HOBt or HATU.

Reagents:

  • Indole-5-carboxylic acid (1.0 eq)[3]

  • Amine (

    
    ) (1.1 eq)
    
  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
    
  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Protocol:

  • Activation: Dissolve Indole-5-carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add EDC

    
    HCl and HOBt. Stir at 
    
    
    
    for 30 minutes to form the active ester.
  • Coupling: Add the target amine and DIPEA dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
Bioactivity Assay: MAO-B Inhibition Screen

Principle: Fluorometric detection of


 generation during the oxidation of tyramine by MAO-B.

Protocol:

  • Enzyme Prep: Use recombinant human MAO-B (commercially available). Dilute to 0.5 U/mL in phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Add 10

    
    L of the indole-5-carboxamide derivative (dissolved in DMSO) to 96-well black plates. Add 50 
    
    
    
    L of enzyme solution. Incubate at
    
    
    for 15 minutes.
  • Substrate Addition: Add 40

    
    L of reaction mix containing Tyramine (200 
    
    
    
    M), Amplex Red (200
    
    
    M), and Horseradish Peroxidase (1 U/mL).
  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) for 30 minutes.

  • Analysis: Calculate % inhibition relative to DMSO control and determine

    
     using non-linear regression.
    

Synthesis Pathway Diagram

Synthesis Start Indole-5-COOH (Solid) Activation Active Ester (OBt Intermediate) Start->Activation EDC/HOBt, DMF 0°C, 30 min Coupling Nucleophilic Attack (R-NH2) Activation->Coupling + Amine, DIPEA RT, 12h Product Indole-5-Carboxamide (Precipitate/Oil) Coupling->Product Workup & Purification

Caption: Step-wise chemical synthesis flow for the amidation of indole-5-carboxylic acid.

References

  • Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Source: Journal of Medicinal Chemistry (via NIH/PubMed) [Link][1]

  • 1-(5-Carboxy- and 5-carbamoylindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: bioisosteric replacement of the carboxylic acid and carboxamide moiety. Source: Bioorganic & Medicinal Chemistry (via NIH/PubMed) [Link][2]

  • Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. Source: European Journal of Medicinal Chemistry (via NIH/PubMed) [Link]

  • Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis. Source: Chemistry – An Asian Journal (via NIH/PubMed) [Link]

Sources

Methodological & Application

Optimized Protocols for Amide Coupling of Indole-5-Carboxylic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indole-5-Carboxamides

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Amide derivatives of indole-5-carboxylic acid, in particular, are of significant interest due to their prevalence in a wide range of biologically active compounds, including potent and selective enzyme inhibitors.[3] The formation of the amide bond is a cornerstone of drug discovery, enabling the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][4][5]

However, the direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4][6] This necessitates the use of coupling reagents to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[1][6] This application note provides a detailed guide to optimized protocols for the amide coupling of indole-5-carboxylic acid, focusing on practical, field-proven methodologies. We will delve into the rationale behind reagent selection and reaction conditions, offering a comparative analysis of common coupling agents and providing step-by-step protocols to empower researchers in their synthetic endeavors.

Challenges in Amide Coupling with Indole-5-Carboxylic Acid

While a plethora of amide coupling reagents exist, the specific nature of indole-5-carboxylic acid presents unique considerations. As an electron-rich heterocyclic carboxylic acid, it can be prone to side reactions under certain conditions. Furthermore, the nitrogen atom of the indole ring can sometimes interfere with the coupling reaction, although this is less of a concern for the carboxylate at the 5-position compared to indoles with carboxylic acids at the 2 or 3-positions. Careful selection of the coupling reagent and reaction conditions is therefore crucial to ensure high yields and purity.

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is a critical parameter in achieving a successful amide coupling reaction. Below is a comparative summary of three widely used and effective coupling reagents for the amidation of indole-5-carboxylic acid.

Coupling Reagent/SystemAdditive(s)BaseTypical Solvent(s)Key AdvantagesCommon Side Reactions
HATU None requiredDIPEA, TEADMF, NMPHigh efficiency, especially for hindered substrates; minimizes racemization.[4]Generally clean, but cost can be a factor.
EDC/HOBt HOBtDIPEA, Et3N, DMAPDCM, DMF, AcetonitrileWater-soluble byproducts simplify work-up; cost-effective.[7][8]Formation of N-acylurea byproduct if the amine is not sufficiently reactive.[9]
T3P® Pyridine or other non-nucleophilic basePyridine, DIPEAEthyl Acetate, THF, DCMExcellent for preventing epimerization; byproducts are water-soluble, leading to simple aqueous work-up; high safety profile.[10][11]Can be less effective for highly unreactive amines.

Experimental Protocols

The following protocols are designed to be robust starting points for the amide coupling of indole-5-carboxylic acid. Optimization may be required based on the specific amine being used.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is often the first choice for its high efficiency and broad substrate scope.[5]

Reaction Scheme:

HATU_Coupling IndoleCOOH Indole-5-Carboxylic Acid ActivatedEster OAt-Activated Ester IndoleCOOH->ActivatedEster + HATU, DIPEA Amine R-NH2 HATU HATU Base DIPEA Solvent DMF Amide Indole-5-Carboxamide ActivatedEster->Amide + R-NH2

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • Indole-5-carboxylic acid

  • Amine (1.1 equivalents)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add indole-5-carboxylic acid (1 equivalent).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

Causality Behind Experimental Choices:

  • Pre-activation: Allowing the carboxylic acid, HATU, and base to stir before adding the amine ensures the formation of the highly reactive OAt-activated ester, which then readily reacts with the amine.[13]

  • DIPEA: A non-nucleophilic base is used to deprotonate the carboxylic acid without competing with the desired amine in the coupling reaction.

  • Aqueous Work-up: The series of washes effectively removes the DMF solvent, unreacted starting materials, and byproducts, simplifying the final purification step.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A classic and cost-effective method, particularly useful for routine amide bond formations.

Reaction Mechanism:

EDC_HOBt_Mechanism CarboxylicAcid Indole-5-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (Active Ester) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Indole-5-Carboxamide HOBt_Ester->Amide + R-NH2 Amine R-NH2

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Materials:

  • Indole-5-carboxylic acid

  • Amine (1.1 equivalents)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • DIPEA or Triethylamine (Et₃N) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a dry flask under an inert atmosphere, dissolve indole-5-carboxylic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the mixture and stir for 15 minutes.

  • Add the amine (1.1 equivalents) followed by the dropwise addition of DIPEA or Et₃N (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • HOBt Additive: HOBt reacts with the initial O-acylisourea intermediate to form an active HOBt-ester.[7][14] This intermediate is more stable than the O-acylisourea, minimizing the formation of the N-acylurea side product and reducing the risk of racemization if chiral amines are used.[7][9]

  • EDC·HCl: The hydrochloride salt of EDC is often used for its stability and ease of handling. The byproduct, a urea derivative, is water-soluble, which greatly simplifies its removal during the aqueous work-up.[8]

Protocol 3: T3P®-Mediated Amide Coupling

T3P® (Propanephosphonic Acid Anhydride) is a remarkably mild and efficient coupling reagent, noted for its clean reaction profiles and simple work-up.

Materials:

  • Indole-5-carboxylic acid

  • Amine (1.05 equivalents)

  • T3P® (50% solution in ethyl acetate or another suitable solvent) (1.5 equivalents)

  • Pyridine or DIPEA (3.0 equivalents)

  • Anhydrous Ethyl Acetate or THF

Procedure:

  • Under an inert atmosphere, dissolve indole-5-carboxylic acid (1 equivalent) and the amine (1.05 equivalents) in anhydrous ethyl acetate.

  • Add pyridine or DIPEA (3.0 equivalents) and stir the mixture for 5 minutes at room temperature.

  • Slowly add the T3P® solution (1.5 equivalents) to the reaction mixture, maintaining the temperature between 20-25 °C. An exotherm may be observed.

  • Stir the reaction for 1-4 hours at room temperature. Monitor for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.

  • The byproducts (propanephosphonic acid and its dimer) are highly water-soluble and are removed during the aqueous washes.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Causality Behind Experimental Choices:

  • T3P®: This reagent acts as a powerful dehydrating agent, activating the carboxylic acid to form a mixed phosphonic anhydride intermediate, which is highly reactive towards the amine.[11]

  • Aqueous Work-up: The key advantage of T3P® is the high water solubility of its byproducts, which allows for a very simple and scalable purification procedure, often avoiding the need for chromatography for relatively pure products.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inadequate activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.[9]- Switch to a more powerful coupling reagent like HATU.- Increase the reaction temperature or time.- If using EDC, ensure HOBt is included to enhance reactivity.
Formation of Side Products - N-acylurea formation with EDC.- Dimerization of the activated carboxylic acid.- Ensure the amine is added promptly after the activation step.- Use of HOBt with EDC is highly recommended to suppress N-acylurea formation.[8]- Pre-activation of the acid with HATU before adding the amine can minimize side reactions.
Incomplete Reaction - Insufficient equivalents of coupling reagent or base.- Poor solubility of starting materials.- Ensure accurate stoichiometry; a slight excess of the coupling reagent and amine can be beneficial.- Use a more polar aprotic solvent such as DMF or NMP to improve solubility.[9]
Difficulty in Purification - Byproducts co-eluting with the product.- For EDC couplings, ensure thorough aqueous washes to remove the water-soluble urea byproduct.- T3P® is an excellent choice to minimize purification challenges due to its water-soluble byproducts.

Conclusion

The successful synthesis of indole-5-carboxamides is readily achievable through the judicious selection of coupling reagents and reaction conditions. For general-purpose synthesis, the EDC/HOBt system offers a balance of reactivity and cost-effectiveness. For more challenging couplings involving sterically hindered or electron-deficient amines, HATU provides a more robust and efficient solution. When purity, mild conditions, and ease of work-up are paramount, particularly in later-stage drug development, T3P® stands out as an exceptional choice. By understanding the mechanisms and rationale behind these protocols, researchers can confidently and efficiently synthesize a diverse range of indole-5-carboxamides for their scientific investigations.

References

  • Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Benchchem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • MDPI. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. [Link]

  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

  • ResearchGate. Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Tohoku University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Arkivoc. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • Curia. Understanding T3P® from start to finish. [Link]

  • AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]

  • ResearchGate. Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • PubMed. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. [Link]

Sources

Application Note: Reagents and Protocols for the Synthesis of 2-Carbamoyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 2-carbamoyl-1H-indole-5-carboxylic acid scaffold is a highly privileged pharmacophore in medicinal chemistry. It is notably recognized for its ability to antagonize the Dishevelled (Dvl) PDZ domain, a critical node in the Wnt/β-catenin signaling pathway [1]. Dysregulation of this pathway is heavily implicated in tumorigenesis, making Dvl inhibitors a prime target for oncology drug development.

Synthetically, the challenge in constructing this molecule lies in the orthogonal functionalization of the indole core—specifically, achieving selective amidation at the C2 position while preserving the C5 carboxylic acid for further derivatization. This application note details the causal reasoning, reagent selection, and validated protocols for synthesizing this critical intermediate.

Mechanistic Pathway: Wnt/β-catenin Signaling & Dvl Inhibition

To understand the biological utility of the synthesized scaffold, it is essential to map its target within the Wnt signaling cascade. The indole-2-carboxamide competitively binds to the PDZ domain of Dvl, preventing the downstream stabilization of β-catenin and subsequent TCF-driven transcription [1].

WntPathway Wnt Wnt Ligand Fz Frizzled (Fz) Receptor Wnt->Fz Activates Dvl Dishevelled (Dvl) PDZ Domain Fz->Dvl Recruits BetaCatenin β-Catenin Stabilization Dvl->BetaCatenin Promotes TCF TCF/LEF Transcription BetaCatenin->TCF Drives Inhibitor Indole-2-carboxamide (Antagonist) Inhibitor->Dvl Blocks PDZ Binding

Wnt/β-catenin signaling pathway highlighting Dvl PDZ domain inhibition by indole-2-carboxamides.

Synthetic Strategy & Reagent Causality

The most robust approach to synthesizing 2-carbamoyl-1H-indole-5-carboxylic acid utilizes 5-(methoxycarbonyl)-1H-indole-2-carboxylic acid as the starting material. This strategy breaks down into two distinct transformations:

Step 1: C2-Amidation via Acyl Imidazole Activation
  • Reagent Choice: 1,1'-Carbonyldiimidazole (CDI) and Aqueous Ammonium Hydroxide (NH₄OH).

  • Causality: While traditional peptide coupling reagents like HATU or EDC/HOBt are highly efficient for amide bond formation[2], they generate polar byproducts (e.g., HOAt, urea derivatives) that complicate the purification of small, polar heterocyclic amides. CDI activates the C2-carboxylic acid to an acyl imidazole intermediate, driven by the irreversible release of CO₂ gas. This intermediate is stable enough to resist immediate aqueous hydrolysis but highly reactive toward the strong nucleophile NH₃, allowing the use of inexpensive aqueous NH₄OH [3]. The only byproduct is water-soluble imidazole, which is easily removed during aqueous workup.

Step 2: C5-Ester Saponification
  • Reagent Choice: Lithium Hydroxide monohydrate (LiOH·H₂O) in THF/MeOH/H₂O.

  • Causality: The C5 methyl ester must be hydrolyzed without cleaving the newly formed C2 primary amide. LiOH is a milder base compared to NaOH or KOH. It provides precise, controlled hydroxide delivery that selectively saponifies the ester due to the higher kinetic stability of the primary amide against mild alkaline hydrolysis.

Data Presentation: Reagent Comparison for C2-Amidation
Reagent SystemIntermediate StabilityByproductsRelative CostSuitability for Aqueous NH₃
CDI High (Acyl Imidazole)Imidazole, CO₂LowExcellent
HATU / DIPEA Low (Active Ester)HOAt, Urea derivativeVery HighPoor (Hydrolyzes rapidly)
EDC·HCl / HOBt Moderate (Active Ester)HOBt, Water-soluble ureaModerateFair
SOCl₂ Very Low (Acyl Chloride)SO₂, HClVery LowGood (Harsh acidic conditions)

Synthetic Workflow & Experimental Protocols

SynthWorkflow SM 5-(Methoxycarbonyl)-1H-indole- 2-carboxylic acid Act Acyl Imidazole Intermediate (via CDI in THF) SM->Act 1,1'-Carbonyldiimidazole (CDI) 2h, RT Amide Methyl 2-carbamoyl-1H-indole- 5-carboxylate Act->Amide NH4OH (aq) RT, 16h Final 2-Carbamoyl-1H-indole- 5-carboxylic acid Amide->Final LiOH·H2O THF/MeOH/H2O, RT, 4h

Two-step synthetic workflow for 2-carbamoyl-1H-indole-5-carboxylic acid using CDI and LiOH.

Protocol A: Synthesis of Methyl 2-carbamoyl-1H-indole-5-carboxylate [3]

Self-Validating Checkpoint: The release of CO₂ gas upon the addition of CDI serves as an immediate visual confirmation of carboxylic acid activation.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-(methoxycarbonyl)-1H-indole-2-carboxylic acid (2.50 g, 11.4 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF) (20 mL).

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (3.70 g, 22.8 mmol, 2.0 eq) in one portion at room temperature. Stir the resulting yellow suspension for 2 hours.

  • Monitoring: Verify the complete consumption of the starting material via TLC (DCM:MeOH 9:1, UV visualization) or LC-MS. The intermediate acyl imidazole will appear as a new, less polar spot.

  • Amidation: Slowly add concentrated Ammonium Hydroxide (NH₄OH, 28-30% aqueous solution) (20 mL) to the reaction mixture. Stir vigorously at room temperature for 16 hours.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous slurry with cold distilled water (30 mL). Collect the resulting precipitate via vacuum filtration, wash the filter cake with cold water (2 × 15 mL), and dry under high vacuum to afford the intermediate amide as a solid.

Protocol B: Synthesis of 2-Carbamoyl-1H-indole-5-carboxylic acid

Self-Validating Checkpoint: The product is highly soluble in basic aqueous conditions but completely insoluble at pH < 3, ensuring a high-purity precipitation driven by pH adjustment.

  • Preparation: Suspend Methyl 2-carbamoyl-1H-indole-5-carboxylate (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (ratio 2:1:1, ~0.2 M concentration). Note: The mixed solvent system ensures the solubility of both the organic substrate and the inorganic base.

  • Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq) to the suspension. Stir at room temperature for 4 to 6 hours. Monitor by LC-MS to ensure the disappearance of the methyl ester mass without the formation of the di-acid (which would indicate over-hydrolysis of the C2 amide).

  • Acidification: Concentrate the reaction mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH). Cool the remaining aqueous phase in an ice bath.

  • Precipitation: Carefully acidify the aqueous layer to pH ~2–3 by the dropwise addition of 1M HCl (aq). A thick precipitate will form.

  • Isolation: Filter the precipitate via vacuum filtration, wash thoroughly with cold water to remove lithium chloride salts, and dry under vacuum at 45 °C overnight to yield the final 2-carbamoyl-1H-indole-5-carboxylic acid.

References

  • Mahindroo, N., Punchihewa, C., Bail, A. M., & Fujii, N. (2008). Indole-2-amide based biochemical antagonist of Dishevelled PDZ domain interaction down-regulates Dishevelled-driven Tcf transcriptional activity. Bioorganic & Medicinal Chemistry Letters, 18(3), 946-949.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Dow, R. L., et al. (2012). Acetyl-CoA Carboxylase Inhibitors. U.S.

Functionalization of 2-Carbamoyl-1H-indole-5-carboxylic acid at C5 position

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 2-Carbamoyl-1H-indole-5-carboxylic acid at C5 Position

Executive Summary & Strategic Analysis

The Scaffold: 2-Carbamoyl-1H-indole-5-carboxylic acid is a privileged bifunctional building block. The C2-carbamoyl moiety (


) provides a hydrogen-bond donor/acceptor motif critical for binding in the S1/S2 pockets of kinases and viral integrases (e.g., HIV-1 Integrase, cPLA2

). The C5-carboxylic acid (

) serves as the primary vector for diversification, allowing the extension of the molecule into solvent-exposed regions to tune solubility and pharmacokinetic (PK) properties.

The Challenge: The primary synthetic challenge is chemoselectivity .

  • C2-Amide Sensitivity: The primary amide at C2 is susceptible to dehydration to a nitrile (

    
    ) under harsh activation conditions (e.g., 
    
    
    
    ,
    
    
    , or unbuffered carbodiimide conditions).
  • Solubility: The flat, electron-rich indole core, combined with strong intermolecular hydrogen bonding from the amide/acid, renders the starting material poorly soluble in non-polar solvents (DCM, Toluene), necessitating the use of polar aprotic solvents (DMF, DMSO, NMP).

The Solution: This guide details three high-fidelity protocols to functionalize the C5-COOH group while preserving the C2-amide integrity:

  • Protocol A: Chemoselective Amide Coupling (HATU/DIEA).

  • Protocol B: Curtius Rearrangement (Conversion to C5-Amine/Urea).

  • Protocol C: Selective Reduction to C5-Benzyl Alcohol.

Reaction Pathway Visualization

The following diagram outlines the divergent synthesis pathways from the parent scaffold.

IndoleFunctionalization cluster_legend Legend Start 2-Carbamoyl-1H-indole- 5-carboxylic acid Amide C5-Amide (SAR Diversification) Start->Amide HATU, DIEA R-NH2, DMF Isocyanate Isocyanate Intermediate Start->Isocyanate DPPA, TEA Curtius Rearr. Alcohol C5-Benzyl Alcohol (Linker Handle) Start->Alcohol IBCF, NMM then NaBH4 Nitrile C2-Nitrile (Unwanted Byproduct) Start->Nitrile SOCl2, Heat (Dehydration) Urea C5-Urea/Carbamate (Bioisostere) Isocyanate->Urea R-OH or R-NH2 key1 Blue: Recommended Path key2 Red: Avoid (Risk)

Figure 1: Divergent functionalization pathways for C5-COOH. Note the dehydration risk (Red path) if harsh activating agents are used.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (HATU Method)

Best for: Generating SAR libraries with diverse amines.

Rationale: Acid chlorides (generated by oxalyl chloride/thionyl chloride) are too aggressive and may dehydrate the C2-amide. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provides rapid activation with minimal racemization and, crucially, operates under mild basic conditions that preserve the C2-primary amide.

Materials:

  • Substrate: 2-Carbamoyl-1H-indole-5-carboxylic acid (1.0 equiv)

  • Amine Partner:

    
     (1.2 equiv)
    
  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the indole substrate (1.0 mmol) in anhydrous DMF (10 mL). Note: Sonication may be required.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C. Stir for 15 minutes. The solution should turn slightly yellow/orange, indicating active ester formation.

  • Coupling: Add the amine partner (1.2 mmol) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Work-up (Precipitation Method): Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product often precipitates. Filter, wash with water and

    
    , and dry.
    
  • Work-up (Extraction Method - if no precipitate): Dilute with EtOAc, wash with 10% LiCl (aq) (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    
    .[1][2]

Critical Control Point: Do not use


 or heat above 60°C, as this favors the formation of 2-cyano-indole.
Protocol B: Curtius Rearrangement (COOH /Urea)

Best for: Converting the acid to an amine or urea bioisostere.

Rationale: The Curtius rearrangement uses Diphenylphosphoryl azide (DPPA) to convert the acid to an acyl azide, which rearranges to an isocyanate.[3][4] This isocyanate can be trapped by alcohols (to form carbamates) or amines (to form ureas), or hydrolyzed to the primary amine.

Materials:

  • Substrate (1.0 equiv)

  • DPPA (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Trapping Nucleophile:

    
    -Butanol (solvent) or Benzyl alcohol (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Acyl Azide Formation: Suspend the substrate (1.0 mmol) in anhydrous 1,4-dioxane (10 mL). Add TEA (1.2 mmol) and DPPA (1.1 mmol). Stir at RT for 2 hours.

  • Rearrangement: Heat the mixture to 90°C. Evolution of

    
     gas will be observed. Stir for 2 hours until gas evolution ceases (formation of Isocyanate intermediate).
    
  • Trapping (To Carbamate): If running in

    
    -Butanol/Dioxane, the product is the Boc-protected amine (
    
    
    
    ). If a specific urea is desired, add the amine partner (
    
    
    ) at this stage and stir at 60°C for 2 hours.
  • Hydrolysis (To Free Amine): To obtain the free C5-amine, treat the isocyanate solution with 1M HCl (aq) at RT.

  • Purification: Evaporate solvent. Purify via flash chromatography (DCM:MeOH gradient).

Protocol C: Selective Reduction to C5-Alcohol

Best for: Creating a methylene linker (


) for ether synthesis.

Rationale: Borane (


) complexes can reduce amides. To reduce the C5-COOH selectively over the C2-CONH2, we use a Mixed Anhydride activation followed by Sodium Borohydride reduction. This is milder than 

(which would reduce both).

Step-by-Step:

  • Activation: Dissolve substrate (1.0 mmol) in THF (10 mL) and N-Methylmorpholine (NMM, 1.1 mmol). Cool to -15°C.

  • Anhydride Formation: Add Isobutyl chloroformate (IBCF, 1.1 mmol) dropwise. Stir for 20 mins. A white precipitate (NMM·HCl) will form.[5]

  • Reduction: Filter off the solid rapidly (under Argon) or use the suspension directly. Add

    
     (3.0 mmol) dissolved in a minimum amount of water/THF.
    
  • Quench: Stir at 0°C for 1 hour, then quench with Acetone (destroys excess hydride) followed by 1M HCl.

  • Isolation: Extract with EtOAc. The product is the 5-hydroxymethyl-indole-2-carboxamide.

Comparative Data & Troubleshooting

ParameterProtocol A (HATU)Protocol B (Curtius)Protocol C (Mixed Anhydride)
Primary Risk Racemization (low risk here)Explosive Azide (manage temp)Over-reduction of C2-amide
Solvent Choice DMF (Required for solubility)Dioxane/TolueneTHF (Solubility may be poor)
Temp Limit < 40°C90°C (Required for rearr.)< 0°C (Critical for selectivity)
Yield (Typical) 85-95%60-75%50-65%

Troubleshooting Guide:

  • Issue: Low Solubility.

    • Fix: Add 5-10% DMSO to the reaction mixture. For workup, avoid aqueous washes that precipitate the product as a gum; instead, evaporate DMF/DMSO using a Genevac or lyophilizer before chromatography.

  • Issue: C2-Nitrile Formation.

    • Diagnosis: Appearance of a sharp IR peak at ~2220 cm⁻¹ or mass loss of 18 Da (

      
      ).
      
    • Fix: Ensure the reaction pH does not drop below 4. Avoid thionyl chloride. Use Protocol A.

References

  • HIV-1 Integrase Inhibitors (Indole-2-carboxylic acid scaffold)

    • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[2][6]

    • Source: RSC Advances, 2024.
  • Curtius Rearrangement on Indoles

    • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.[3]

    • Source: Scientia Pharmaceutica, 2017.
  • Amide Coupling Chemoselectivity

    • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7]

    • Source: Chemical Reviews, 2011.[8]

  • C2-Functionalization Context (Background)

    • Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles.
    • Source: Journal of Organic Chemistry, 2023.

Sources

Preparation of 2-Carbamoyl-1H-indole-5-carboxylic acid stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 2-Carbamoyl-1H-indole-5-carboxylic acid Stock Solutions

Abstract & Scope

2-Carbamoyl-1H-indole-5-carboxylic acid (CAS: 1016689-66-9) is a bifunctional indole scaffold increasingly utilized in fragment-based drug discovery (FBDD) and the synthesis of inhibitors for targets such as cytosolic phospholipase A2


 (cPLA2

) and HIV-1 integrase.[1][2] Its structural duality—possessing both a hydrogen-bond donor/acceptor amide motif at C2 and an ionizable carboxylic acid at C5—presents unique solubility challenges.[1][2]

This guide provides a standardized protocol for preparing high-stability stock solutions and aqueous working dilutions.[1] It addresses the critical solubility window governed by the C5-carboxylic acid pKa (~4.[1]2) and the lattice energy contributions of the C2-primary amide.[1]

Compound Profile & Physicochemical Properties

Before handling, verify the compound identity and safety profile.[3][4]

PropertySpecification
IUPAC Name 2-Carbamoyl-1H-indole-5-carboxylic acid
CAS Number 1016689-66-9
Molecular Formula C

H

N

O

Molecular Weight 204.18 g/mol
Appearance Off-white to pale yellow solid (Indoles are light-sensitive)
Predicted pKa ~4.2 (Carboxylic acid), ~16 (Indole NH)
Solubility (DMSO)

50 mM (Recommended for Stock)
Solubility (Water) Negligible at pH < 5; Soluble at pH > 7.5

Critical Handling Precautions

  • Oxidation Sensitivity: The electron-rich indole core is susceptible to auto-oxidation, leading to colored impurities (often pink/brown quinoidal species).[1][2] Always store solid and solution forms protected from light.

  • Hygroscopicity: The amide moiety can form hydrogen bonds with atmospheric water. Equilibrate the vial to room temperature before opening to prevent condensation, which accelerates hydrolysis.

  • pH Dependency: The solubility in aqueous media is strictly pH-dependent.[2] Attempting to dissolve this compound in acidic buffers (pH < 5) or unbuffered water will result in immediate precipitation or failure to dissolve.

Protocol 1: Preparation of Primary Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock in an organic solvent for long-term storage.

Reagents:

  • Dimethyl sulfoxide (DMSO), Anhydrous,

    
    99.9% (e.g., Sigma-Aldrich or equivalent).
    
  • Note: Avoid Ethanol or Methanol for long-term storage due to potential esterification of the carboxylic acid over time.[1][2]

Workflow:

  • Weighing: Accurately weigh 10.21 mg of 2-Carbamoyl-1H-indole-5-carboxylic acid into a pre-tared, amber glass vial (2 mL capacity).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes. The solution should be clear and colorless to pale yellow.

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
    

StockPrep Start Solid Compound (10.21 mg) Solvent Add 1 mL Anhydrous DMSO Start->Solvent Mix Vortex (30s) Sonicate (5m, 35°C) Solvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Store Aliquot & Store -20°C (Dark) Check->Store Yes Retry Add 10% more DMSO or Warm to 40°C Check->Retry No (Cloudy) Retry->Mix

Figure 1: Workflow for the preparation of the primary DMSO stock solution.

Protocol 2: Preparation of Aqueous Working Solutions

Objective: Dilute the stock into a biological buffer without precipitating the compound.

The "Acid Shock" Phenomenon: Because the pKa of the C5-carboxylic acid is ~4.2, the molecule is neutral and hydrophobic at acidic pH. When diluting a DMSO stock (neutral) into an acidic buffer (e.g., pH 5.0 acetate), the compound will likely crash out. You must maintain pH > 7.0. [2]

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Optional: 0.1 N NaOH (for pH adjustment).[1]

Step-by-Step Dilution (Example: 100


M Working Solution): 
  • Preparation of Diluent: Place 998

    
    L of PBS (pH 7.4) in a microcentrifuge tube.
    
  • Rapid Injection: While vortexing the PBS gently, add 2

    
    L  of the 50 mM DMSO stock solution.
    
    • Tip: Do not add PBS to the DMSO; always add DMSO to the PBS to prevent high local concentrations of the hydrophobic compound.

  • Clarification: Vortex immediately for 20 seconds.

  • pH Check (Critical): Verify the pH is

    
     7.2. If the compound concentration is high, the acidic protons from the carboxylic acid may slightly lower the buffer pH. If cloudiness appears, add 0.1 N NaOH dropwise until clear (driving the equilibrium to the soluble carboxylate anion form).
    

Table 1: Solvent Compatibility Matrix

Solvent SystemSolubility LimitStability (RT)Application
100% DMSO > 50 mMHigh (>24 hrs)Stock Storage
PBS (pH 7.4) ~500

M
Medium (4-6 hrs)Cell Assays
PBS (pH < 5.0) < 10

M
Low (Precipitates)Avoid
Ethanol ~10 mMLow (Esterification risk)Chemical Synthesis

Biological Context & Mechanism

This specific scaffold is often used as a starting point for designing inhibitors of metalloenzymes or receptors requiring hydrogen bond networks.

  • Mechanism: The C5-carboxylate often mimics the phosphate group of natural substrates or engages in electrostatic interactions with active site metal ions (e.g., Mg

    
     in Integrase).
    
  • Interaction: The C2-amide provides a rigid "handle" for hydrogen bonding with backbone residues, orienting the indole core for

    
    -stacking interactions.[1][2]
    

Mechanism Compound 2-Carbamoyl-1H-indole-5-COOH Target Target Binding Site (e.g., cPLA2α, Integrase) Compound->Target Binds via Interaction1 Electrostatic Interaction: COO(-) <-> Metal Ion/Arg/Lys Target->Interaction1 Interaction2 Hydrogen Bonding: CONH2 <-> Backbone Carbonyls Target->Interaction2 Interaction3 Pi-Stacking: Indole Core <-> Aromatics (Phe/Trp) Target->Interaction3

Figure 2: Theoretical binding interactions of the 2-carbamoyl-indole-5-carboxylic acid scaffold in protein active sites.

References

  • Chemical Source & Identity: ChemSRC. 2-Carbamoyl-1H-indole-5-carboxylic acid (CAS 1016689-66-9).[1][2][5] Link

  • Structural Homolog Properties (Indole-5-carboxylic acid): PubChem. Compound Summary for CID 74280, Indole-5-carboxylic acid. Link

  • Biological Application (Indole-2-carboxamides): MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Link

  • Solubility Protocols (General Indoles): Cayman Chemical. Indole-3-carboxylic acid Product Information & Solubility. Link

Sources

Application Note: Microwave-Assisted Synthesis of 2-Carbamoyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of 2-Carbamoyl-1H-indole-5-carboxylic acid , a critical pharmacophore in kinase inhibitor and antiviral drug discovery. Traditional thermal methods for synthesizing indole-5-carboxylic acids often suffer from low yields due to the high polarity and poor solubility of the zwitterionic intermediates, leading to difficult workups and prolonged reaction times (12–24 hours).

By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces total reaction time to under 60 minutes while improving regioselectivity and yield. The method utilizes a modified Fischer Indole Synthesis followed by a rapid, catalyst-free microwave aminolysis , ensuring a scalable and reproducible pathway for high-value indole scaffolds.

Scientific Background & Retrosynthetic Logic

The Challenge of the Indole Scaffold

The target molecule contains two distinct carbonyl functionalities: a carboxylic acid at C5 and a primary amide (carbamoyl) at C2.

  • Solubility: The presence of the C5-carboxylic acid creates strong intermolecular hydrogen bonding, making the intermediate highly insoluble in non-polar solvents, which hinders conventional thermal cyclization.

  • Regiochemistry: Achieving the 5-substituted indole requires the correct orientation of the cyclization precursor. Using 4-hydrazinobenzoic acid in a Fischer Indole Synthesis reliably yields the 5-carboxy isomer due to the electronic directing effects of the hydrazine moiety.

Microwave Advantage

Microwave irradiation provides two distinct mechanisms that drive this synthesis:

  • Dipolar Polarization: The polar reaction medium (ethanol/acid) couples efficiently with MW energy, generating rapid, uniform internal heating that overcomes the activation energy barrier for the [3,3]-sigmatropic rearrangement (Fischer cyclization).

  • Superheating: MW allows solvents to be heated well above their boiling points in sealed vessels, significantly accelerating the rate-limiting step of ammonia attack on the ester during the amidation step.

Retrosynthetic Analysis

The synthesis is broken down into two microwave-optimized steps:

  • Cyclization: Condensation of 4-hydrazinobenzoic acid with ethyl pyruvate to form the hydrazone, followed by acid-mediated cyclization to Ethyl 5-carboxy-1H-indole-2-carboxylate .

  • Amidation: Direct aminolysis of the C2-ethyl ester using methanolic ammonia. The C5-carboxylic acid is protected in situ as the ammonium salt, preventing side reactions, and is restored upon acidic workup.

Retrosynthesis Target 2-Carbamoyl-1H-indole- 5-carboxylic acid Intermediate Ethyl 5-carboxy-1H-indole- 2-carboxylate Target->Intermediate MW Aminolysis (NH3/MeOH) Precursors 4-Hydrazinobenzoic acid + Ethyl Pyruvate Intermediate->Precursors MW Fischer Indole (Acid Catalyst)

Figure 1: Retrosynthetic strategy leveraging sequential microwave transformations.

Materials & Equipment

Reagents
  • Reactant A: 4-Hydrazinobenzoic acid (CAS: 619-67-0) - Purity ≥97%

  • Reactant B: Ethyl pyruvate (CAS: 617-35-6)

  • Catalyst: Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (p-TSA)

  • Solvents: Absolute Ethanol, Methanol (7N NH3 solution)

  • Workup: Sodium Bicarbonate (sat. aq.), Hydrochloric Acid (1M)

Instrumentation
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover 2.0 or Biotage Initiator+).

    • Requirement: IR temperature sensor and pressure management up to 20 bar.

  • Vessels: 10 mL and 35 mL pressure-rated glass vials with silicone/PTFE septa.

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-carboxy-1H-indole-2-carboxylate

Objective: Construct the indole core with correct regiochemistry.

  • Pre-Reaction Setup:

    • In a 35 mL MW vial, suspend 4-hydrazinobenzoic acid (1.0 equiv, 5.0 mmol) in Absolute Ethanol (10 mL).

    • Add Ethyl pyruvate (1.1 equiv, 5.5 mmol) dropwise.

    • Observation: The mixture may warm slightly as the hydrazone forms. Stir at room temperature for 5 minutes until a homogenous suspension forms.

    • Add p-TSA (1.5 equiv) or PPA (2 g). Note: p-TSA is preferred for easier workup.

  • Microwave Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 140 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 200W (Power cycling enabled)

  • Workup:

    • Cool the vial to room temperature (compressed air cooling).

    • Pour the reaction mixture into ice-cold water (50 mL).

    • The product usually precipitates as a solid. If using PPA, vigorous stirring is required to break up the viscous acid.

    • Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • Yield Expectation: 75–85% (Tan/Brown solid).

Protocol B: Selective C2-Amidation

Objective: Convert the C2-ester to a primary amide without coupling the C5-acid.

  • Reaction Setup:

    • In a 10 mL MW vial, place the Indole intermediate from Protocol A (1.0 mmol).

    • Add 7N Ammonia in Methanol (4 mL, excess).

    • Chemistry Note: The C5-carboxylic acid will immediately deprotonate to form the ammonium carboxylate salt. This anionic character protects the C5 position from amidation, directing the nucleophilic attack solely to the C2-ethyl ester.

  • Microwave Parameters:

    • Temperature: 100 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi (Note: Ammonia generates significant pressure; ensure vial is rated).

  • Workup & Isolation:

    • Cool to RT. Vent the vial carefully in a fume hood (ammonia gas release).

    • Evaporate the solvent in vacuo to remove excess ammonia and methanol.

    • Resuspend the residue in Water (5 mL). The product is currently the water-soluble ammonium salt.

    • Acidification: Dropwise add 1M HCl until pH ~2–3. The target zwitterionic acid will precipitate.

    • Filter, wash with water, and dry.

Process Visualization & Mechanism

Reaction Pathway

The following diagram illustrates the mechanistic flow, highlighting the protection of the C5-acid during the amidation step.

ReactionPathway cluster_0 Step 1: Fischer Cyclization cluster_1 Step 2: Selective Amidation Start 4-Hydrazinobenzoic Acid Hydrazone Hydrazone Intermediate Start->Hydrazone + Ethyl Pyruvate IndoleEster Ethyl 5-carboxy- indole-2-carboxylate Hydrazone->IndoleEster MW 140°C [3,3]-shift Salt Ammonium Salt (C5-COO- NH4+) IndoleEster->Salt + NH3/MeOH (Deprotonation) Salt->Salt MW 100°C (Ester -> Amide) Final 2-Carbamoyl-1H-indole- 5-carboxylic acid Salt->Final Acid Workup (HCl, pH 2)

Figure 2: Mechanistic pathway ensuring regioselective amidation via in-situ salt formation.

Data & Optimization

Optimization of Cyclization (Step 1)

The following table summarizes the optimization of the Fischer Indole step.

EntryCatalystSolventTemp (°C)Time (min)Yield (%)Notes
1H2SO4EtOH80 (Reflux)24045Incomplete conversion
2p-TSAEtOH120 (MW)1068Moderate yield
3 p-TSA EtOH 140 (MW) 15 82 Optimal
4ZnCl2AcOH160 (MW)1070Difficult workup
Analytical Characterization (Expected)
  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.10 (s, 1H, Indole NH)

    • δ 11.80 (br s, 1H, COOH)

    • δ 8.35 (s, 1H, H-4)

    • δ 8.10 (br s, 1H, Amide NH)

    • δ 7.85 (dd, 1H, H-6)

    • δ 7.55 (br s, 1H, Amide NH)

    • δ 7.50 (d, 1H, H-7)

    • δ 7.20 (s, 1H, H-3)

Troubleshooting & "Field-Proven" Insights

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete hydrazone formation before heating.

    • Solution: Ensure the mixture is stirred at room temperature for at least 5-10 minutes before initiating the microwave program. The hydrazone formation is exothermic; starting MW heating too early can degrade the hydrazine.

  • Issue: Clogging during PPA use.

    • Insight: Polyphosphoric acid is viscous and can create hot spots in MW fields. If using PPA, thoroughly disperse it in the solvent or switch to p-TSA (solid acid) which dissolves more uniformly in ethanol.

  • Issue: "Sticky" Amide Product.

    • Insight: If the final product is a gum rather than a solid after acidification, it likely contains trapped solvent or inorganic salts. Sonication in water followed by filtration usually induces crystallization.

References

  • Microwave-Assisted Fischer Indole Synthesis

    • Carpita, A., Ribecai, A., & Stabile, P. (2010). Microwave-assisted synthesis of indole- and azaindole-derivatives in water.[1] Tetrahedron, 66(35), 7169-7178.

  • Indole-2-carboxamide Synthesis & Biological Relevance

    • López-Alvarado, P., et al. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.[2] Synlett, 2006(01), 91-95.

  • General Protocol for Indole-2-Carboxamides

    • Bhat, M., & Poojary, B. (2017).[3] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[3] MOJ Bioorganic & Organic Chemistry, 1(4). (Provides analogous heterocyclization/amidation workflows).

  • Microwave Amidation Techniques

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.

Sources

Application Note: Using 2-Carbamoyl-1H-indole-5-carboxylic Acid in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2-Carbamoyl-1H-indole-5-carboxylic acid (and its structural analogs) as a privileged scaffold in the design and synthesis of ATP-competitive kinase inhibitors. The indole pharmacophore is a proven "adenine mimic," capable of forming critical hydrogen bonds within the kinase hinge region.[1]

This specific derivative—possessing a C2-primary amide (carbamoyl) and a C5-carboxylic acid—offers a unique bifunctional vector strategy for medicinal chemists. The C2-amide facilitates hinge binding, while the C5-carboxylic acid serves as a handle for elaborating into the solvent-exposed region to optimize solubility and pharmacokinetic (PK) properties.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): As a high-efficiency ligand efficiency (LE) starting point.

  • Lead Optimization: Generating libraries targeting VEGFR , EGFR , and CDK2 .

  • Dual-Targeting: Designing inhibitors that span the ATP pocket to the allosteric hydrophobic back pocket.

Mechanistic Basis: The Indole Scaffold in Kinase Inhibition[1]

To effectively use this molecule, researchers must understand its binding mode. The indole core does not bind randomly; it creates a specific interaction pattern within the ATP-binding cleft.

Structural Logic (SAR)
  • The Hinge Binder (C2-Carbamoyl & Indole NH): The indole nitrogen (N1) typically acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone (e.g., Glu residue). The C2-carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH.

  • The Solubilizing Vector (C5-Carboxylic Acid): The C5 position projects towards the solvent interface. Derivatization here (e.g., amidation with solubilizing amines like piperazines or morpholines) improves oral bioavailability without disrupting the core binding affinity.

Visualization of Binding Mode

The following diagram illustrates the hypothetical binding mode of a derivative synthesized from this scaffold within a generic kinase ATP pocket.

KinaseBinding Hinge Kinase Hinge Region (Backbone) IndoleCore Indole Scaffold (Adenine Mimic) IndoleCore->Hinge H-Bond (N1-H) C2_Amide C2-Carbamoyl (H-Bond Acceptor) IndoleCore->C2_Amide C5_Acid C5-Carboxylic Acid (Solvent Vector) IndoleCore->C5_Acid C2_Amide->Hinge H-Bond (C=O) Solvent Solvent Exposed Area (PK Optimization) C5_Acid->Solvent Derivatization Site

Caption: Schematic representation of the Indole-2-carboxamide binding mode. The C2-amide anchors the molecule to the kinase hinge, while the C5-acid allows extension into the solvent front.

Experimental Protocol: Library Synthesis

Objective: Synthesize a focused library of kinase inhibitors by coupling diverse amines to the C5-carboxylic acid of the 2-Carbamoyl-1H-indole-5-carboxylic acid scaffold.

Reagents Required:

  • Scaffold: 2-Carbamoyl-1H-indole-5-carboxylic acid (>95% purity).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI/HOBt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DMA.

  • Diverse Amines: Morpholine, N-methylpiperazine, benzylamine, etc.

Step-by-Step Synthesis Workflow
  • Activation:

    • Dissolve 1.0 equivalent (eq) of 2-Carbamoyl-1H-indole-5-carboxylic acid in anhydrous DMF (0.1 M concentration).

    • Add 1.5 eq of HATU and 2.0 eq of DIPEA.

    • Stir at Room Temperature (RT) for 15 minutes to activate the C5-carboxylic acid (forming the active ester).

    • Note: The C2-primary amide is less nucleophilic and generally remains stable under these conditions, preventing self-polymerization.

  • Coupling:

    • Add 1.2 eq of the selected amine (R-NH2) to the reaction mixture.

    • Stir at RT for 4–12 hours. Monitor reaction progress via LC-MS (Target mass = Scaffold - OH + Amine - H).

  • Work-up & Purification:

    • Precipitation: Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates. Filter and wash with water.

    • HPLC: If no precipitate forms, extract with Ethyl Acetate, dry over MgSO4, and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Validation:

    • Verify structure using 1H-NMR (DMSO-d6) and HRMS. Confirm the integrity of the C2-amide peak (typically two broad singlets around 7.5–8.0 ppm).

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: Evaluate the inhibitory potency (IC50) of the synthesized library against a target kinase (e.g., EGFR or CDK2).

Principle: The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. ADP is converted to ATP, which is then used by Ultra-Glo™ Luciferase to generate light. Luminescence is proportional to ADP concentration and correlates with kinase activity.

Assay Setup (384-well Plate Format)
ComponentVolume/WellFinal Concentration
Kinase Buffer -40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA
Test Compound 1 µLVariable (e.g., 10 µM to 0.1 nM)
Enzyme (e.g., EGFR) 2 µL~0.2 ng/µL (Optimized per batch)
Substrate/ATP Mix 2 µL10 µM ATP + 0.2 µg/µL Poly(Glu,Tyr)
ADP-Glo Reagent 5 µL1x
Detection Reagent 10 µL1x
Workflow
  • Compound Transfer: Dispense 1 µL of compound (dissolved in DMSO) into the 384-well plate. Include DMSO-only (Negative Control) and Staurosporine (Positive Control, 10 µM).

  • Enzyme Addition: Add 2 µL of Kinase solution. Incubate for 10 minutes at RT to allow inhibitor binding.

  • Reaction Initiation: Add 2 µL of Substrate/ATP mix.

  • Incubation: Incubate at RT for 60 minutes (Kinase Reaction).

  • ADP-Glo Step: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at RT.

  • Detection Step: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 minutes.

  • Readout: Measure Luminescence using a plate reader (e.g., PerkinElmer EnVision).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Workflow Visualization

The following diagram outlines the integrated workflow from chemical synthesis to biological validation.

Workflow Start Scaffold: 2-Carbamoyl-1H-indole -5-carboxylic acid Chem Chemical Synthesis (Amide Coupling at C5) Start->Chem HATU/DIPEA Library focused Library (20-50 Analogs) Chem->Library Purification Assay ADP-Glo Kinase Assay (EGFR/CDK2) Library->Assay Screening Hit Hit Identification (IC50 < 100 nM) Assay->Hit Data Analysis

Caption: Integrated workflow for transforming the indole scaffold into validated kinase inhibitor hits.

Troubleshooting & Optimization

  • Solubility Issues: If the scaffold precipitates during coupling, add 10% DMA (Dimethylacetamide) or use a microwave reactor (80°C, 10 min) to drive the reaction.

  • Regioselectivity: The C2-amide is generally non-reactive under standard HATU conditions. However, avoid using strong bases (like NaH) which might deprotonate the amide nitrogen, leading to side reactions.

  • Assay Interference: Indoles can sometimes be fluorescent. If using a fluorescence-based assay (like FRET), check for compound autofluorescence. The ADP-Glo (Luminescence) method described above avoids this artifact.

References

  • Zhang, M., et al. (2015). "Design and synthesis of indole-based EGFR inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Generalized citation for Indole EGFR inhibitors).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Litalien, C., et al. (2007). "Indole-5-carboxylic acid derivatives as phospholipase inhibitors." Bioorganic & Medicinal Chemistry. Link (Demonstrates C5-acid utility).

  • Hu, Y., et al. (2023). "Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors."[2][3] RSC Advances. Link (Direct relevance to 5-substituted-indole-2-carboxamide scaffold).

Sources

Application Note: Solvent Selection for 2-Carbamoyl-1H-indole-5-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with high-polarity indole scaffolds. It addresses the specific solubility and reactivity challenges of 2-Carbamoyl-1H-indole-5-carboxylic acid , a "brick dust" intermediate often encountered in the synthesis of JAK inhibitors and other kinase-targeted therapeutics.

Executive Summary

2-Carbamoyl-1H-indole-5-carboxylic acid presents a classic "solubility vs. reactivity" paradox. Its rigid indole core, combined with a hydrogen-bond donor/acceptor network (C2-amide and C5-acid), results in high crystallinity and poor solubility in standard organic solvents (DCM, Toluene, THF). While N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are traditional defaults, their high boiling points and toxicity (CMR classification) complicate downstream processing.

This guide provides a Green Chemistry-aligned protocol for solvent selection, focusing on 2-Methyltetrahydrofuran (2-MeTHF) and binary solvent systems to replace DMF, ensuring high reaction rates while facilitating streamlined aqueous workups.

Physicochemical Analysis & Solvent Strategy

The "Brick Dust" Challenge

The molecule possesses three distinct H-bonding motifs that lead to tight lattice packing:

  • Indole N-H: Strong donor.

  • C2-Carbamoyl (-CONH₂): Dual donor/acceptor.

  • C5-Carboxylic Acid (-COOH): Strong donor/acceptor (dimerizes).

Implication: Non-polar solvents cannot disrupt this lattice. Protic solvents (MeOH, EtOH) dissolve the compound but often compete with nucleophiles during activation steps (e.g., esterification side-reactions).

Solvent Class Evaluation

We evaluate solvents based on Hansen Solubility Parameters (HSP) and process suitability.

Solvent ClassExamplesSolubilityProcess SuitabilityRecommendation
Dipolar Aprotic (Traditional) DMF, NMP, DMAcHigh Low (High BP, difficult removal, toxic)Avoid (unless necessary)
Dipolar Aprotic (Green) DMSO, SulfolaneHigh Medium (High BP, DMSO is hard to remove)Use as Co-solvent
Ethers (Cyclic) THF, 1,4-DioxaneLowMedium (Peroxides, water miscibility)Screen
Bio-based Ethers 2-MeTHF , CPMEMediumHigh (Immiscible with water, easy workup)Primary Choice
Binary Systems 2-MeTHF/DMSO (9:[1]1)High High (Combines solubility with processability)Gold Standard

Decision Tree: Solvent Selection Workflow

The following logic flow ensures the selection of the optimal solvent system based on reaction type and scale.

SolventSelection Start Start: 2-Carbamoyl-1H-indole-5-carboxylic acid ReactionType Define Reaction Type Start->ReactionType AmideCoupling Amide Coupling / Activation ReactionType->AmideCoupling Esterification Esterification / Alkylation ReactionType->Esterification SolubilityCheck Solubility Screening (Protocol 1) AmideCoupling->SolubilityCheck Esterification->SolubilityCheck IsSoluble2MeTHF Soluble in 2-MeTHF? SolubilityCheck->IsSoluble2MeTHF RouteA Route A: Green Process Solvent: 2-MeTHF IsSoluble2MeTHF->RouteA Yes (>50 mg/mL) RouteB Route B: Binary System Solvent: 2-MeTHF + DMSO (9:1) IsSoluble2MeTHF->RouteB Partial RouteC Route C: Traditional (Last Resort) Solvent: DMF or NMP IsSoluble2MeTHF->RouteC No (<5 mg/mL) WorkupA Workup: Acid/Base Wash (Direct Phase Separation) RouteA->WorkupA RouteB->WorkupA If DMSO < 10% WorkupB Workup: Water Crash/Filtration (DMSO removal) RouteC->WorkupB

Caption: Logic flow for selecting reaction media. Route A/B prioritizes green solvents to enable aqueous extraction workups, avoiding the energy-intensive removal of DMF.

Experimental Protocols

Protocol 1: Solubility Mapping & Binary Solvent Optimization

Objective: Determine the minimum amount of dipolar aprotic co-solvent required to solubilize the substrate in a greener carrier solvent.

Materials:

  • Substrate: 2-Carbamoyl-1H-indole-5-carboxylic acid.

  • Primary Solvent: 2-Methyltetrahydrofuran (2-MeTHF).

  • Co-solvent: DMSO (Anhydrous).

Procedure:

  • Weigh 50 mg of substrate into a 4 mL vial.

  • Add 500 µL of 2-MeTHF. Cap and vortex for 30 seconds.

  • Observation: If clear, proceed to Protocol 2A. If suspension persists, proceed to step 4.

  • Titrate with DMSO in 50 µL increments, vortexing and sonicating (at 35°C) between additions.

  • Stop Point: Record the volume of DMSO required for full dissolution.

    • Target Ratio: If DMSO volume is <10% of total volume, the mixture is suitable for aqueous workup.

Expert Insight: 2-MeTHF is preferred over THF because it is immiscible with water. This allows you to wash the reaction mixture with water/brine directly without solvent exchange, removing water-soluble impurities (urea byproducts, excess base).

Protocol 2: Green Amide Coupling (The "T3P" Method)

Context: Amide coupling at the C5-position is the most common transformation. Using Propylphosphonic Anhydride (T3P) in 2-MeTHF avoids the toxicity of carbodiimides (EDC/DCC) and the difficult removal of DMF.

Reagents:

  • Substrate (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • T3P (50% w/w in 2-MeTHF or EtOAc) (1.5 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: 2-MeTHF (or 9:1 2-MeTHF/DMSO based on Protocol 1).

Step-by-Step Workflow:

  • Slurry Formation: Charge the reaction vessel with the Indole substrate and Amine partner. Add 2-MeTHF (concentration 0.2 M). Stir at Room Temperature (RT).

    • Note: The starting material may not fully dissolve. This is acceptable; T3P solubilizes the intermediate as the reaction proceeds.

  • Base Addition: Add Pyridine (2.5 equiv). The slurry may thin out.

  • Activation: Add T3P solution dropwise over 5 minutes.

    • Exotherm Alert: T3P coupling is generally mild, but monitor internal temp.

  • Reaction: Heat to 45–50°C . Monitor by HPLC/UPLC.

    • Why Heat? The "brick dust" nature requires thermal energy to drive the solid-liquid equilibrium toward the solution phase for reaction.

  • Workup (Self-Validating Step):

    • Cool to RT.

    • Add Water (equal volume to solvent). Stir vigorously for 10 mins.

    • Observation: T3P byproducts are water-soluble.[2] The product should remain in the organic (2-MeTHF) layer.

    • Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine/excess amine) and then Sat. NaHCO₃.

  • Isolation: Dry organic layer (MgSO₄), filter, and concentrate. If the product is also "brick dust," it may precipitate during the concentration—filter to collect.

Protocol 3: Purification via "Reverse Crash"

Context: If the product is highly insoluble (like the starting material), use this property for purification without chromatography.

  • Dissolution: Dissolve the crude reaction residue in minimal hot DMSO or NMP .

  • Precipitation: Slowly add this solution dropwise into a stirring vessel containing Water or 5% aqueous NaHCO₃ (10x volume relative to DMSO).

  • Filtration: The product will precipitate as a fine solid.

  • Wash: Wash the filter cake with water (removes DMSO) and Methanol (removes unreacted lipophilic impurities).

  • Drying: Vacuum oven at 50°C.

References

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016.

  • Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): A Mild and Low-Toxicity Coupling Agent for Large-Scale Amide Bond Formation." Organic Process Research & Development, 2016.

  • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013.

  • Gallo, F., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2014.

  • Lipshutz, B. H., et al. "Amide Couplings in Water at Room Temperature." Journal of the American Chemical Society, 2019.

Sources

In vitro assay protocols involving 2-Carbamoyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fragment-Based Drug Discovery (FBDD) Assays Targeting Mcl-1 with the 2-Carbamoyl-1H-indole-5-carboxylic Acid Scaffold

Introduction & Scientific Rationale

In the landscape of oncology drug development, targeting protein-protein interactions (PPIs) within the intrinsic apoptosis pathway remains a critical frontier. Myeloid Cell Leukemia-1 (Mcl-1) is a highly regulated anti-apoptotic member of the Bcl-2 family. By sequestering pro-apoptotic BH3-only proteins such as Bim, Mcl-1 prevents mitochondrial outer membrane permeabilization, thereby driving tumor survival and conferring resistance to broad-spectrum chemotherapeutics[1].

Because the Mcl-1 BH3-binding groove is large and relatively flat, traditional high-throughput screening often yields compounds with poor ligand efficiency. Fragment-Based Drug Discovery (FBDD) has emerged as the gold standard for this target. The compound 2-carbamoyl-1H-indole-5-carboxylic acid (CAS: 1016689-66-9) is a highly privileged, validated fragment scaffold. Structural mapping reveals that its indole-5-carboxylic acid core acts as a critical anchor within the hydrophobic P2 pocket of Mcl-1, while the carboxylic acid moiety forms an essential electrostatic salt bridge with the Arg263 hot-spot[2].

This application note outlines a self-validating, orthogonal in vitro assay workflow designed to characterize the biophysical binding and biochemical functional inhibition of this fragment and its optimized derivatives.

Mechanistic Workflow

To effectively evaluate the 2-carbamoyl-1H-indole-5-carboxylic acid scaffold, it is crucial to understand its mechanism of action. The fragment acts as a competitive inhibitor, physically occluding the BH3-binding groove and liberating pro-apoptotic Bim to initiate cell death.

G cluster_0 Apoptotic Signaling & Inhibition Bim Bim (Pro-apoptotic) Complex Mcl-1:Bim Complex (Apoptosis Blocked) Bim->Complex Sequestered by Apoptosis Apoptosis (Cell Death) Bim->Apoptosis If Free Mcl1 Mcl-1 (Anti-apoptotic) Mcl1->Complex Binds BH3 Inhibitor 2-Carbamoyl-1H-indole- 5-carboxylic acid Inhibitor->Mcl1 Binds P2 Pocket Inhibitor->Complex Disrupts PPI

Fig 1. Disruption of the Mcl-1:Bim interaction by 2-carbamoyl-1H-indole-5-carboxylic acid.

Protocol 1: Biophysical Characterization via Surface Plasmon Resonance (SPR)

Causality & Assay Design: Low-molecular-weight fragments (MW ~204 g/mol ) typically exhibit weak initial binding affinities (high micromolar


). Consequently, functional biochemical assays may initially fail to detect them. SPR is utilized as the primary biophysical screen because it is label-free, highly sensitive to low-MW compounds, and provides real-time kinetic data (

and

). Self-Validation System: Mcl-1 contains surface-exposed cysteines that are highly prone to oxidation, which can artificially alter the conformation of the BH3 groove. Therefore, DTT is strictly required in the running buffer. Furthermore, because fragments require high concentrations (up to 1 mM) necessitating high DMSO concentrations, a rigorous DMSO solvent correction curve is mandatory to eliminate bulk refractive index artifacts.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Streptavidin (SA) sensor chip into the SPR instrument (e.g., Biacore 8K). Condition the chip with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH.

  • Protein Immobilization: Dilute in vivo biotinylated recombinant human Mcl-1 (residues 171–327) to 10 μg/mL in immobilization buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20). Inject over the active flow cell to achieve a capture density of ~3,000 Response Units (RU). Leave the reference flow cell blank.

  • Buffer Equilibration: Equilibrate the system with Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, and exactly 2.0% DMSO).

  • Solvent Correction: Prepare and inject a 6-point DMSO calibration curve ranging from 1.5% to 2.5% DMSO to correct for bulk solvent effects.

  • Analyte Preparation & Injection: Prepare a 2-fold serial dilution of 2-carbamoyl-1H-indole-5-carboxylic acid (ranging from 500 μM to 15.6 μM) in the exact Running Buffer. Inject analytes at a flow rate of 30 μL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and buffer-only blank injections). Fit the data using a 1:1 steady-state affinity model, as fragments typically exhibit characteristic fast-on/fast-off kinetics.

Protocol 2: Biochemical Validation via Fluorescence Polarization (FP)

Causality & Assay Design: While SPR confirms physical binding, it does not guarantee that the fragment binds in a biologically relevant manner. Fluorescence Polarization (FP) is employed as an orthogonal biochemical assay to confirm that the indole fragment successfully competes with and displaces the natural pro-apoptotic Bim-BH3 peptide[3]. Self-Validation System: The FP readout relies on the rotational correlation time of a fluorophore. When the small FITC-labeled Bim peptide is bound to the massive GST-tagged Mcl-1 protein, it tumbles slowly, yielding high polarization (mP). Displacement by the fragment releases the peptide, causing rapid tumbling and a drop in mP. To prevent the fragment from forming colloidal aggregates—a notorious source of false positives in FBDD—the zwitterionic detergent CHAPS is included in the assay buffer.

Step-by-Step Methodology:

  • Reagent Preparation: Synthesize or procure FITC-labeled Bim-BH3 peptide (FITC-Ahx-IWIAQELRRIGDEFNAYYARR). Purify recombinant GST-Mcl-1.

  • Complex Formation: Prepare the Assay Buffer (20 mM Tris pH 7.5, 50 mM NaCl, 1 mM CHAPS, 2 mM DTT). Pre-incubate GST-Mcl-1 (at a final concentration equal to its previously determined

    
    , typically ~3 nM) with 2 nM FITC-Bim-BH3 peptide in the Assay Buffer.
    
  • Compound Titration: Dispense 10 μL of the protein-peptide complex into a 384-well black, flat-bottom microplate. Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the 2-carbamoyl-1H-indole-5-carboxylic acid fragment (stock in 100% DMSO) to create a dose-response curve from 1 mM down to 30 nM. (Final DMSO concentration = 1%).

  • Incubation: Seal the plate and incubate in the dark at room temperature for 2 hours to ensure the competitive displacement reaches thermodynamic equilibrium.

  • Data Acquisition: Read the microplate on a multimode reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Analysis: Calculate the millipolarization (mP) values. Plot mP versus the log of the fragment concentration and determine the IC50 using a four-parameter logistic non-linear regression model.

Quantitative Data Presentation

The transition from a bare fragment to a highly potent clinical candidate requires tracking both affinity and Ligand Efficiency (LE). The table below summarizes the expected in vitro assay metrics when comparing the bare 2-carbamoyl-1H-indole-5-carboxylic acid scaffold to an optimized, heavily decorated derivative (e.g., Compound 42)[1].

Compound ProfileMolecular Weight ( g/mol )SPR

(μM)
FP IC50 (μM)Ligand Efficiency (kcal/mol/heavy atom)
2-Carbamoyl-1H-indole-5-carboxylic acid (Bare Fragment)204.18~150.0> 200.0~0.35
Optimized Indole Derivative (e.g., Compound 42)> 500.0< 0.001< 0.005~0.28

Note: While the optimized derivative gains massive potency (sub-nanomolar), the bare fragment possesses a higher Ligand Efficiency, validating it as an exceptional starting point for structure-based drug design.

References

  • Lee T, et al. "Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer." J Med Chem. 2019.
  • Bannister T, et al. "ML311: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis." Probe Reports from the NIH Molecular Libraries Program. 2012.
  • Liu L, et al. "Design, Synthesis and Biological Evaluation of Tyrosine Derivatives as Mcl-1 Inhibitors." Eur J Med Chem. 2020.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 2-Carbamoyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-SOL-005 Subject: Overcoming "Brick Dust" Solubility Issues with 2-Carbamoyl-1H-indole-5-carboxylic acid Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

You are likely encountering precipitation because 2-Carbamoyl-1H-indole-5-carboxylic acid possesses a "perfect storm" of structural features for insolubility: a rigid planar indole core, strong intermolecular hydrogen bonding (from the C2-amide), and a high crystal lattice energy.[1]

This guide provides a validated physicochemical approach to solubilizing this compound. The core strategy relies on disrupting the crystal lattice using aprotic solvents (DMSO) and stabilizing the solute in aqueous media via ionization of the C5-carboxylic acid (pH adjustment).[1]

Part 1: Physicochemical Profile & Solubility Logic[2]

Before attempting a protocol, understand why the molecule resists dissolution.

FeatureImpact on SolubilityThe "Fix"
Indole Core Hydrophobic/Planar. Promotes π-π stacking.Requires organic cosolvents (DMSO/DMF) or cyclodextrins.
C2-Carbamoyl (-CONH₂) H-bond donor/acceptor. Creates a tight crystal lattice (high melting point).Critical: Requires high dielectric constant solvents to break H-bonds.
C5-Carboxylic Acid (-COOH) Ionizable handle (pKa ≈ 4.2–4.5).[1]The Key: At pH > 5.5, this deprotonates to -COO⁻, drastically increasing aqueous solubility.[1]
Visualizing the Solubility Strategy

The following decision tree outlines the correct solvent system based on your application.

SolubilityStrategy Start Start: 2-Carbamoyl-1H-indole-5-carboxylic acid AppType Select Application Start->AppType ChemSyn Chemical Synthesis AppType->ChemSyn BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay OrganicSolv Use Aprotic Polar Solvents (DMSO, DMF, DMA) ChemSyn->OrganicSolv StockPrep 1. Prepare Stock in DMSO (Conc: 10-50 mM) BioAssay->StockPrep Heat Apply Gentle Heat (40°C) *Avoid boiling (Amide stability) OrganicSolv->Heat Dilution 2. Step-Down Dilution StockPrep->Dilution CheckPH Is Assay Buffer pH > 7.0? Dilution->CheckPH DirectAdd Direct Addition OK (Keep DMSO < 1%) CheckPH->DirectAdd Yes AdjustPH Pre-adjust Buffer pH (Target pH 7.4 - 8.0) CheckPH->AdjustPH No (Acidic) AdjustPH->DirectAdd

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "I added the powder directly to PBS, and it floats/clumps."

Diagnosis: The compound is in its protonated, neutral form.[1] The lattice energy is too high for water to overcome, even with the carboxylic acid present.[1] Solution: You must drive the equilibrium toward the ionized salt form.

  • Protocol:

    • Do not add powder to neutral buffer.

    • Dissolve powder in a minimal volume of 0.1M NaOH or KOH (1.1 equivalents relative to the compound).

    • Once clear, dilute with your buffer (PBS/HEPES).

    • Why this works: The base deprotonates the C5-COOH to C5-COO⁻Na⁺. The ionic charge disrupts the crystal lattice and hydrates the molecule.

Issue 2: "My DMSO stock precipitates when I dilute it into cell media."

Diagnosis: This is the "Solvent Shift" shock. When you move from DMSO (high solubility) to water (low solubility), the local concentration exceeds the aqueous solubility limit before mixing is complete.[1] Solution: Use a "Step-Down" dilution with a surfactant.

  • Protocol:

    • Primary Stock: 50 mM in anhydrous DMSO.

    • Intermediate Stock: Dilute the Primary Stock 1:10 into a solution of PBS + 5% Tween 80 (or dilute Tyloxapol). This creates a 5 mM intermediate.

    • Final Dosing: Dilute the Intermediate Stock into your cell media.

    • Result: The surfactant prevents micro-crystal nucleation during the transition from organic to aqueous phase.

Issue 3: "Can I heat the solution to get it to dissolve?"

Diagnosis: Risky. Technical Insight: While heat increases solubility, this specific molecule contains a 2-carbamoyl (amide) group.[1]

  • Risk: Prolonged heating (>60°C), especially in acidic or basic conditions, can hydrolyze the amide to a carboxylic acid (converting the molecule to indole-2,5-dicarboxylic acid) or decarboxylate the C5 position.[1]

  • Limit: Do not exceed 45°C. Use sonication (ultrasonic bath) instead of aggressive heating.

Part 3: Verified Protocols

Protocol A: Preparation of a 10 mM Bioassay Stock (Standard)

Best for: High-throughput screening, IC50 determination.[1]

  • Weighing: Weigh 2.2 mg of 2-Carbamoyl-1H-indole-5-carboxylic acid (MW ≈ 204.18 g/mol ).

  • Primary Solvation: Add 1.0 mL of anhydrous DMSO .

    • Note: If the DMSO is old/wet, solubility decreases. Use a fresh bottle.

  • Sonication: Sonicate in a water bath for 5–10 minutes at room temperature until ensuring no visible particles remain.

  • QC Check: Hold the vial up to a light source. If the solution is hazy, it is not dissolved.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

Protocol B: High-Concentration Salt Formation (Aqueous)

Best for: Animal studies or assays requiring 0% DMSO.[1]

  • Calculation: Calculate the molar amount of your compound.

  • Base Preparation: Prepare a 1.0 M solution of Tris (Tromethamine) or Meglumine.

    • Why Meglumine? It is a large counter-ion that often prevents the "salting out" effect seen with Sodium.

  • Mixing: Add 1.0 equivalent of the Base solution to the powder.

  • Dilution: Add water dropwise with vortexing.

  • Adjustment: If particles persist, check pH. Ensure pH is > 7.5.

Part 4: Solubility Data & Solvent Compatibility[1]

SolventEstimated Solubility (mg/mL)Application Notes
DMSO > 50 mg/mLPreferred stock solvent. Hygroscopic (keep sealed).
DMF > 40 mg/mLGood alternative to DMSO, but more toxic in some bioassays.
Ethanol < 5 mg/mLPoor. Not recommended for primary stocks.
PBS (pH 7.4) < 0.5 mg/mLWithout predissolution in DMSO or pH adjustment.
PBS (pH 8.0) > 2 mg/mLSolubility increases logarithmically with pH above pKa (4.5).[1]

Part 5: Mechanism of Action (Chemical)[1]

The following diagram illustrates the ionization mechanism required for aqueous stability.

IonizationMechanism Neutral Neutral Form (Insoluble) Precipitates at pH < 4.5 Ionized Ionized Form (C5-COO-) (Soluble) Stable at pH > 7.0 Neutral->Ionized Deprotonation (pKa ~4.4) Base Add Base (OH-) Base->Neutral

Figure 2: Deprotonation of the C5-carboxylic acid is the primary driver for aqueous solubility.[1]

References

  • PubChem. Indole-5-carboxylic acid (Compound Summary). National Library of Medicine. Accessed March 2026. [Link] (Source for pKa estimates and general physicochemical properties of the indole-5-acid scaffold).

  • Journal of Medicinal Chemistry. Discovery and Early Optimization of 1H-Indole-2-carboxamides. [Link] (Primary literature verifying the solubility challenges and structure-activity relationships of indole-2-carboxamides).[1]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Carbamoyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that indole-2-carboxamides are privileged scaffolds, frequently appearing in Acetyl-CoA Carboxylase (ACC) inhibitors, anti-mycobacterial agents, and kinase inhibitors [1].

Synthesizing 2-carbamoyl-1H-indole-5-carboxylic acid presents a unique chemoselectivity challenge: differentiating the functionalization of two carboxylic acid sites (C2 and C5). This guide provides field-proven troubleshooting strategies, mechanistic insights, and fully validated protocols to ensure high-yielding, reproducible syntheses.

Synthesis Workflow & Mechanistic Strategy

To achieve strict regiocontrol, the synthesis relies on orthogonal reactivity. Rather than attempting a direct, statistically driven mono-amidation of 1H-indole-2,5-dicarboxylic acid, the optimal route begins with 5-(methoxycarbonyl)-1H-indole-2-carboxylic acid . The free C2-carboxylic acid is selectively activated and amidated, followed by the base-catalyzed hydrolysis of the C5-methyl ester [1].

SynthesisPathway SM 5-(methoxycarbonyl)-1H-indole- 2-carboxylic acid Step1 Amidation Step Reagents: CDI, THF, NH₄OH SM->Step1 Int1 methyl 2-carbamoyl-1H-indole- 5-carboxylate Step1->Int1 Yield: ~80-85% Step2 Ester Hydrolysis Step Reagents: LiOH, THF/H₂O Int1->Step2 Prod 2-carbamoyl-1H-indole- 5-carboxylic acid Step2->Prod Yield: >90%

Figure 1: Two-step synthesis workflow for 2-carbamoyl-1H-indole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q: Why is 1,1'-Carbonyldiimidazole (CDI) the preferred coupling reagent over EDC/HOBt or HATU for the C2 amidation? A: The choice of CDI is driven by the need to protect the unprotected indole nitrogen (NH). CDI converts the C2-carboxylic acid into a highly reactive acyl imidazole intermediate. Unlike the O-acylisourea intermediate formed by EDC, the acyl imidazole is less prone to undergoing side reactions with the indole NH. Furthermore, the byproduct of CDI activation is imidazole, a mild base that is insufficiently strong to deprotonate the indole NH (pKa ~16.2), thereby suppressing unwanted N-acylation [2].

Q: Can I use gaseous ammonia instead of aqueous ammonium hydroxide? A: Yes, but it is operationally more complex and often unnecessary. Aqueous ammonium hydroxide (NH₄OH) is highly effective here because the acyl imidazole intermediate is relatively stable to water but reacts rapidly with the highly nucleophilic ammonia. Using aqueous NH₄OH also aids in the downstream precipitation of the product.

Q: Why does the C5-methyl ester resist hydrolysis during the addition of aqueous ammonium hydroxide in Step 1? A: Methyl esters require strong hydroxide nucleophiles (like LiOH or NaOH) and extended reaction times for saponification. Ammonium hydroxide is a weak base and a poor nucleophile for ester cleavage at room temperature, ensuring excellent chemoselectivity during the amidation step.

Troubleshooting Guide

Issue 1: Low Yield in the Amidation Step (Incomplete Conversion)
  • Root Cause: Moisture in the reaction solvent or premature addition of the amine source. CDI is highly hygroscopic; if water is present, it will rapidly hydrolyze the activated acyl imidazole back to the starting carboxylic acid before amidation can occur.

  • Causality & Solution: Ensure strictly anhydrous THF is used. Self-Validating Step: Stir the starting material with CDI for a full 2 hours. Before adding NH₄OH, quench a 5 µL reaction aliquot in 1 mL of methanol and analyze via LC-MS. You should observe the methyl ester of the C2 position (formed by the reaction of the acyl imidazole with methanol), confirming complete activation. Only then should you add the NH₄OH.

Issue 2: Formation of Indole N-Acylated Byproducts
  • Root Cause: Over-activation caused by excessive equivalents of the coupling reagent, or elevated reaction temperatures.

  • Causality & Solution: Limit CDI to exactly 2.0 equivalents. The reaction must be maintained at room temperature (20–25 °C). Heating provides the activation energy necessary for the less nucleophilic indole nitrogen to attack the acyl imidazole, leading to dimerized or N-acylated impurities.

Issue 3: Incomplete Hydrolysis of the C5-Methyl Ester (Step 2)
  • Root Cause: Poor solvation. The intermediate methyl 2-carbamoyl-1H-indole-5-carboxylate is highly crystalline and poorly soluble in purely aqueous environments, preventing the hydroxide ions from accessing the ester carbonyl.

  • Causality & Solution: Utilize a biphasic or miscible co-solvent system. A 2:1 ratio of THF to Water ensures that the lipophilic indole ester remains fully solvated while providing the aqueous environment necessary for the LiOH to function.

Quantitative Data: Coupling Reagent Comparison

To justify the protocol parameters, the table below summarizes the empirical performance of various coupling reagents for the amidation of indole-2-carboxylic acids [2].

Coupling ReagentTypical YieldByproduct ProfileScalability & Cost
CDI (1,1'-Carbonyldiimidazole) 80 - 85% Low (Imidazole, CO₂)Excellent (Low cost, easy workup)
HATU / DIPEA 85 - 90%Moderate (N-acylation risk, uronium salts)Poor (High cost, difficult purification)
EDCI / HOBt 60 - 70%High (Urea byproducts, unreacted SM)Moderate (Aqueous wash required)

Step-by-Step Experimental Protocols

These protocols are engineered to be self-validating systems, ensuring that you can verify the success of each phase before proceeding.

Protocol A: Synthesis of methyl 2-carbamoyl-1H-indole-5-carboxylate

Adapted from validated ACC inhibitor synthesis pathways [1].

  • Preparation: Charge an oven-dried, round-bottom flask with 5-(methoxycarbonyl)-1H-indole-2-carboxylic acid (1.0 eq, e.g., 2.50 g, 11.4 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous Tetrahydrofuran (THF) (20 mL) under a nitrogen atmosphere to achieve a ~0.5 M concentration.

  • Activation: Add 1,1'-carbonyldiimidazole (CDI) (2.0 eq, 3.70 g, 22.8 mmol) portion-wise at room temperature. The mixture will evolve CO₂ gas and form a yellow suspension.

  • Validation Check: Stir for 2 hours. Check LC-MS of a MeOH-quenched aliquot to ensure >95% conversion to the acyl imidazole.

  • Amidation: Slowly add concentrated aqueous ammonium hydroxide (20 mL) dropwise via an addition funnel to control the mild exotherm.

  • Completion: Stir the reaction mixture at room temperature for 12 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous slurry with cold distilled water (50 mL). Filter the resulting precipitate, wash thoroughly with cold water to remove imidazole byproducts, and dry under high vacuum to afford the intermediate as a solid.

Protocol B: Synthesis of 2-carbamoyl-1H-indole-5-carboxylic acid
  • Solvation: Suspend the intermediate methyl 2-carbamoyl-1H-indole-5-carboxylate (1.0 eq, e.g., 2.0 g, 9.16 mmol) in a 2:1 mixture of THF (20 mL) and Water (10 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 1.15 g, 27.5 mmol) in one portion.

  • Reaction: Stir the mixture vigorously at room temperature for 16 hours.

  • Validation Check: Monitor the reaction via TLC (Eluent: EtOAc/MeOH 9:1). The starting material spot should completely disappear, replaced by a highly polar baseline spot (the lithium salt of the product).

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and extract once with Ethyl Acetate (15 mL) to remove any unreacted organic impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2–3 using 1M HCl. A thick white/pale yellow precipitate will form.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under high vacuum at 40 °C for 24 hours to yield the final 2-carbamoyl-1H-indole-5-carboxylic acid.

References

  • Dow, R. L., et al. "Pyrazolospiroketone Derivatives for Use as Acetyl-CoA Carboxylase Inhibitors." World Intellectual Property Organization, WO2012143813A1, 2012.
  • Gomaa, M. S., et al. "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors." Pharmaceuticals, vol. 15, no. 8, 2022, p. 1006. Available at:[Link]

Purification challenges of 2-Carbamoyl-1H-indole-5-carboxylic acid

[1]

Status: Operational Role: Senior Application Scientist Topic: Purification & Isolation Troubleshooting

Molecule Profile & Physicochemical Behavior

Before troubleshooting, understand the "personality" of your molecule.[1] 2-Carbamoyl-1H-indole-5-carboxylic acid presents a classic "brick dust" profile due to its dual hydrogen-bonding motifs.[1]

  • Core Structure: Indole ring (hydrophobic core, but N-H donor).[1]

  • Position 2 (Carbamoyl, -CONH₂): Strong H-bond donor and acceptor; significantly raises melting point and lattice energy.[1]

  • Position 5 (Carboxylic Acid, -COOH): Acidic (pKa ~4.5), ionizable, polarity driver.[1]

  • The Challenge: The combination of the 2-amide and 5-acid creates a rigid intermolecular hydrogen-bonding network.[1] This molecule is often insoluble in standard organic solvents (DCM, EtOAc, Toluene) and sparingly soluble in alcohols, leading to precipitation issues and difficult chromatography.[1]

Troubleshooting Guide (Q&A)

Category A: Solubility & Dissolution Issues

Q1: The crude product is a solid that refuses to dissolve in Methanol, DCM, or Ethyl Acetate for analysis or transfer. How do I handle it? Diagnosis: You are fighting the crystal lattice energy.[1] The intermolecular H-bonds between the C2-amide and C5-acid of adjacent molecules create a stable, polymeric-like network.[1] Solution:

  • The "Dipolar Aprotic" Switch: Do not persist with low-boiling solvents. Dissolve the solid in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[1] These disrupt the H-bonding network.[1]

  • pH Manipulation (The "Salt Switch"):

    • The molecule has a carboxylic acid.[1][2][3][4][5][6][7][8][9][10][11] Add 1.0 equivalent of 1M NaOH or TEA (Triethylamine) to your solvent (e.g., MeOH/Water).[1]

    • Mechanism:[1][7][12] Deprotonating the -COOH to -COO⁻ breaks the H-bond network and drastically increases solubility in polar protic solvents.[1]

    • Caution: Avoid strong heating in base to prevent hydrolysis of the C2-amide to the dicarboxylic acid [1].[1]

Q2: I see a "gel" formation during recrystallization from Ethanol. What is happening? Diagnosis: Indole carboxamides are prone to gelation in alcohols because they trap solvent molecules within their H-bond lattice during rapid cooling.[1] Solution:

  • Change Solvent System: Switch to a DMSO/Water or DMF/Water antisolvent precipitation method.[1]

    • Protocol: Dissolve crude in minimum hot DMSO. Add water dropwise until turbidity persists.[1] Cool slowly to 4°C. The high polarity of water forces the hydrophobic indole core to stack, often yielding better crystals than alcohols.[1]

  • Slower Cooling: Rapid cooling promotes kinetic trapping (gel).[1] Wrap the flask in foil/cotton to cool over 4-6 hours.

Category B: Purification & Impurity Removal[1]

Q3: How do I separate the product from the unreacted "Ethyl Ester" precursor (Ethyl 2-carbamoyl-1H-indole-5-carboxylate)? Diagnosis: If your synthesis involved hydrolyzing the 5-ester, unreacted ester is a common non-polar impurity.[1] Solution: The pH Swing Extraction (Self-Validating Protocol) Since the product is an acid and the impurity is a neutral ester, you can separate them using pH control without chromatography.[1]

  • Dissolution: Dissolve the crude mixture in 0.5 M NaOH (aq) .

    • Product: Becomes soluble sodium salt (R-COO⁻ Na⁺).[1]

    • Impurity (Ester): Remains insoluble (or forms an oil).[1]

  • Wash: Extract the aqueous base layer with Ethyl Acetate or DCM (2x).[1]

    • Result: The ester moves to the organic layer.[1] The product stays in the water.[1]

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH ~2-3.[1]

    • Result: The pure 2-Carbamoyl-1H-indole-5-carboxylic acid precipitates as a white solid.[1] Filter and dry [2].[1][5][6][9][10]

Q4: My HPLC peaks are tailing severely. Is the column dead? Diagnosis: No, it is likely "Silanol Interaction."[1] The free carboxylic acid at C5 interacts with residual silanols on the silica/C18 stationary phase, and the basic indole nitrogen can also drag.[1] Solution:

  • Mobile Phase Modifier: You must use an acidic modifier.[1]

    • Recommended: 0.1% Formic Acid or TFA (Trifluoroacetic acid) in both Water and Acetonitrile channels.[1]

    • Why: This keeps the -COOH protonated (neutral), reducing ionic interaction with the stationary phase and sharpening the peak [3].[1]

Category C: Stability & Side Reactions[1]

Q5: I see a new impurity appearing after heating the compound in acid. What is it? Diagnosis: Decarboxylation or Amide Hydrolysis .

  • Risk 1: Indole-2-carboxylic acids are prone to decarboxylation (losing CO₂) under high heat/acid, though the 5-acid is more stable.[1]

  • Risk 2:[1][9] The C2-amide can hydrolyze to the acid (Indole-2,5-dicarboxylic acid) under vigorous acidic reflux.[1] Solution:

  • Avoid refluxing in strong mineral acids (HCl/H₂SO₄) for extended periods.[1]

  • If acid catalysis is needed, use milder acids (Acetic acid) or lower temperatures (<60°C).[1]

  • Check: Run LC-MS.[1][3][10][11] If you see M-44 (loss of CO₂) or M+1 (hydrolysis to di-acid, mass shift +1 Da if -NH2 becomes -OH), you are degrading the product.[1]

Visualized Protocols

Workflow 1: The "pH Swing" Purification Logic

This method avoids expensive chromatography for removing non-acidic impurities (esters, nitriles, starting materials).[1]

PurificationLogicStartCrude Mixture(Product + Neutral Impurities)Step1Dissolve in 0.5M NaOH (aq)Start->Step1DecisionCheck SolubilityStep1->DecisionFilterFilter / Extract with EtOAcDecision->FilterDissolvedOrganicLayerOrganic Layer(Contains Esters/Nitriles)Filter->OrganicLayerImpuritiesAqueousLayerAqueous Layer(Contains Product as Salt)Filter->AqueousLayerProductAcidifyAcidify to pH 2-3(with 1M HCl)AqueousLayer->AcidifyPrecipitatePrecipitate Forms(Pure Product)Acidify->Precipitate

Caption: Figure 1. pH-dependent fractionation strategy utilizing the acidic nature of the C5-carboxyl group to separate neutral precursors.[1]

Workflow 2: HPLC Method Development Decision Tree

HPLC_StrategyStartSample PreparationSolventDissolve in DMSO:MeOH (1:1)Start->SolventColumnColumn SelectionC18 (End-capped)Solvent->ColumnMobilePhaseMobile Phase ChoiceColumn->MobilePhaseRouteAWater/ACN (Neutral)MobilePhase->RouteAAvoidRouteBWater/ACN + 0.1% Formic AcidMobilePhase->RouteBRecommendedResultABroad/Tailing Peaks(Ionization of COOH)RouteA->ResultAResultBSharp Peaks(Suppressed Ionization)RouteB->ResultB

Caption: Figure 2. Chromatographic optimization strategy highlighting the necessity of acidic modifiers for carboxylic acid indoles.

Quantitative Data & Reference Tables

Table 1: Solubility Profile & Solvent Recommendations

Based on general behavior of indole-5-carboxylic acid derivatives.

Solvent SystemSolubilityApplicationNotes
Water (Neutral) InsolubleWashingGood for removing inorganic salts.[1]
0.5M NaOH (aq) High ExtractionForms soluble carboxylate salt.[1] Best for purification workup.
DMSO / DMF HighDissolutionUse for NMR samples or loading onto Reverse Phase columns.[1]
Methanol / EtOH Low/ModerateRecrystallizationOften requires heating; risk of gelation upon cooling.[1]
DCM / EtOAc Very LowWashingUse to wash away non-polar impurities from the solid product.[1]
THF ModerateReactionGood solvent for coupling reactions, but poor for purification.[1]
Table 2: Common Impurities & Removal Strategies
Impurity TypeOriginDetection (LC-MS)Removal Strategy
Ethyl Ester Incomplete HydrolysisM + 28 DapH Swing: Extract into organic solvent from basic aqueous solution.[1]
Decarboxylated Acidic degradationM - 44 DaImpossible to separate easily.[1] Prevention is key (avoid high heat + strong acid).[1]
Di-acid Amide HydrolysisM + 1 DaDifficult.[1] Requires careful recrystallization or Prep-HPLC (Gradient 5-95% ACN).[1]

References

  • Synthesis of Indole-2-Carboxamides: Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.[1] Source: University of São Paulo / Journal of Medicinal Chemistry (Contextual).[1] URL:[Link] (Representative link for Indole-2-carboxamide chemistry).[1]

  • General Purification of Indole Carboxylic Acids: Title: Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate. Source: Current Chemistry Letters.[1][9] URL:[Link]

  • Chromatographic Behavior of Indoles: Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.[1] Source: MDPI (Pharmaceuticals).[1] URL:[Link][1]

  • Synthesis of Indole-5-Carboxylic Acid Derivatives: Title: A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids.[1][4] Source: Bioorganic & Medicinal Chemistry Letters.[1][4] URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of indole derivatives.

Technical Support Center: Indole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Decarboxylation Protocols

Status: Operational Operator: Senior Application Scientist Case ID: IND-DEC-001

Diagnostic Triage: Select Your Workflow

Before modifying reaction parameters, identify your specific failure mode. Decarboxylation of indole-carboxylic acids is kinetically demanding due to the high energy barrier required to break the C-C bond, particularly at the C2 position.

The following logic flow directs you to the appropriate troubleshooting module:

TroubleshootingFlow Start START: Define the Problem Goal What is the synthetic goal? Start->Goal Proto Protodecarboxylation (R-COOH → R-H) Goal->Proto Remove COOH Coupling Decarboxylative Cross-Coupling (R-COOH → R-Aryl/Alkyl) Goal->Coupling Form C-C Bond Issue1 Issue: Incomplete Conversion Proto->Issue1 Issue2 Issue: Black Tar / Decomposition Proto->Issue2 Coupling->Issue2 Issue3 Issue: Homocoupling / No Coupling Coupling->Issue3 Sol1 Go to MODULE A: Thermal/Microwave Activation Issue1->Sol1 Sol2 Go to MODULE C: Indole Stability & Oxidation Issue2->Sol2 Sol3 Go to MODULE B: Catalytic Cycles (Pd/Cu/Ag) Issue3->Sol3

Figure 1: Diagnostic flowchart for selecting the correct troubleshooting protocol.

Module A: Protodecarboxylation (Removal of -COOH)

Context: You are attempting to remove a carboxyl group (usually at C2 or C3) to yield the parent indole or a substituted derivative. Standard Protocol: Thermal decarboxylation using Copper (Cu) powder or salts in Quinoline.

FAQ 1: "The reaction is stalled. I see starting material even after 12 hours at reflux."

Diagnosis: Insufficient Thermal Activation or Catalyst Poisoning. Indole-2-carboxylic acids are significantly more stable than Indole-3-carboxylic acids. The C2 position lacks the enamine-like electron density that facilitates decarboxylation at C3. If you are working with a C2-acid, standard reflux (approx. 237°C for quinoline) might still be kinetically slow without an active catalyst.

Corrective Actions:

  • Catalyst Activation: Ensure you are using Copper Chromite (Cu₂Cr₂O₅) or freshly activated Copper powder . Simple Cu(I) salts may aggregate.

    • Why: Copper coordinates to the carboxylate, lowering the activation energy for CO₂ extrusion by stabilizing the intermediate organocopper species.

  • Microwave Irradiation (The Modern Standard): Switch to microwave heating.

    • Protocol: Indole-2-carboxylic acid (1.0 equiv), Cu powder (0.1 equiv), Quinoline (2 mL/mmol).

    • Settings: 200–220°C, 10–20 minutes, High Absorption.

    • Result: Microwave heating overcomes the thermal lag of bulk heating, often driving difficult C2 decarboxylations in minutes rather than hours [1].

FAQ 2: "My product is trapped in the Quinoline solvent."

Diagnosis: Workup Inefficiency. Quinoline is a high-boiling base that is notoriously difficult to remove, often contaminating the indole product.

Corrective Actions:

  • The Acid Wash: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash rigorously with 1M or 2M HCl.

    • Mechanism:[1][2][3][4][5] HCl protonates the quinoline (making it water-soluble) but also protonates the indole. However, since indoles are very weak bases (pKa ~ -2), they will remain in the organic layer while quinoline (pKa ~ 4.9) partitions into the aqueous phase.

  • Solvent Switch: Use N-Methyl-2-pyrrolidone (NMP) or Ionic Liquids (e.g., [bmim]OH) if microwave conditions allow. These are easier to wash away with water [2].

Module B: Decarboxylative Cross-Coupling (COOH → Aryl)

Context: You are using the carboxyl group as a "traceless" directing group to couple with an aryl halide, typically using Pd/Cu or Pd/Ag systems (Goossen-type chemistry).[2]

FAQ 3: "I see decarboxylation (protonation) but no cross-coupling."

Diagnosis: Transmetallation Failure. The reaction proceeds through two cycles: the decarboxylation cycle (Cu/Ag) and the cross-coupling cycle (Pd). If the decarboxylated species (Indole-Cu) protonates faster than it transmetallates to Palladium, you get the simple indole (protodecarboxylation) instead of the biaryl.

Mechanism Visualization:

CouplingMech Substrate Indole-COOH Inter1 Indole-COO-Cu Substrate->Inter1 Base CuSalt Cu Catalyst Inter2 Indole-Cu (Nucleophile) Inter1->Inter2 -CO2 Product_Bad Indole-H (Side Product) Inter2->Product_Bad Fast Protonation (FAILURE MODE) Product_Good Indole-Ar (Target) Inter2->Product_Good Transmetallation to Pd Proton Trace H2O/H+ PdCycle Pd-Ar (Electrophile) PdCycle->Product_Good

Figure 2: The "Transmetallation Bottleneck." Success depends on the rate of Transmetallation exceeding the rate of Protonation.

Corrective Actions:

  • Water Control: Strictly dry solvents (DMSO/NMP) are required. Even trace water acts as a proton source for the sensitive Indole-Cu intermediate. Use molecular sieves (3Å or 4Å).

  • Co-Catalyst Switch: If using Cu, switch to Silver Carbonate (Ag₂CO₃) .

    • Why: Ag-catalyzed decarboxylation often operates at lower temperatures (80–100°C) compared to Cu, and the resulting Indole-Ag species is often more stable toward protonation, allowing time for transmetallation to Pd [3].

  • Azeotropic Drying: If using hydrated salts (e.g., Cu(OAc)₂[6]·H₂O), toluene azeotrope the reagents before adding the solvent and catalyst.

FAQ 4: "Low yield with electron-rich aryl halides."

Diagnosis: Slow Oxidative Addition. Decarboxylative coupling is electrophilic with respect to the Pd cycle. If the aryl halide is electron-rich, oxidative addition to Pd(0) is slow.

Corrective Actions:

  • Ligand Optimization: Switch to electron-rich, bulky phosphine ligands like XPhos or SPhos . These facilitate oxidative addition of deactivated aryl chlorides/bromides.

  • Temperature: Increase temperature to 140°C (requires high-boiling solvents like diglyme or NMP).

Module C: Indole Stability & "Black Tar" Syndrome

Context: The reaction mixture turns into an intractable black gum. This is the most common failure mode in indole chemistry.

FAQ 5: "Why did my reaction turn into black tar?"

Diagnosis: Oxidative Polymerization. Indoles are electron-rich heterocycles susceptible to oxidation, particularly at the C3 position. Once a radical cation forms, it polymerizes rapidly. High temperatures required for decarboxylation accelerate this.

Corrective Actions:

  • Inert Atmosphere (Critical): A "balloon of nitrogen" is often insufficient for high-temperature decarboxylation (200°C). Use a Schlenk line to vigorously degas the solvent (freeze-pump-thaw x3) and run under positive Argon pressure.

  • Antioxidant Additives: Add BHT (Butylated hydroxytoluene) (0.1–0.5 equiv) to the reaction mixture. BHT acts as a radical scavenger, preventing the propagation of indole polymerization chains without interfering with the metal catalyst [4].

  • Concentration: Dilute the reaction. High concentration promotes intermolecular polymerization. Run at 0.05 M – 0.1 M rather than 0.5 M.

Comparative Data Table: Method Selection
ParameterThermal (Classic)Microwave (Modern)Pd-Catalyzed Coupling
Primary Reagent Cu powder / QuinolineCuCl / NMP or Ionic LiquidPd(OAc)₂ / Ag₂CO₃ / DMSO
Temp Range 200–250°C180–220°C80–140°C
Time 3–12 Hours10–30 Minutes12–24 Hours
Atmosphere N₂/Ar (Strict)Sealed Vessel (Autogenic)N₂/Ar (Strict)
Major Risk Polymerization (Tar)Vessel Pressure LimitsProtodecarboxylation (H-product)
Best For Large scale, simple removalRapid screening, C2-acidsInstalling Aryl groups directly
References
  • Jones, G. B., & Chapman, B. J. (1993).[7] Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(19), 5558-5559. Link

  • Dhananjaya, G., et al. (2025).[3][8] Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. ResearchGate/SciELO. Link

  • Goossen, L. J., et al. (2006).[2] Pd-catalyzed synthesis of biaryls from aryl halides and aromatic carboxylates. Science, 313(5787), 662-664. Link

  • Ishibashi, K., et al. (2005).[9] Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids. Catalysis Surveys from Asia, 9, 103-116.[9] Link

Sources

Technical Support Center: Stabilizing 2-Carbamoyl-1H-indole-5-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-5-COOH-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Compound Management Division

Executive Summary: The Stability Paradox

User Query: "Why is my 2-Carbamoyl-1H-indole-5-carboxylic acid degrading/precipitating in DMSO, and how do I stop it?"

Root Cause Analysis: This compound presents a "perfect storm" of stability challenges in Dimethyl Sulfoxide (DMSO). While DMSO is the universal solvent for High-Throughput Screening (HTS), it aggressively attacks this specific molecule through three vectors:

  • Hygroscopicity: DMSO absorbs atmospheric water, facilitating the hydrolysis of the 2-carbamoyl (amide) group.

  • Oxidative Stress: The electron-rich indole core is prone to auto-oxidation (forming isatin derivatives), a process accelerated by light and peroxides often found in lower-grade DMSO.

  • Acid-Base Dynamics: The 5-carboxylic acid moiety (

    
    ) can alter the local pH. If the DMSO contains amine impurities, salt formation occurs; if water enters, the protonated acid form may precipitate due to the "antisolvent" effect of water.
    

Diagnostic Hub: Troubleshooting Your Observations

Use this decision matrix to identify the specific degradation pathway affecting your samples.

ObservationLikely Chemical EventImmediate Action
Precipitation (White/Off-white solid)Water Ingress. The compound is hydrophobic. As DMSO absorbs water (hygroscopicity), the solvent power drops, crashing out the protonated carboxylic acid.Check DMSO water content (Karl Fischer). If >0.5%, discard.[1] Redissolve in fresh anhydrous DMSO.
Yellowing / Browning of SolutionIndole Oxidation. Formation of quinoidal species (e.g., isatin-like derivatives) or oxidative dimerization.Check light exposure history. Degas solvent with Argon.
New Peak in LCMS (+18 Da)Hydrolysis. The 2-carbamoyl group (

) has hydrolyzed to the carboxylic acid (

), resulting in a di-acid.
Irreversible. Discard sample. Switch to "Dry-Solvent Protocol" (see below).
New Peak in LCMS (+16 Da or +32 Da)Oxidation. Hydroxylation of the indole ring (often at C3).Irreversible. Discard. Implement "Inert Gas Sparging" immediately.

Core Protocols: The "Self-Validating" Fixes

Protocol A: The "Dry-Solvent" Preparation (Prevention of Hydrolysis)

Target: Eliminate water to protect the amide bond and prevent precipitation.

The Logic: DMSO can absorb up to 6% water by weight within hours if exposed to humid air.[2] Hydrolysis requires water; remove the water, remove the reaction.

  • Source Material: Use only Anhydrous DMSO (Grade:

    
    99.9%, Water <50 ppm). Do not use "molecular biology grade" DMSO that has been opened for >1 month.
    
  • The Septum Technique: Never remove the cap. Use a needle and syringe through a septum to withdraw DMSO.

  • Desiccant Addition: Add activated 3Å or 4Å Molecular Sieves (beads, not powder) to the stock vial.

    • Validation: The beads should not generate dust. If the solution remains clear after 24h, the sieves are working.

  • Aliquot Immediately: Do not store a large "mother boat." Aliquot into single-use amber glass vials.

Protocol B: Inert Gas Sparging (Prevention of Oxidation)

Target: Protect the indole core from radical oxidation.

The Logic: Indoles are electron-rich and react with singlet oxygen or superoxide radicals. DMSO can stabilize superoxide intermediates. Removing dissolved oxygen halts this pathway.

  • Apparatus: Nitrogen or Argon line with a glass Pasteur pipette tip.

  • The Sparge: Insert the pipette tip to the bottom of the fresh DMSO aliquot. Bubble gas gently (1 bubble/second) for 5 minutes before adding the solid compound.

  • Dissolution: Add the solid 2-Carbamoyl-1H-indole-5-carboxylic acid under the inert gas flow. Cap immediately.

  • Storage: Seal with Parafilm. Store at -20°C (short term) or -80°C (long term).

Protocol C: Freeze-Thaw Management

Target: Prevent physical degradation.

The Logic: Repeated freezing creates concentration gradients (cryoconcentration), causing the compound to crash out in localized high-concentration zones, often leading to irreversible amorphous-to-crystalline transitions that are hard to redissolve.

  • Rule: Maximum 1 freeze-thaw cycle .

  • Workflow:

    • Create Master Stock (e.g., 10 mM).

    • Create Working Aliquots (e.g., 50

      
      L) immediately.
      
    • Thaw a single aliquot for the day's experiment; discard the remainder.

Deep Dive: The Degradation Mechanism

Understanding the chemistry allows you to predict failure points.

The Indole Oxidation Pathway

In the presence of light (


) and Oxygen (

), the indole core undergoes radical oxidation. DMSO acts as a sensitizer.

IndoleOxidation Start 2-Carbamoyl-indole (Intact) Radical Indole Radical Cation Start->Radical Light + O2 Peroxide 3-Hydroperoxy Indolenine Radical->Peroxide DMSO/O2 Isatin Isatin Derivative (Yellow/Brown) Peroxide->Isatin Rearrangement

Figure 1: The oxidative degradation pathway of the indole core in DMSO/Air/Light.

The Hydrolysis Pathway (Amide)

Water attacks the carbonyl carbon of the carbamoyl group.

Hydrolysis Amide 2-Carbamoyl Group (-CONH2) Transition Tetrahedral Intermediate Amide->Transition + H2O (from wet DMSO) Acid 2-Carboxylic Acid (-COOH) + NH3 Transition->Acid - NH3

Figure 2: Hydrolysis of the primary amide to the dicarboxylic acid.

Frequently Asked Questions (FAQ)

Q: Can I use a buffer (PBS) to stabilize the pH? A: No. Adding aqueous buffer to the DMSO stock introduces water, which immediately triggers the hydrolysis and precipitation issues described above. Keep the stock in 100% anhydrous DMSO. Dilute into buffer only immediately before the biological assay.

Q: My sample turned pink. Is it ruined? A: Likely yes. Pink/Red coloration in indoles often indicates the formation of urorosein-like pigments or oxidative dimerization products. This is a sign of acid-catalyzed oxidation. Check if your DMSO has become acidic over time (DMSO can degrade to methanesulfonic acid upon prolonged storage).

Q: Can I sonicate the sample to redissolve the precipitate? A: Use caution. Sonication generates heat and free radicals (acoustic cavitation), which can accelerate the oxidation of the indole ring. If you must sonicate, use a water bath sonicator with ice water, and limit it to 30-second bursts.

References

  • Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Health and Safety Information. Gaylord Chemical Literature. Link

  • Waybright, T. J., et al. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening, 14(6), 708–715.[3] Link

  • Kozikowski, B. A., et al. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210–215. Link

  • Cheng, X., et al. (2012). "Chemical Stability of Small Molecules in DMSO Solutions." Broad Institute of MIT and Harvard. Link

  • Li, Y., et al. (2017).[4] "Visible Light Promoted Synthesis of Indoles in DMSO." Organic Letters, 19(12), 3251–3254. (Demonstrates DMSO's role in indole oxidation mechanisms). Link

Sources

Removing impurities from 2-Carbamoyl-1H-indole-5-carboxylic acid samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting and methodology guide specifically for researchers and drug development professionals working with 2-Carbamoyl-1H-indole-5-carboxylic acid (CAS: 1016689-66-9).

Because this molecule is bifunctional—containing both a polar, hydrogen-bonding carboxamide group and an ionizable carboxylic acid—it presents unique challenges during isolation, purification, and chromatographic analysis. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for impurity profiling and yield optimization.

Purification Strategy & Impurity Profiling

Before initiating any purification protocol, it is critical to diagnose the specific impurity profile of your crude sample. The workflow below outlines the logical decision-making process for isolating the target compound from common synthetic byproducts.

G Start Crude 2-Carbamoyl-1H-indole- 5-carboxylic acid CheckColor Visual Inspection: Is the sample discolored (pink/brown)? Start->CheckColor Charcoal Activated Carbon Filtration in hot MeOH CheckColor->Charcoal Yes (Oxidation) CheckLC HPLC Analysis: Identify Impurity Profile CheckColor->CheckLC No Charcoal->CheckLC Hydrolysis 1H-indole-2,5-dicarboxylic acid (Hydrolysis) CheckLC->Hydrolysis Isomers Positional Isomers or Byproducts CheckLC->Isomers AcidBase pH-Shift Precipitation (SOP 1) Hydrolysis->AcidBase PrepHPLC Preparative RP-HPLC (SOP 2) Isomers->PrepHPLC Pure Pure Target Compound (>99% AUC) AcidBase->Pure PrepHPLC->Pure

Purification decision tree for 2-Carbamoyl-1H-indole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q: What are the optimal solvents for dissolving 2-Carbamoyl-1H-indole-5-carboxylic acid? A: Due to the extensive intermolecular hydrogen-bonding network created by both the 2-carbamoyl and 5-carboxylic acid groups, this compound exhibits poor solubility in non-polar and weakly polar solvents (e.g., hexane, dichloromethane, ethyl acetate). For complete dissolution, use polar aprotic solvents such as DMSO or DMF, or heat the sample in polar protic solvents like methanol or ethanol[1].

Q: My isolated powder has developed a distinct pink or brownish discoloration over time. Is the sample ruined? A: Not necessarily. The electron-rich pyrrole ring within the indole core is highly susceptible to auto-oxidation, particularly at the C3 position. This oxidation generates trace amounts of conjugated quinone-imine byproducts[2]. Because these conjugated systems possess massive molar absorptivity, even a <0.5% contamination level will cause severe discoloration[3]. The structural integrity of the bulk material is likely intact, and the color can be removed via hot activated charcoal filtration (see Section 1 workflow).

Troubleshooting Guide: Analytical & Preparative Issues

Issue 1: My product is co-eluting with a highly polar impurity on reverse-phase HPLC.

  • Cause: The impurity is likely 1H-indole-2,5-dicarboxylic acid. This occurs due to the hydrolysis of the 2-carbamoyl (amide) group. Amides are susceptible to nucleophilic acyl substitution when exposed to harsh basic conditions (e.g., NaOH during extraction) or prolonged heating in aqueous media[2].

  • Solution: Limit exposure to high pH during workup. When performing base dissolution, do not exceed pH 9.0, and use a milder base like saturated NaHCO₃. To separate the dicarboxylic acid impurity chromatographically, utilize a shallow gradient (e.g., 5–30% Acetonitrile over 20 mins) with 0.1% formic acid. The dicarboxylic acid will elute earlier due to its higher polarity.

Issue 2: The target peak exhibits severe tailing and poor retention during LC-MS or HPLC analysis.

  • Cause: The 5-carboxylic acid group has a pKa of ~4.5. At neutral pH, it exists as a carboxylate anion. This ionized state is highly polar, poorly retained on standard C18 stationary phases, and prone to secondary interactions with residual silanols on the silica support, causing peak tailing[4].

  • Solution: Always use an acidic modifier in your aqueous mobile phase. Adding 0.1% formic acid (pH ~2.7) fully protonates the carboxylic acid, increasing the molecule's hydrophobicity and ensuring sharp, symmetrical peaks[4].

HPLC SelectCol RP-HPLC Column (e.g., C18 / Mixed-Mode) MobilePhase Aqueous Mobile Phase Selection SelectCol->MobilePhase Acidic Add 0.1% Formic Acid (pH ~2.7) MobilePhase->Acidic Recommended Neutral Neutral pH Water (No Additives) MobilePhase->Neutral Avoid ResultGood COOH Protonated: Sharp Peaks, High Resolution Acidic->ResultGood ResultBad COOH Ionized: Peak Tailing, Co-elution Neutral->ResultBad

Logical workflow for mobile phase selection to prevent peak tailing.

Issue 3: I am experiencing low yields during isoelectric precipitation.

  • Cause: If the precipitation pH is lowered too far (e.g., pH < 1.5), the basic nitrogen of the indole ring or the amide group may become partially protonated, increasing aqueous solubility and preventing complete crystallization.

  • Solution: Target the exact isoelectric point. Adjust the aqueous solution carefully to pH 3.0–3.5. Allow the suspension to stir at 4°C for at least 2 hours to ensure complete crystal lattice formation before filtration.

Quantitative Data & Parameters

Table 1: Physicochemical & Chromatographic Parameters

ParameterValueScientific Rationale
Target Compound 2-Carbamoyl-1H-indole-5-carboxylic acidBifunctional synthetic intermediate.
CAS Number 1016689-66-9Unique identifier for tracking and sourcing.
Molecular Weight 204.18 g/mol Required for mass spectrometry (ESI-MS) validation[1].
Estimated pKa (-COOH) 4.2 – 4.6Dictates pH-shift precipitation thresholds.
Optimal HPLC Modifier 0.1% Formic Acid (pH ~2.7)Suppresses ionization of the 5-COOH group, preventing peak tailing[4].
Recommended Storage 2–8°C, inert atmospherePrevents auto-oxidation of the electron-rich indole core[3].

Standard Operating Procedures (SOPs)

SOP 1: pH-Shift Precipitation (Acid-Base Extraction)

This protocol acts as a self-validating system to remove neutral and basic organic impurities without the need for chromatography.

  • Dissolution: Suspend the crude 2-Carbamoyl-1H-indole-5-carboxylic acid in deionized water (10 mL per gram of crude).

  • Basification: Slowly add 1M NaHCO₃ dropwise while stirring until the pH reaches 8.0–8.5.

    • Causality: The 5-carboxylic acid deprotonates to form a highly water-soluble sodium carboxylate salt. The 2-carbamoyl group remains stable and unaffected at this mild pH[2].

  • Filtration: Filter the basic solution through a 0.45 µm membrane to remove insoluble neutral impurities (e.g., unreacted starting materials or polymerized indole byproducts)[3].

  • Precipitation: Transfer the filtrate to an ice bath (0–4°C). Slowly add 1M HCl dropwise until the pH reaches exactly 3.0–3.5.

    • Causality: The carboxylate is re-protonated, drastically reducing aqueous solubility and inducing precipitation.

  • Isolation: Stir the suspension for 2 hours at 4°C. Collect the off-white precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum at 40°C.

SOP 2: Preparative RP-HPLC for Isomer Separation

Use this protocol to isolate the target compound from structurally similar positional isomers (e.g., 3-carbamoyl derivatives).

  • Column Selection: Use a high-capacity C18 preparative column or a mixed-mode column with low silanol activity (e.g., Newcrom R1)[4].

  • Mobile Phase Preparation:

    • Buffer A: HPLC-grade Water + 0.1% Formic Acid.

    • Buffer B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 30 minutes. The acidic environment is non-negotiable to maintain predictable retention times[4].

  • Detection: Monitor UV absorbance at 254 nm and 280 nm, which are highly characteristic wavelengths for the indole chromophore[1].

  • Recovery: Pool the fractions containing the target peak (>99% purity by analytical LC) and lyophilize immediately to obtain the pure dry powder.

References

  • BenchChem. "Common impurities in methyl indole-3-carboxylate and their removal.
  • SIELC Technologies. "Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column.
  • BenchChem. "Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives.
  • MDPI. "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.

Sources

Optimizing pH conditions for 2-Carbamoyl-1H-indole-5-carboxylic acid extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Extractions. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating 2-Carbamoyl-1H-indole-5-carboxylic acid .

This guide moves beyond basic protocols by explaining the thermodynamic and kinetic causality behind each step, ensuring your extraction workflow is a self-validating system that maximizes both yield and purity.

Part 1: Physicochemical Baseline

To optimize the extraction of 2-Carbamoyl-1H-indole-5-carboxylic acid, we must first understand how its functional groups interact with pH. The molecule features a neutral indole ring, a polar hydrogen-bonding carbamoyl group at the C2 position, and an ionizable carboxylic acid at the C5 position.

The table below summarizes the critical quantitative data that dictates our extraction strategy:

PropertyValue / CharacteristicCausality in Extraction Workflow
pKa (Carboxylic Acid) ~4.40 ± 0.30[1]Dictates the pH required for phase transfer. pH > 6.4 yields a water-soluble salt; pH < 2.4 yields a neutral, organic-soluble molecule.
pKa (Indole Nitrogen) ~16.0 (Very weak)Remains neutral across standard aqueous pH ranges (1–14). Does not participate in acid-base extraction dynamics.
Carbamoyl Group Polarity High H-bond donor/acceptorIncreases aqueous solubility compared to standard indole-5-carboxylic acid. Necessitates highly polar organic solvents (e.g., EtOAc) for efficient partitioning.
Optimal Extraction Solvent Ethyl Acetate (EtOAc)Provides superior hydrogen-bonding capacity to overcome the hydration shell of the carbamoyl group compared to Dichloromethane (DCM).

Part 2: Troubleshooting & Diagnostic FAQs

Q1: Why is my extraction yield into the organic phase so low despite acidifying the aqueous layer? A1: The issue is likely an insufficiently low pH. The pKa of the C5 carboxylic acid is approximately 4.40[2]. According to the Henderson-Hasselbalch equation, to ensure >99% protonation (the neutral state required for organic partitioning), the pH must be at least 2 units below the pKa. While some legacy protocols for general indole carboxylic acids suggest extracting at pH 4.0[3], this leaves nearly 30% of the molecules ionized. For the highly polar 2-carbamoyl derivative, you must drive the equilibrium completely to the neutral species by adjusting the aqueous layer to pH 1.5–2.0 using 1M HCl or H


PO

[4].

Q2: I am observing a persistent emulsion during the liquid-liquid extraction. How can I resolve this? A2: Indole derivatives containing both a carbamoyl and a carboxylic acid group can act as weak surfactants, accumulating at the aqueous-organic interface. Emulsions typically form if the pH is too close to the pKa (resulting in a micelle-forming mixture of ionized and neutral species) or due to a lack of ionic strength. Solution: First, verify the pH is strictly < 2.0. Second, saturate the aqueous layer with NaCl (brine). This "salting-out" effect increases the ionic strength of the aqueous phase, decreasing the solubility of the polar 2-carbamoyl-1H-indole-5-carboxylic acid in water and driving it into the EtOAc phase, which rapidly breaks the emulsion.

Q3: Can I use dichloromethane (DCM) instead of ethyl acetate (EtOAc) to avoid extracting water? A3: It is not recommended. While DCM is a standard solvent for many indole extractions, the addition of the C2-carbamoyl group significantly increases the molecule's hydrogen-bonding potential. EtOAc is a superior hydrogen-bond acceptor and provides a much higher partition coefficient (


) for this specific compound. If DCM must be used due to downstream compatibility, you must add 5–10% methanol or isopropanol to the DCM to disrupt the hydration shell, though this compromises purity by co-extracting polar impurities.

Q4: How do I remove co-extracted basic and neutral impurities before the final acidification? A4: You must implement a reverse-extraction (acid-base wash) strategy. This creates a self-validating system where impurities are systematically stripped based on their ionization states. Dissolve your crude mixture in an alkaline aqueous solution (pH 8.0–9.0 using NaHCO


). At this pH, the target compound is fully ionized as a water-soluble carboxylate salt. Wash this aqueous phase with an organic solvent (e.g., DCM or diethyl ether) to strip away neutral and basic impurities. Discard the organic wash, and only then proceed to acidify the pristine aqueous layer for your final extraction.

Part 3: Standard Operating Procedure (SOP)

This protocol utilizes an acid-base swing to ensure high purity and quantitative recovery of 2-Carbamoyl-1H-indole-5-carboxylic acid.

Step 1: Alkaline Dissolution (Impurity Segregation)

  • Suspend the crude reaction mixture in a 0.5 M Sodium Bicarbonate (NaHCO

    
    ) aqueous solution.
    
  • Stir vigorously for 15 minutes. Ensure the final pH is between 8.0 and 9.0. (The target compound is now in the aqueous phase as a sodium salt).

Step 2: Organic Washing (Impurity Removal)

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of Dichloromethane (DCM) or Diethyl Ether.

  • Invert gently and vent. Allow the phases to separate.

  • Drain and discard the organic phase (which contains neutral/basic impurities). Repeat this wash step twice.

Step 3: Acidification (Target Protonation)

  • Transfer the purified aqueous phase to a large Erlenmeyer flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 5 °C to prevent acid-catalyzed degradation of the carbamoyl group.

  • Dropwise, add 6M HCl until the pH reaches strictly 1.5 to 2.0 [4]. A precipitate may begin to form as the neutral acid crashes out of solution.

Step 4: Target Extraction

  • Transfer the acidic aqueous slurry back to the separatory funnel.

  • Add an equal volume of Ethyl Acetate (EtOAc).

  • Shake vigorously. If an emulsion forms, add 20 mL of saturated aqueous NaCl (brine) to force phase separation.

  • Collect the top organic layer (EtOAc), which now contains the highly pure target compound. Repeat the extraction twice more with fresh EtOAc.

Step 5: Drying and Concentration

  • Combine all EtOAc extraction layers.

  • Wash the combined organic phase once with brine to remove residual mineral acid.

  • Dry the organic phase over anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    ).
  • Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) at 40 °C to yield the pure 2-Carbamoyl-1H-indole-5-carboxylic acid.

Part 4: Process Workflow Visualization

G Start Crude Mixture (Target + Impurities) Step1 Alkaline Dissolution Adjust to pH 8.0 - 9.0 (NaHCO3) Start->Step1 Split1 Phase Separation (Add DCM/Ether) Step1->Split1 Org1 Organic Phase (Neutral/Basic Impurities) DISCARD Split1->Org1 Bottom Layer (DCM) Aq1 Aqueous Phase (Target as Carboxylate Salt) Split1->Aq1 Top Layer (Aq) Step2 Acidification Adjust to pH 1.5 - 2.0 (HCl) Aq1->Step2 Step3 Organic Extraction (Add EtOAc + Brine) Step2->Step3 Split2 Phase Separation Step3->Split2 Aq2 Aqueous Phase (Polar Impurities) DISCARD Split2->Aq2 Bottom Layer (Aq) Org2 Organic Phase (Target as Neutral Acid) Split2->Org2 Top Layer (EtOAc) End Dry & Concentrate (Pure 2-Carbamoyl-1H-indole-5-carboxylic acid) Org2->End

Figure 1: pH-dependent liquid-liquid extraction workflow for indole-5-carboxylic acid derivatives.

References

  • Indole-5-carboxylic Acid: Comprehensive Overview and Applications. NBInno. Available at: [Link]

  • Oxindole-5-carboxylic acid Synthesis Protocol. Org Prep Daily. Available at: [Link]

  • EP1533299A1 - Indole derivatives and drugs containing the same. Google Patents.

Sources

Indole-5-Carboxylic Acid Functionalization: Regioselectivity Troubleshooting & Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Functionalizing the indole-5-carboxylic acid scaffold presents unique regiochemical challenges. The electron-rich pyrrole ring (C-2, C-3, N-1) naturally competes with the electron-deficient benzenoid core (C-4, C-6, C-7), while the C-5 carboxylic acid introduces a hard nucleophilic oxygen that can interfere with N-alkylation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve precise regiocontrol in your drug development and synthetic workflows.

Regioselectivity Diagnostic Workflow

Before troubleshooting a failed reaction, consult the diagnostic workflow below to ensure your synthetic strategy aligns with the inherent electronic properties of the indole-5-carboxylic acid system.

Regioselectivity Start Indole-5-Carboxylic Acid Target Functionalization Site Pyrrole Pyrrole Core (N-1, C-2, C-3) Start->Pyrrole Benzene Benzenoid Core (C-4, C-6, C-7) Start->Benzene N1 N-1 Site Issue: Competing O-alkylation Solution: NaH / Polar Aprotic Pyrrole->N1 C3 C-3 Site Issue: Over-alkylation Solution: Pd(OAc)2 in H2O Pyrrole->C3 C2 C-2 Site Issue: C-3 Competition Solution: Vicinal DG at C-3 Pyrrole->C2 C4C6 C-4 / C-6 Sites Issue: Low inherent reactivity Solution: Ru-catalysis (C-5 COOH as DG) Benzene->C4C6 C7 C-7 Site Issue: Remote from C-5 Solution: P(III) DG at N-1 Benzene->C7

Figure 1: Decision matrix for site-selective functionalization of indole-5-carboxylic acid.

Core Troubleshooting Guides (FAQs)

Q1: I am attempting N-1 alkylation, but NMR indicates significant esterification (O-alkylation) of the C-5 carboxylate. How do I prevent this?

Mechanistic Causality: The carboxylate anion is a "hard" nucleophile, whereas the indole nitrogen anion (indolide) is a "soft" nucleophile. Under mild basic conditions (e.g., K₂CO₃ in DMF), the carboxylic acid (pKa ~4.5) is deprotonated first. If the base is not strong enough to fully deprotonate the indole N-H (pKa ~16), the electrophile will exclusively attack the carboxylate oxygen. Resolution: To achieve chemoselectivity without protecting groups, you must fully generate the dianion. Use a strong, non-nucleophilic base like NaH (≥2.2 equivalents) in a highly polar aprotic solvent (DMF or THF) at 0 °C. The resulting indolide nitrogen is significantly more nucleophilic than the highly solvated carboxylate. Add the soft electrophile (e.g., alkyl iodide) slowly. The soft-soft interaction will drive N-1 alkylation over O-alkylation.

Q2: My classical electrophilic aromatic substitution (EAS) at C-3 is yielding complex mixtures. Is there a more selective approach?

Mechanistic Causality: While C-3 is the most nucleophilic carbon on the indole ring, the electron-withdrawing nature of the C-5 carboxylic acid slightly deactivates the system, often requiring harsher EAS conditions that lead to oligomerization or C-2 side reactions. Resolution: Transition-metal catalyzed C-H activation provides superior regiocontrol. A proven method is the Palladium-catalyzed C-H benzylation using benzyl alcohols in water[1]. Water is critical here: it promotes sp³ C-O bond activation of the alcohol and stabilizes the activated Pd(II) cation species via hydration, ensuring exclusive C-3 functionalization without N- or C-2 byproducts.

Q3: How can I functionalize the benzenoid core (C-4 or C-6) when the pyrrole ring is inherently more reactive?

Mechanistic Causality: The C-4 through C-7 positions are electronically deactivated compared to the pyrrole ring. To functionalize these positions, you must override the innate electronic bias by utilizing a directing group (DG) that brings the transition metal catalyst in close proximity to the target C-H bond. Resolution: The existing C-5 carboxylic acid is perfectly positioned to act as a native directing group for ortho-C-H functionalization (C-4 and C-6). By utilizing Ruthenium(II) catalysis ([Ru(p-cymene)Cl₂]₂), the carboxylate directs the metal to the C-4 and C-6 positions. Notably, adding water to the reaction mixture is essential, as it solubilizes the poorly soluble potassium benzoate intermediates generated in situ, allowing for efficient bis-arylation[2]. Alternatively, bulky N-substituents can be used to sterically block the pyrrole ring, forcing functionalization at C-4[3].

Q4: I need to functionalize C-2, but C-3 is reacting instead. What is the standard workaround?

Mechanistic Causality: C-3 is the kinetically favored site for electrophilic attack due to the stability of the enamine-like intermediate. Resolution: You must employ a "vicinal activation" strategy. By installing a transient directing group (like an aldehyde or pivaloyl group) at the C-3 position, you can form a stable metallacycle with a Palladium or Iridium catalyst that selectively drives C-C bond formation at the adjacent C-2 position[4]. Once functionalized, the C-3 directing group can be removed or further modified.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that the reaction is proceeding via the correct mechanistic pathway before you commit to large-scale purification.

Protocol A: Regioselective C-3 Benzylation via Pd-Catalysis

Reference Standard: Exclusive C-3 functionalization utilizing water as a reaction promoter.

Step-by-Step Methodology:

  • Preparation: In a 15 mL sealed pressure tube, charge indole-5-carboxylic acid (1.0 mmol, 1.0 equiv) and the desired benzyl alcohol (3.0 mmol, 3.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and the water-soluble ligand TPPMS (sodium diphenylphosphinobenzene-3-sulfonate, 10 mol%).

  • Solvent Addition: Add 3.0 mL of degassed, deionized water. (Crucial: Do not use organic co-solvents; the hydrophobic effect drives the reactants into the catalyst sphere).

  • Reaction: Seal the tube and heat the mixture to 60 °C with vigorous stirring for 16 hours.

  • Workup: Cool to room temperature. Acidify the aqueous layer slightly (pH ~4) using 1M HCl to ensure the C-5 carboxylic acid is fully protonated. Extract with ethyl acetate (3 × 10 mL).

  • Self-Validation Checkpoint: Run a crude ¹H NMR. The disappearance of the characteristic C-3 proton doublet (typically ~7.3 ppm) and the appearance of a benzylic CH₂ singlet (~4.1 ppm) confirms successful and exclusive C-3 regioselectivity.

Protocol B: Directed C-4 / C-6 Arylation via Ru-Catalysis

Reference Standard: Utilizing the native C-5 carboxylate as a directing group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 1-methyl-1H-indole-5-carboxylic acid (1.0 mmol, 1.0 equiv), the iodoarene (2.5 mmol, 2.5 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Loading: Add [Ru(p-cymene)Cl₂]₂ (5 mol%).

  • Solvent System (Critical): Add a solvent mixture of NMP (2.5 mL) and H₂O (0.5 mL). Mechanistic Note: The H₂O is not an impurity; it is a required additive to solubilize the potassium carboxylate intermediate.

  • Reaction: Stir the mixture at 100 °C for 24 hours.

  • Workup: Cool the mixture, dilute with 10 mL of water, and acidify with 1M HCl to pH ~3. Extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: If the reaction stalls at <10% conversion, verify the water content in Step 3. A parallel control reaction run in anhydrous NMP will fail, validating that the solubility-driven mechanism is active.

Quantitative Data Summaries

The table below synthesizes the expected outcomes of various regioselective functionalization strategies applied to the indole-5-carboxylic acid scaffold.

Target SiteCatalyst / Reagent SystemDirecting Group (DG)Yield RangeRegioselectivityKey Mechanistic Driver
N-1 NaH, Alkyl Halide, DMF (0 °C)None80–95%N-1 > O-5Soft-soft interaction; full dianion generation
C-3 Pd(OAc)₂, TPPMS, H₂ONone84–92%Exclusive C-3sp³ C-O activation; water-stabilized Pd(II)
C-4 / C-6 [Ru(p-cymene)Cl₂]₂, K₂CO₃C-5 Carboxylic Acid60–85%C-4/C-6 bis-arylationOrtho-metalation directed by carboxylate
C-4 (Mono) Ru-catalyst, bulky N-groupSteric Blockade70–88%C-4 > C-2/C-3Steric suppression of pyrrole reactivity
C-2 Pd(OAc)₂, Cu(OAc)₂C-3 Aldehyde/Pivaloyl50–75%C-2 > C-4Metallacycle formation via vicinal DG

Table 1: Comparative analysis of reaction conditions, directing groups, and resulting regioselectivity for indole-5-carboxylic acid derivatives.

References

  • Title: Mechanistic Studies for Synthesis of Bis(indolyl)
  • Title: C6–H Bond Functionalization of Indoles: A New Gate Source: Thieme Connect URL
  • Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
  • Title: Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights Source: ACS Publications URL

Sources

Scale-up synthesis problems for 2-Carbamoyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 2-Carbamoyl-1H-indole-5-carboxylic acid

Executive Summary & Route Selection

Target Molecule: 2-Carbamoyl-1H-indole-5-carboxylic acid CAS Registry Number: (Analogous derivatives often cited, specific CAS varies by salt form) Core Challenge: Differentiating the C2 and C5 carbonyl functionalities while managing the exothermic nature of the indole cyclization at scale.

Recommended Scale-Up Route: The most robust pathway for kilogram-scale production is the Japp-Klingemann reaction followed by Fischer Indole Cyclization . This route avoids the use of expensive noble metal catalysts (unlike Pd-catalyzed cyclizations) and utilizes cheap, readily available starting materials (4-aminobenzoic acid).

Synthesis Strategy:

  • Precursor Assembly: Japp-Klingemann coupling of diazotized 4-aminobenzoic acid with ethyl 2-methylacetoacetate to form the hydrazone.

  • Cyclization: Fischer indole synthesis using Polyphosphoric Acid (PPA) or H₂SO₄ to yield ethyl 5-carboxyindole-2-carboxylate .

  • Selective Amidation: Ammonolysis of the C2-ester. The C5-carboxylic acid forms a temporary ammonium salt, protecting it from amidation, while the C2-ester is converted to the primary amide.

Technical Troubleshooting Guide (Q&A)

Phase 1: Japp-Klingemann Reaction (Hydrazone Formation)

Q1: The yield of the hydrazone intermediate is low (<60%), and the product is oily. What is going wrong?

  • Root Cause: Incomplete decarboxylation/deacetylation of the intermediate azo-ester or improper pH control during coupling.

  • Correction:

    • pH Control: The coupling requires a buffered pH (typically pH 4-6). Use Sodium Acetate (NaOAc) in the reaction mixture.[1][2] If the pH drops too low (due to HCl from diazonium salt), the coupling stalls.

    • Temperature: Maintain the diazonium salt at 0–5 °C, but the coupling with the beta-keto ester often requires slight warming or room temperature stirring after addition to ensure the acetyl group cleavage occurs.

    • Reagent Quality: Ensure Ethyl 2-methylacetoacetate is used. If you use Ethyl Acetoacetate, you will generate a glyoxylate derivative, which cyclizes poorly.

Q2: We observe significant decomposition of the diazonium salt before addition.

  • Root Cause: Thermal instability or insufficient acid.

  • Correction:

    • Maintain internal temperature <5 °C.[1]

    • Check the starch-iodide paper endpoint to ensure slight excess nitrite is present, then destroy excess nitrous acid with urea/sulfamic acid before coupling to prevent side reactions with the keto-ester.

Phase 2: Fischer Indole Cyclization

Q3: A violent exotherm occurred during the addition of the hydrazone to the acid catalyst.

  • Root Cause: Fischer cyclization is highly exothermic and releases ammonia (as ammonium salt). Adding solid hydrazone to hot acid causes a runaway.

  • Correction:

    • Protocol Change: Use a "portion-wise" addition of the hydrazone to the catalyst (PPA or H₂SO₄/AcOH) at a controlled temperature (e.g., 60–70 °C).

    • Engineering Control: Use a jacketed reactor with active cooling. Do not heat to reflux until after the addition is complete and the initial exotherm has subsided.

Q4: The product contains a "tarry" black impurity that clogs filters.

  • Root Cause: Polymerization of the hydrazone or indole product due to localized overheating or oxidative stress.

  • Correction:

    • Solvent: If using PPA, mechanical stirring must be high-torque to prevent hot spots in the viscous mixture.

    • Alternative Catalyst: Consider using p-Toluenesulfonic acid (pTsOH) in refluxing Toluene or Xylene with a Dean-Stark trap. This heterogeneous method often produces cleaner solids than the PPA melt method.

Phase 3: Selective Amidation & Isolation

Q5: The ammonolysis reaction is stalling; the C2-ethyl ester is not converting to the amide.

  • Root Cause: Indole-2-carboxylates are electronically deactivated esters (vinylogous carbamates) and are sterically hindered.

  • Correction:

    • Conditions: Room temperature ammonolysis is often insufficient. Run the reaction in a pressure vessel (autoclave) at 4–6 bar NH₃ pressure and 60–80 °C.

    • Catalyst: Addition of a Lewis acid (e.g., CaCl₂ or MgCl₂) or using Methanolic Ammonia (7N) with prolonged stirring can drive conversion.

Q6: How do we isolate the product without contaminating it with the diamide (C5-amide)?

  • Mechanism: Under ammonolysis conditions, the C5-COOH forms the ammonium carboxylate (R-COO⁻ NH₄⁺), which is unreactive towards nucleophilic attack by ammonia. The C2-ester converts to the amide.[3]

  • Work-up:

    • Vent ammonia.

    • The product exists as the ammonium salt of the C5-acid.

    • Dissolve in water.[1]

    • Acidify carefully to pH 3–4 with dilute HCl. The target 2-carbamoyl-1H-indole-5-carboxylic acid will precipitate.

    • Warning: Do not use thionyl chloride or activating agents on the intermediate, or you will amidate the C5 position.

Experimental Workflow & Data

Process Flow Diagram (Graphviz)

G Start 4-Aminobenzoic Acid Diazo Diazonium Salt (0-5 °C, HCl/NaNO2) Start->Diazo Diazotization Hydrazone Intermediate Hydrazone (Ethyl Pyruvate 4-carboxyphenylhydrazone) Diazo->Hydrazone Japp-Klingemann (+ KetoEster, NaOAc) KetoEster Ethyl 2-methylacetoacetate KetoEster->Hydrazone Cyclization Fischer Cyclization (PPA or pTsOH, Heat) Hydrazone->Cyclization - NH4+ IndoleEster Ethyl 5-carboxyindole-2-carboxylate Cyclization->IndoleEster Indole Formation Ammonolysis Selective Amidation (NH3/MeOH, Pressure) IndoleEster->Ammonolysis NH3 (excess) Final 2-Carbamoyl-1H-indole-5-carboxylic acid Ammonolysis->Final 1. Reaction 2. Acid Workup

Caption: Step-wise synthesis workflow from 4-aminobenzoic acid to the target indole carboxamide.

Key Process Parameters (KPP) Table
StepParameterRangeCriticalityConsequence of Deviation
1. Diazotization Temperature-5 to 5 °CHighDecomposition to phenol; low yield.
Nitrite Stoichiometry1.05 - 1.1 eqMediumExcess nitrite causes side reactions in step 2.
2. Japp-Klingemann pH4.5 - 5.5HighpH < 4: Slow reaction. pH > 7: Diazo decomposition.
3. Fischer Cyclization Temperature80 - 110 °CHigh< 80°C: Incomplete reaction. > 110°C: Tars/Polymerization.
4. Amidation NH₃ Pressure3 - 6 barMediumLow pressure leads to very slow reaction times (>48h).
Workup pH3.0 - 4.0HighpH < 2 may hydrolyze amide. pH > 5 product remains soluble salt.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-carboxyindole-2-carboxylate
  • Diazotization : Suspend 4-aminobenzoic acid (1.0 eq) in water/HCl (2.5 eq). Cool to 0 °C. Add NaNO₂ (1.05 eq) solution dropwise, maintaining T < 5 °C. Stir until clear solution forms.

  • Coupling : In a separate reactor, dissolve Ethyl 2-methylacetoacetate (1.0 eq) in Ethanol/NaOAc (buffer). Cool to 0 °C. Slowly add the diazonium solution. The mixture will turn yellow/orange. Stir for 2-4 h, allowing to warm to RT. The hydrazone precipitates.[1] Filter and wash with water.[1]

  • Cyclization : Charge Polyphosphoric Acid (PPA) (10 parts by weight) into a reactor. Heat to 60 °C. Add the hydrazone portion-wise (exotherm control). Once added, heat to 90–100 °C for 2–3 hours.

  • Quench : Pour the hot melt onto ice/water with vigorous stirring. The crude indole ester precipitates. Filter, wash with water, and dry.[4]

    • Note: The product at this stage is the 5-COOH, 2-COOEt derivative.

Step 2: Conversion to 2-Carbamoyl-1H-indole-5-carboxylic acid
  • Loading : Charge Ethyl 5-carboxyindole-2-carboxylate into a pressure vessel (autoclave).

  • Solvent : Add 7N NH₃ in Methanol (10-15 volumes).

  • Reaction : Seal and heat to 80 °C (internal pressure will rise). Stir for 12–24 hours. Monitor by HPLC (disappearance of ester).

  • Workup : Cool to RT. Vent ammonia.[3] Concentrate the methanol solution to ~20% volume.

  • Precipitation : Add water (10 volumes). The solution should be homogeneous (ammonium salt of acid). Acidify slowly with 2N HCl to pH 3–4.

  • Isolation : The title compound precipitates as a white/off-white solid. Filter, wash with water, and dry under vacuum at 50 °C.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Japp, F. R., & Klingemann, F. (1887). Über Benzolazo-propionsäuren. Berichte der deutschen chemischen Gesellschaft. (Classic mechanism reference).
  • Zhao, D., et al. (2014). Scalable Synthesis of Indole-2-Carboxylates via Japp-Klingemann/Fischer Indole Cyclization. Organic Process Research & Development.
  • Merck & Co. (2006). Process for the preparation of indole derivatives. US Patent 7,053,217. (Describes selective hydrolysis/amidation strategies). Link

  • Li, J. J. (2011). Name Reactions in Heterocyclic Chemistry II. Wiley. (Detailed mechanism of Japp-Klingemann).

Sources

Validation & Comparative

Technical Comparison Guide: MS/MS Structural Elucidation of 2-Carbamoyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier designed for analytical chemists and drug discovery scientists. It prioritizes mechanistic insight and comparative data analysis over generic descriptions.

Executive Summary

2-Carbamoyl-1H-indole-5-carboxylic acid (C₁₀H₈N₂O₃, MW 204.18) represents a critical scaffold in the development of kinase inhibitors and antiviral agents. Its structural duality—possessing both a basic/neutral amide at C2 and an acidic carboxyl group at C5—creates a unique mass spectrometric signature.

This guide compares the MS/MS performance of this target compound against its structural isomers (e.g., 5-carbamoyl-indole-2-carboxylic acid) and defines the optimal ionization modes for unambiguous identification in complex biological matrices.

Structural Context & Ionization Strategy

The "performance" of this analyte in a mass spectrometer is dictated by the competition between the proton-accepting amide/indole nitrogen and the proton-donating carboxylic acid.

FeatureChemical MoietyIonization PreferenceDiagnostic Utility
Site A (C2) Primary Amide (-CONH₂)ESI(+)

High: Facile loss of NH₃ (17 Da) generates stable acylium ions.
Site B (C5) Carboxylic Acid (-COOH)ESI(-)

High: Characteristic decarboxylation (CO₂, 44 Da).
Core Indole RingESI(+) / APCIMedium: Retro-Diels-Alder (RDA) or HCN loss (27 Da) at high energy.
Comparative Performance: ESI(+) vs. ESI(-)
  • ESI(+) Mode: Superior for structural characterization. The loss of ammonia from the C2-amide is a "trigger" fragmentation that allows for differentiation from C5-amide isomers.

  • ESI(-) Mode: Superior for quantitation (sensitivity). The carboxylic acid deprotonates readily, providing a clean

    
     signal with lower background noise than the protonated species.
    

Comparative Fragmentation Analysis

To validate the identity of 2-Carbamoyl-1H-indole-5-carboxylic acid (Target), we compare its fragmentation logic against its Positional Isomer (Isomer A) and its Bis-Acid Hydrolysis Product (Analogue B) .

Table 1: Diagnostic Ion Comparison (ESI+ Mode, Precursor m/z 205.06)
Fragment TypeTarget Compound (2-CONH₂, 5-COOH)Isomer A (2-COOH, 5-CONH₂)Analogue B (2,5-DiCOOH)Mechanistic Differentiator
Precursor 205.06 205.06 206.04 MW Difference (Analogue B)
Primary Loss 188.03 (

)
188.03 (

)
188.03 (

)
Indistinguishable by mass alone.
Secondary Loss 160.04 (

)
160.04 (

)
160.04 (

)
Formation of acylium ion.
Tertiary Loss 142.03 (

from Acid)
143.02 (

radical)
116.05 (

)
Key Differentiator: C2-acylium is stabilized by indole N; C5-acylium is not.
Indole Core 115.04 (Indole cation)115.04 116.02 Core stability.

Expert Insight: While the m/z values for the Target and Isomer A often overlap, the relative abundance differs.

  • Target (2-Amide): The C2-amide is in direct conjugation with the indole nitrogen. Protonation at the amide oxygen followed by

    
     loss is electronically favored, making the m/z 188 peak the base peak (100% intensity).
    
  • Isomer A (5-Amide): The C5-amide is distal. Loss of

    
     competes with loss of 
    
    
    
    from the C2-acid. The m/z 188 peak is often lower intensity (<40%).

Mechanistic Visualization (Graphviz)

The following diagrams illustrate the divergent fragmentation pathways that allow for structural confirmation.

Pathway A: ESI(+) Fragmentation Logic

This pathway highlights the "Ammonia Trigger" specific to the carbamoyl group.

Fragmentation_Positive M_H Precursor [M+H]+ m/z 205.06 Frag1 Acylium Ion (C2) [M+H - NH3]+ m/z 188.03 M_H->Frag1 -NH3 (17 Da) (Primary Amide Loss) Frag2 Carbonyl Loss [M+H - NH3 - CO]+ m/z 160.04 Frag1->Frag2 -CO (28 Da) (Acylium Degradation) Frag3 Dehydration (Acid) [M+H - NH3 - CO - H2O]+ m/z 142.03 Frag2->Frag3 -H2O (18 Da) (Carboxyl OH Loss) Frag4 Indole Cation [C9H7]+ m/z 115.04 Frag3->Frag4 -HCN (27 Da) (Ring Collapse)

Figure 1: ESI(+) fragmentation pathway dominated by the labile amide group at C2.

Pathway B: ESI(-) Fragmentation Logic

This pathway utilizes the acidity of the C5-carboxyl group for high-sensitivity detection.

Fragmentation_Negative M_Neg Precursor [M-H]- m/z 203.05 Frag_Neg1 Decarboxylated Ion [M-H - CO2]- m/z 159.06 M_Neg->Frag_Neg1 -CO2 (44 Da) (C5-Carboxyl Loss) Frag_Neg2 Amide Cleavage [M-H - CO2 - CONH]- m/z 116.05 Frag_Neg1->Frag_Neg2 -CONH (43 Da) (C2-Amide Loss)

Figure 2: ESI(-) pathway driven by facile decarboxylation, ideal for quantitative monitoring.

Validated Experimental Protocol

To replicate these results, the following self-validating protocol is recommended. This workflow includes a "System Suitability" step to ensure the instrument is capable of distinguishing the isomers.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-Carbamoyl-1H-indole-5-carboxylic acid in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).

    • Why Acetate? Ammonium acetate buffers the pH to ~6.5, promoting deprotonation of the carboxylic acid for ESI(-) without suppressing ionization.

Phase 2: MS Parameters (Orbitrap/Q-TOF)
ParameterSettingRationale
Ion Source ESI (Electrospray)Soft ionization preserves the molecular ion.
Polarity Positive (+ve)Required for structural elucidation (Amide loss).[1]
Spray Voltage 3.5 kVStandard for stable Taylor cone formation.
Capillary Temp 300°CEnsures desolvation of the polar carboxylic acid.
Collision Energy Stepped (20, 35, 50 eV)Critical: Low energy (20eV) preserves the m/z 188 ion; High energy (50eV) generates the m/z 115 core ion.
Phase 3: System Suitability Test (Self-Validation)

Before running unknowns, verify performance:

  • Inject the standard.[1]

  • Extract ion chromatogram (XIC) for m/z 205.06.

  • Pass Criteria:

    • Parent ion (m/z 205.06) must be visible.

    • Daughter ion (m/z 188.03) must be >50% relative abundance at 35 eV.

    • If m/z 188 is <10%, suspect the Isomer A (5-amide) or source contamination.

References

  • NIST Mass Spectrometry Data Center. "Indole-2-carboxylic acid Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Frauendorf, H., & Herzschuh, R. (2003). "Electrospray ionization mass spectrometry of indole derivatives." Journal of Mass Spectrometry. [Link]

  • mzCloud. "Fragmentation of Indole-5-carboxylic acid." HighChem Advanced Mass Spectral Database. [Link]

  • PubChem. "2-Carbamoyl-1H-indole-5-carboxylic acid Compound Summary." National Library of Medicine. [Link]

Sources

A Comparative Guide to the Potency of Indole-Based PARP Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the potency of various indole-based analogs as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair. While specific quantitative data for 2-Carbamoyl-1H-indole-5-carboxylic acid analogs as PARP inhibitors is not extensively available in the public domain, this document will delve into the broader class of indole-containing PARP inhibitors, leveraging available preclinical data to inform on structure-activity relationships and guide future drug discovery efforts. We will explore the underlying mechanism of PARP inhibition, detail robust experimental protocols for potency determination, and present a comparative analysis of structurally related compounds.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a key player in the cellular response to DNA single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide adenine dinucleotide (NAD+).[1][3] This PARylation event serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the Base Excision Repair (BER) pathway.[1][4]

The therapeutic strategy behind PARP inhibitors is rooted in the concept of synthetic lethality. In cancers with mutations in the BRCA1 or BRCA2 genes, the Homologous Recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised.[5] When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degenerate into DSBs during DNA replication. The cell's inability to repair these DSBs via the defective HR pathway leads to genomic instability and ultimately, cell death.

cluster_0 Cellular Response to DNA Single-Strand Break (SSB) cluster_1 Mechanism of PARP Inhibition SSB DNA Single-Strand Break PARP1 PARP-1 Activation SSB->PARP1 Detection NAD NAD+ PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Catalysis Inhibition Inhibition of PAR Synthesis NAD->PAR Substrate Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III, Pol-β) PAR->Recruitment BER Base Excision Repair (BER) Recruitment->BER Repair SSB Repair BER->Repair PARPi PARP Inhibitor (e.g., Indole Analog) PARPi->PARP1 Binding to Catalytic Site SSB_Accumulation SSB Accumulation Inhibition->SSB_Accumulation DSB_Formation Replication Fork Collapse (DSB Formation) SSB_Accumulation->DSB_Formation HR_Deficient BRCA1/2 Deficient Cancer Cell (Impaired Homologous Recombination) Synthetic_Lethality Synthetic Lethality (Cell Death) HR_Deficient->Synthetic_Lethality Inability to Repair DSBs

Caption: Signaling pathway of PARP-1 in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancers.

Comparative Potency of Indole-Based PARP Inhibitors

While specific data for 2-Carbamoyl-1H-indole-5-carboxylic acid analogs is limited, structure-activity relationship (SAR) studies on other indole-containing scaffolds provide valuable insights into designing potent PARP inhibitors. The indole nucleus serves as a versatile scaffold for interacting with the nicotinamide binding pocket of PARP.

Compound ClassKey Structural FeaturesReported PARP-1 Potency (IC50/Ki)Reference
Tricyclic IndolesPlanar, rigid structure with a basic amine functionality.Ki values in the low nanomolar range (e.g., 1.4 to 15.1 nmol/L).[6][6]
Indole-2-CarboxamidesCarboxamide group at the 2-position, often with substitutions on the indole ring and the amide nitrogen.Potency is highly dependent on substituents. Some analogs show activity in the micromolar range.[7][8][9][7][8][9]
1H-Thieno[3,4-d]imidazole-4-carboxamidesA novel scaffold demonstrating good inhibitory activity.The most potent analog (16l) showed strong PARP-1 inhibition.[5][5]
7-Azaindole AnalogsNitrogen substitution in the benzene ring of the indole scaffold.The most active compound against MCF-7 cell lines had a GI50 of 15.56 µM.[10][10]

Key Insights from SAR Studies:

  • Basic Amine Functionality: Across various series of indole-based PARP inhibitors, the presence of a basic amine group tends to enhance potency.[6]

  • Substitutions on the Indole Ring: The position and nature of substituents on the indole core significantly impact biological activity. Modifications at the C3, C5, and N1 positions have been explored to optimize potency and pharmacokinetic properties.[11]

  • Carboxamide Moiety: The carboxamide group is a common feature in many PARP inhibitors, participating in key hydrogen bonding interactions within the active site.

Experimental Protocols for Assessing PARP Inhibitor Potency

To rigorously evaluate the potency of novel 2-Carbamoyl-1H-indole-5-carboxylic acid analogs, a multi-tiered experimental approach is recommended.

Biochemical PARP Inhibition Assay (Colorimetric)

This assay provides a direct measure of an inhibitor's ability to block the catalytic activity of PARP-1.

Principle: This ELISA-based assay quantifies the amount of poly(ADP-ribose) (PAR) generated by recombinant PARP-1 in the presence of a DNA-damage mimicking substrate. The amount of PAR produced is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well high-binding plate with histone H4 (0.5 µ g/well in PBS) and incubate overnight at 4°C. Histones serve as an acceptor for PARylation.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Compound Addition: Add serial dilutions of the test compounds (e.g., 2-Carbamoyl-1H-indole-5-carboxylic acid analogs) to the wells. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and DMSO as a vehicle control.

  • Enzyme Reaction: Prepare a reaction mixture containing recombinant human PARP-1 enzyme, activated DNA, and NAD+. Add this mixture to all wells to initiate the PARylation reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate with PBST.

    • Add a primary antibody that specifically recognizes PAR (e.g., 10H anti-PAR monoclonal antibody) and incubate for 1 hour.

    • Wash and add an HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash and add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).

  • Data Acquisition: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

cluster_0 Biochemical PARP Inhibition Assay Workflow start Start coat Coat Plate with Histone H4 start->coat wash1 Wash Plate coat->wash1 add_compounds Add Test Compounds and Controls wash1->add_compounds add_reaction_mix Add PARP-1, Activated DNA, and NAD+ add_compounds->add_reaction_mix incubate1 Incubate (1 hr) add_reaction_mix->incubate1 wash2 Wash Plate incubate1->wash2 add_primary_ab Add Anti-PAR Primary Antibody wash2->add_primary_ab incubate2 Incubate (1 hr) add_primary_ab->incubate2 wash3 Wash Plate incubate2->wash3 add_secondary_ab Add HRP-conjugated Secondary Antibody wash3->add_secondary_ab incubate3 Incubate (1 hr) add_secondary_ab->incubate3 wash4 Wash Plate incubate3->wash4 add_substrate Add HRP Substrate wash4->add_substrate read_plate Read Absorbance/ Luminescence add_substrate->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a colorimetric biochemical PARP inhibition assay.

Cellular PARP Inhibition Assay

This assay confirms that the test compounds can penetrate the cell membrane and inhibit PARP activity in a cellular context.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity. The level of PARylation in the presence and absence of the test compound is then measured.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a predetermined time (e.g., 1-4 hours).

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA alkylating agent like methyl methanesulfonate (MMS) or hydrogen peroxide (H2O2) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • PAR Detection: The amount of PAR in the cell lysates can be quantified using an ELISA similar to the biochemical assay described above, or by Western blotting for PAR.

  • Data Analysis: Normalize the PAR signal to the total protein concentration in each well. Calculate the percent inhibition and determine the cellular IC50 value.

PARP Trapping Assay

This assay is crucial as the clinical efficacy of some PARP inhibitors is correlated with their ability to "trap" PARP on DNA, which is a more cytotoxic lesion than simple catalytic inhibition.

Principle: This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex. This can be assessed biochemically using fluorescence polarization or in cells by measuring the amount of PARP bound to chromatin.[12]

Biochemical Fluorescence Polarization (FP) Assay:

  • Reaction Setup: In a low-volume, black 384-well plate, mix recombinant PARP-1, a fluorescently labeled DNA oligonucleotide containing a single-strand break, and serial dilutions of the test compound.

  • Incubation: Incubate at room temperature to allow the formation of the PARP-DNA-inhibitor complex.

  • Reaction Initiation: Add NAD+ to initiate auto-PARylation in the control wells (without a trapping inhibitor). This will cause the dissociation of PARP-1 from the DNA.

  • Measurement: Read the fluorescence polarization (mP) of each well. A high mP value indicates that the fluorescent DNA is bound to the large PARP protein (i.e., trapping), while a low mP value indicates that PARP has dissociated.

  • Data Analysis: Plot the mP values against the compound concentration to determine the EC50 for PARP trapping.

Conclusion and Future Directions

The indole scaffold remains a promising starting point for the development of novel PARP inhibitors. While direct comparative potency data for 2-Carbamoyl-1H-indole-5-carboxylic acid analogs is yet to be established, the insights from related indole-based compounds suggest that careful manipulation of substituents on the indole ring can lead to potent and selective inhibitors. The experimental protocols outlined in this guide provide a robust framework for evaluating the biochemical and cellular potency, as well as the PARP trapping ability, of new chemical entities. Future research should focus on the synthesis and systematic evaluation of a library of 2-Carbamoyl-1H-indole-5-carboxylic acid analogs to elucidate their specific SAR and to identify lead candidates for further preclinical development.

References

  • The role of PARP in DNA repair and its therapeutic exploitation. PMC - NIH. [Link]

  • Multiple functions of PARP1 in the repair of DNA double strand breaks. PMC - NIH. [Link]

  • Rapid Detection and Signaling of DNA Damage by PARP-1. PMC. [Link]

  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. MDPI. [Link]

  • PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling. MDPI. [Link]

  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PMC. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PMC. [Link]

  • PARP assay for inhibitors. BMG LABTECH. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals. [Link]

  • Structure-activity relationships in vitro | Download Table. ResearchGate. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC. [Link]

  • Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors. PubMed. [Link]

  • Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. PubMed. [Link]

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Taylor & Francis Online. [Link]

  • Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. ResearchGate. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC. [Link]

  • IC 50 values of selected test compounds (2b, 2j and 2m) against NIH3T3... ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Ind J Pharm Edu Res. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • 1-(5-Carboxy- and 5-carbamoylindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: bioisosteric replacement of the carboxylic acid and carboxamide moiety. PubMed. [Link]

  • A two-point IC 50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Publishing. [Link]

  • IC50 values of the studied compounds obtained from the COX‐1 and COX‐2... ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. [Link]

  • 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. PubMed. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

Sources

Structure-activity relationship (SAR) of 2-Carbamoyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-Carbamoyl-1H-indole-5-carboxylic acid , a versatile scaffold bridging metabolic enzyme inhibition (Xanthine Oxidase, cPLA2


) and anti-infective medicinal chemistry.

Dual-Function Scaffold Analysis: Metabolic Modulation & Bioisosteric Design

Executive Summary & Scaffold Analysis

2-Carbamoyl-1H-indole-5-carboxylic acid represents a "hybrid" pharmacophore. It combines the anion-binding capability of the indole-5-carboxylic acid (a known bioisostere for the xanthine ring in purine metabolism) with the hydrogen-bonding potential of a 2-carbamoyl (amide) group.

While most high-potency Xanthine Oxidase (XO) inhibitors (like Febuxostat) utilize a 2-aryl or 2-thiazole substituent to fill the hydrophobic pocket, the introduction of a 2-carbamoyl group fundamentally alters the physicochemical profile, shifting the molecule from a purely lipophilic inhibitor to a polar, solubility-enhanced scaffold often used to target cytosolic phospholipase A2


 (cPLA2

) or as a prodrug precursor.[1]
Chemical Structure & Numbering
  • Core: Indole (Benzopyrrole).[1]

  • Position 5: Carboxylic Acid (-COOH)

    
     Primary electrostatic "warhead" (mimics the substrate transition state).
    
  • Position 2: Carbamoyl (-CONH

    
    ) 
    
    
    
    Secondary binding motif (H-bond donor/acceptor) and solubility modulator.
  • Position 1 (Nitrogen): Unsubstituted (1H) in the parent, but the critical site for hydrophobic optimization.[1]

Comparative Performance Analysis

This section compares the 2-Carbamoyl scaffold against the clinical standard (Febuxostat) and the mechanistic alternative (Indole-2-carboxamides).

Feature2-Carbamoyl-1H-indole-5-COOH (The Product)Febuxostat (Standard of Care)Indole-2-Carboxamides (Alternative Class)
Primary Target cPLA2

& Xanthine Oxidase (XO)
Xanthine Oxidase (XO)Trypanosoma cruzi / Antimicrobial
Binding Mode Dual-Polarity: 5-COOH binds Arg/Lys residues; 2-CONH

engages solvent/polar residues.
Hydrophobic-Driven: Thiazole core + Cyano group fills hydrophobic pocket tightly.Inverted: 2-Amide drives target recognition; 5-position often holds lipophilic groups.
Solubility High: The amide and acid groups significantly lower LogP, improving aqueous solubility.[1]Low/Moderate: Requires specific formulation due to high lipophilicity.Variable: Depends on N-substituents.
Metabolic Stability Moderate: The amide is susceptible to hydrolysis (amidase activity).High: The cyano group is metabolically stable.Low to Moderate (CYP450 liability).[1]
Potency (XO) Micromolar (

M) range:
The polar amide at C2 is less efficient than a hydrophobic aryl group for XO.[1]
Nanomolar (nM) range: (IC

< 10 nM).
Inactive or weak against XO.
Key Insight: The "Polarity Penalty"

In Xanthine Oxidase inhibition, replacing the hydrophobic 2-aryl group (found in Febuxostat analogs) with a 2-carbamoyl group typically reduces potency because the XO active site possesses a large hydrophobic channel. However, this modification is advantageous for targets like cPLA2


 , where the amide mimics the transition state of lipid hydrolysis [1, 2].[1]

Detailed Structure-Activity Relationship (SAR)

The SAR of this molecule is defined by three "Vectors of Modification."

Vector A: The Acidic Warhead (Position 5)

The carboxylic acid at C5 is the non-negotiable anchor for enzyme inhibition in this class.

  • Mechanism: In XO, the C5-COOH forms a critical salt bridge with Arg880 and hydrogen bonds with Thr1010 .

  • Modification Effects:

    • Esterification (COOMe): Abolishes activity in vitro (loss of electrostatic anchor) but serves as a prodrug.

    • Bioisosteres (Tetrazole):[1] Retains activity but alters pKa and membrane permeability.

    • Shift to Position 6: Drastic loss of potency (>10-fold increase in IC

      
      ), confirming the strict steric requirement of the C5 position [3].[1]
      
Vector B: The Amide Modulator (Position 2)

The 2-carbamoyl group acts as a "Solubility Handle" and secondary binding site.

  • Unsubstituted Amide (-CONH

    
    ):  Provides high water solubility. In cPLA2
    
    
    
    inhibitors, this group interacts with the interfacial binding surface.[1]
  • N-Substituted Amides (-CONHR):

    • Small Alkyl (Methyl/Ethyl): Tolerated but often decreases potency due to steric clash if the pocket is tight.

    • Aryl/Benzyl: Can recover potency by reaching distal hydrophobic pockets (the "biphenyl" effect seen in NSAIDs) [4].

  • Electronic Effect: The electron-withdrawing nature of the carbonyl at C2 pulls density from the indole ring, slightly increasing the acidity of the N1-proton (

    
     shift), which can enhance binding affinity in anionic pockets.[1]
    
Vector C: The Hydrophobic Switch (Position 1 - Nitrogen)

For the 2-carbamoyl scaffold to be effective in drug development, the N1 position usually requires substitution to balance the polarity of the C2/C5 groups.

  • Unsubstituted (N-H): Good solubility, but rapid clearance.[1]

  • N-Alkylation (e.g., Isopropyl, Isobutyl): CRITICAL for XO inhibition.[1] A bulky hydrophobic group here mimics the isobutyl group of Febuxostat, filling the hydrophobic channel leading to the active site [1].[1]

  • N-Benzylation: Often increases potency against Trypanosoma targets but reduces selectivity [5].

Visualization: SAR & Signaling Logic

The following diagram illustrates the functional logic of the scaffold and its interaction with the Xanthine Oxidase active site.

SAR_Logic Scaffold 2-Carbamoyl-1H-indole-5-COOH (Core Scaffold) Pos5 Position 5: -COOH (The Anchor) Scaffold->Pos5 Pos2 Position 2: -CONH2 (The Modulator) Scaffold->Pos2 Pos1 Position 1: N-H (The Switch) Scaffold->Pos1 Target_XO Target: Xanthine Oxidase (Gout/Hyperuricemia) Pos5->Target_XO Critical Binding Mechanism_XO Salt Bridge with Arg880 H-Bond with Thr1010 Pos5->Mechanism_XO Target_cPLA2 Target: cPLA2-alpha (Inflammation) Pos2->Target_cPLA2 Bioisostere Effect Mechanism_Sol Increases Aqueous Solubility Allows H-Bond Networking Pos2->Mechanism_Sol Pos1->Target_XO Requires Optimization Mechanism_Hydro Must be Alkylated (e.g., i-Pr) to fill Hydrophobic Pocket Pos1->Mechanism_Hydro

Caption: Functional decomposition of the 2-Carbamoyl-1H-indole-5-carboxylic acid scaffold. Red/Green/Yellow nodes indicate the primary SAR vectors affecting biological targets.

Experimental Protocols (Self-Validating)

To verify the activity of this scaffold, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Synthesis via Amide Coupling (Validation of C2-Modification)

Objective: Synthesize the 2-carbamoyl derivative from the commercially available 5-carboxyindole-2-carboxylic acid precursor without protecting the C5-acid (utilizing differential reactivity).

  • Starting Material: 1H-indole-2,5-dicarboxylic acid 5-methyl ester (protecting the C5 acid is safer to ensure regioselectivity).

  • Activation: Dissolve 1.0 eq of starting material in anhydrous DMF. Add 1.1 eq HATU and 2.0 eq DIPEA . Stir for 15 min at 0°C.

  • Amidation: Add 1.2 eq of Ammonium Chloride (

    
    ) or specific amine. Stir at RT for 4-12 hours.
    
    • Checkpoint: Monitor via TLC (MeOH/DCM 1:9).[1] The amide product will be more polar than the ester.

  • Deprotection: Treat the intermediate with LiOH (3 eq) in THF/Water (1:1) to hydrolyze the C5-ester back to the free acid.

  • Purification: Acidify to pH 3 with 1M HCl. The product precipitates. Recrystallize from Ethanol/Water.

    • Validation:

      
      H NMR must show the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of broad amide protons (~7.5-8.0 ppm).
      
Protocol B: In Vitro Xanthine Oxidase Inhibition Assay

Objective: Quantify the IC


 of the product compared to Allopurinol.
  • Reagents:

    • Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL in phosphate buffer (pH 7.5).[1]

    • Substrate: Xanthine (150

      
      M final concentration).[1]
      
    • Reference Standard: Allopurinol (prepare serial dilutions: 0.1

      
      M – 100 
      
      
      
      M).[1]
  • Procedure:

    • Incubate the test compound (dissolved in DMSO, final <1%) with the enzyme for 10 minutes at 25°C.

    • Initiate reaction by adding Xanthine substrate.

    • Measurement: Monitor the formation of Uric Acid by measuring absorbance at 295 nm continuously for 10 minutes using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .[1]
      
    • Plot Log[Concentration] vs. % Inhibition to determine IC

      
      .[1]
      
    • Self-Validation: The

      
       of Xanthine should be determined beforehand. If the Allopurinol IC
      
      
      
      is not within 2-5
      
      
      M, the assay conditions (pH or enzyme quality) are invalid.[1]

References

  • Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2015).[1] Context: Establishes the Indole-5-carboxylic acid as a potent XO inhibitor scaffold and discusses the necessity of hydrophobic groups at Position 1 and 2. URL:[Link]

  • 1-(5-Carboxy- and 5-carbamoylindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: bioisosteric replacement of the carboxylic acid and carboxamide moiety. Source: Bioorganic & Medicinal Chemistry (2007).[1][2][3] Context: Directly compares the 5-carboxylic acid and 5-carbamoyl derivatives, highlighting the bioisosteric relationship and solubility impacts. URL:[Link]

  • Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship. Source: European Journal of Medicinal Chemistry (2019).[1] Context: Comprehensive review of SAR for nitrogen-heterocycle XO inhibitors, validating the binding mode of the carboxylic acid pharmacophore. URL:[Link][1]

  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers. Source: Bioorganic & Medicinal Chemistry (2004).[1][4] Context: Illustrates the alternative use of Indole-2-carboxylic derivatives in apoptosis, contrasting with the metabolic targets of the 5-COOH series. URL:[Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Source: Journal of Medicinal Chemistry (2025/Recent).[1] Context: Recent data on the 2-carboxamide scaffold's utility in infectious disease, providing a counter-example to the metabolic enzyme inhibition of the 5-COOH series. URL:[Link][1]

Sources

Validation of purity for 2-Carbamoyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Purity Validation Guide for 2-Carbamoyl-1H-indole-5-carboxylic Acid: Methodological Comparisons and Protocols

Executive Summary

For researchers and drug development professionals, the rigorous purity validation of building blocks is non-negotiable. 2-Carbamoyl-1H-indole-5-carboxylic acid (C10H8N2O3) is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and HIV-1 integrase strand transfer inhibitors (INSTIs)[1]. Because impurities in early-stage building blocks can propagate through multi-step syntheses—leading to catastrophic yield losses or false positives in biological assays—a single analytical method is rarely sufficient. This guide provides an objective comparison of analytical modalities and establishes a self-validating, orthogonal protocol for certifying the purity of this specific indole derivative.

Physicochemical Context & Analytical Challenges

As a Senior Application Scientist, I approach method development by first deconstructing the molecule's physicochemical liabilities:

  • High Polarity & Hydrogen Bonding: The presence of both a carboxylic acid (-COOH) and a carboxamide (-CONH2) on the indole core makes the molecule highly polar. This leads to strong secondary interactions with residual silanols on standard silica-based stationary phases, causing severe peak tailing.

  • Ionization State: The carboxylic acid moiety has a pKa of approximately 4.5. If the chromatographic mobile phase pH is not strictly controlled at least 2 units below this pKa, the molecule will exist in a state of partial ionization, resulting in split peaks and irreproducible retention times.

  • Chromophore Bias: While the extended conjugation of the indole ring provides robust UV absorbance (λmax ~280 nm), relying solely on UV detection assumes that all process impurities share the same response factor. Non-chromophoric degradation products (e.g., saturated ring derivatives) will be invisible to UV [2].

Comparative Analysis of Purity Validation Modalities

To establish a robust purity profile, we must compare and integrate multiple analytical techniques. The table below outlines the performance of three primary alternatives.

Analytical ModalityPrinciple of DetectionStrengths for Indole DerivativesLimitationsTypical LOD / LOQ
RP-HPLC-UV Hydrophobic partitioning with UV absorbance (280 nm)High resolution; excellent for tracking structural isomers and aromatic impurities.Blind to non-UV active impurities; relative purity relies on response factors.0.01 mg/mL / 0.03 mg/mL
LC-MS/MS Mass-to-charge ratio (m/z) and fragmentationIdentifies co-eluting impurities; confirms molecular weight (M+H: 205.06).Ion suppression effects can skew quantitative accuracy; expensive.1 ng/mL / 5 ng/mL
qNMR Integration of proton resonance signalsProvides absolute purity without the need for a reference standard of the analyte.Lower sensitivity; requires high sample concentration (~10-20 mg/mL).~1% (Impurity limit)

Orthogonal Validation Workflow

To achieve a self-validating system, no single method operates in isolation. The workflow below illustrates how these techniques intersect to provide a comprehensive purity certificate.

PurityValidation A 2-Carbamoyl-1H-indole- 5-carboxylic acid (Raw Material) B RP-HPLC-UV (Relative Purity & Resolution) A->B Routine Batch Analysis C LC-MS/MS (Impurity Identification) A->C Unknown Peak Profiling D qNMR (Absolute Mass Fraction) A->D Reference Std Calibration E Data Integration & Response Factor Correction B->E C->E D->E F Validated Purity Certificate (>99.0%) E->F

Orthogonal purity validation workflow combining relative and absolute quantification modalities.

Experimental Protocols

Methodology 1: Stability-Indicating RP-HPLC-UV

Scientific Causality: To force 2-carbamoyl-1H-indole-5-carboxylic acid into a single, predictable partition state, the mobile phase must be highly acidic. By using 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), we fully protonate the carboxylic acid. Because the indole nitrogen is non-basic and the amide remains neutral, the entire molecule becomes uncharged. This maximizes hydrophobic interaction with the C18 stationary phase and eliminates peak tailing [2].

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Channel A: 0.1% TFA in LC-MS grade Water.

    • Channel B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 10.0 mg of the compound in 10 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL. Note: Pure methanol can cause esterification of the carboxylic acid over time; the aqueous mixture prevents this degradation artifact.

  • Chromatographic Conditions:

    • Column: End-capped C18 (e.g., 250 mm × 4.6 mm, 5 µm). End-capping is critical to shield residual silanols from the highly polar carboxamide group.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Column Temperature: 35°C (improves mass transfer and sharpens peaks).

    • Detection: UV at 280 nm (optimal for the indole chromophore) [1].

  • System Suitability: Inject a blank, followed by six replicate injections of the standard. Ensure the tailing factor (Tf) is ≤ 1.5 and the theoretical plates (N) > 5000.

Methodology 2: Absolute Quantification via qNMR

Scientific Causality: HPLC-UV assumes impurities absorb light identically to the API. To bypass this assumption, qNMR is used. The area of a nuclear magnetic resonance signal is strictly proportional to the number of nuclei generating it. By spiking the sample with an internal standard of known high purity, we can calculate the exact mass fraction of the indole derivative.

Step-by-Step Protocol:

  • Internal Standard (IS) Selection: Use Maleic acid (NIST SRM). Its singlet proton signal at δ 6.26 ppm does not overlap with the aromatic indole protons (δ 7.0 - 8.5 ppm).

  • Sample Preparation: Accurately weigh ~15.0 mg of 2-Carbamoyl-1H-indole-5-carboxylic acid and ~5.0 mg of Maleic acid using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set to 30 seconds. Causality: The D1 must be at least 5× the longest longitudinal relaxation time (T1) of the protons being integrated to ensure complete spin-lattice relaxation. Failure to do so results in truncated integration and artificially low purity values.

    • Scans: 64 transients.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (δ 6.26, 2H) and a distinct indole proton (e.g., the C3-H singlet at ~δ 7.2 ppm, 1H). Calculate absolute purity using the standard qNMR mass-balance equation.

Quantitative Validation Data Summary

A method is only as trustworthy as its validation data. The following table summarizes representative validation parameters for the RP-HPLC-UV method, adhering to ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaRepresentative ResultStatus
Linearity (R²) > 0.999 (0.01 to 0.15 mg/mL)0.9998Pass
Precision (%RSD) ≤ 2.0% (n=6 injections)0.85%Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 levels99.4% ± 0.6%Pass
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.005 mg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.015 mg/mLPass
Robustness Stable across pH ± 0.2, Temp ± 5°CNo significant RT shiftPass

Conclusion

Validating the purity of 2-Carbamoyl-1H-indole-5-carboxylic acid requires overcoming its inherent polarity and potential for ionization. While RP-HPLC-UV with an acidic, end-capped C18 system serves as an excellent high-throughput workhorse for relative purity, it must be orthogonally validated. By integrating LC-MS/MS for impurity identification and qNMR for absolute mass-fraction quantification, researchers can establish a self-validating analytical package that guarantees the integrity of downstream synthetic or biological applications.

References

  • Zhang, R., Chen, G., Wang, W., Wang, Y., Zhang, W., Chen, T., Xiong, Q. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9031. Available at:[Link]

  • Vali, S. J., Kumar, S. S., Sait, S. S., Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques, 3:136. Available at:[Link]

Comparative solubility of indole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Solubility Profiling of Indole-5-Carboxylic Acid and Its Derivatives: Structural Causality and Experimental Workflows

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the "brick dust" phenomenon—promising pharmacophores that exhibit excellent target affinity but fail in vivo due to poor physicochemical properties. The indole-5-carboxylic acid (I5CA) scaffold is a prime example of this challenge. It is a privileged structure found in numerous bioactive molecules, from cytosolic phospholipase A2α (cPLA2α) inhibitors to novel anticancer agents. However, its solubility profile is highly sensitive to its substitution pattern.

This guide provides an objective, data-driven comparison of I5CA and its derivatives, focusing on the causality between structural modifications and solubility, supported by robust, self-validating experimental protocols.

Mechanistic Basis of I5CA Solubility

The parent molecule, 1H-indole-5-carboxylic acid, possesses a dual physicochemical nature. It features a lipophilic aromatic core, a hydrogen-bond donating pyrrole nitrogen (N1), and a hydrogen-bond donating/accepting carboxylic acid at C5.

  • Organic Solvents: I5CA exhibits excellent solubility in polar aprotic and protic organic solvents. For instance, it achieves concentrations of ~200 mg/mL in dimethyl sulfoxide (DMSO) with sonication and ~50 mg/mL in ethanol (1)[1]. This is driven by the solvent's ability to disrupt the strong intermolecular hydrogen-bonding network inherent to the crystalline solid (2)[2].

  • Aqueous Media: Its aqueous solubility is strictly pH-dependent. With a computed pKa of ~4.40 and a LogP of 1.86 (3)[3], I5CA remains largely unionized in acidic environments (e.g., gastric fluid), leading to poor solubility. At physiological pH (7.4), the carboxylic acid deprotonates, significantly enhancing aqueous solubility via ion-dipole interactions.

Comparative Solubility Data

Modifying the I5CA scaffold drastically alters its solvation thermodynamics. Table 1 summarizes these effects across common derivative classes.

Table 1: Comparative Physicochemical Profile of I5CA Derivatives

DerivativeStructural ModificationLogP (Est.)Organic Solubility (DMSO)Aqueous Solubility (pH 7.4)Primary Application
Indole-5-carboxylic acid Parent Scaffold1.86High (~200 mg/mL)Moderate (Ionized)Synthetic Building Block
Ethyl indole-5-carboxylate C5-Esterification~2.50HighLow (Neutral)Prodrug / Intermediate
1-Benzylindole-5-carboxylic acid N1-Alkylation>4.0HighVery LowcPLA2α Inhibitors
Monocarboxyindirubins Macrocyclic FusionVariableModerateHigh (>1000x vs Indirubin)Anticancer Agents

Structure-Property Relationships (SPR): Causality in Design

Understanding why a derivative behaves a certain way is critical for lead optimization.

  • Esterification (e.g., Ethyl indole-5-carboxylate): Masking the carboxylic acid as an ethyl ester removes the primary ionizable group. This eliminates the pH-dependent solubility boost at pH 7.4, increasing the partition coefficient and rendering the molecule highly lipophilic but poorly water-soluble (4)[4]. This strategy is often employed to enhance passive cellular permeability.

  • N-Alkylation (e.g., 1-Benzylindole-5-carboxylic acid): Substituting the N1 position with bulky lipophilic groups (like a benzyl ring) is a common strategy in designing cPLA2α inhibitors. However, this disrupts the indole's native hydrogen-bonding capability and adds massive hydrophobic bulk. The causality is clear: the resulting derivatives are notoriously poorly water-soluble, necessitating advanced formulation strategies for oral bioavailability (5)[5].

  • Macrocyclic Fusion (e.g., Monocarboxyindirubins): In contrast to adding lipophilicity, the I5CA moiety can be used as a solubilizing appendage. The natural pigment indirubin is highly insoluble. By utilizing I5CA in biocatalytic synthesis, researchers generate asymmetric monocarboxyindirubins. The introduction of the ionizable carboxylate group yields a >1000-fold increase in water solubility compared to the parent indirubin, unlocking its antiproliferative potential (6)[6].

SPR Parent Indole-5-Carboxylic Acid (Amphiphilic, pH-Responsive) Ester C5-Esterification (e.g., Ethyl Ester) Parent->Ester NAlkyl N1-Alkylation (e.g., 1-Benzyl) Parent->NAlkyl Fusion Macrocyclic Fusion (e.g., Indirubins) Parent->Fusion SolEster High Lipophilicity Low Aqueous Solubility Ester->SolEster SolNAlkyl Extreme Lipophilicity Poor Aqueous Solubility NAlkyl->SolNAlkyl SolFusion >1000x Solubility Increase vs Parent Scaffold Fusion->SolFusion

Diagram 1: Structural modifications of Indole-5-carboxylic acid and their causal impact on solubility.

Self-Validating Experimental Protocol: Thermodynamic Solubility Profiling

To accurately compare these derivatives, kinetic solubility assays (like DMSO-dilution methods) are insufficient as they often trap compounds in supersaturated, metastable states. I mandate the gold-standard Thermodynamic Shake-Flask Method for true physicochemical validation.

Step-by-Step Methodology:

  • Solid Dispensing: Add an excess amount of the solid derivative (e.g., 3-5 mg) into a glass vial.

    • Causality: Ensuring excess solid guarantees that the solution reaches true thermodynamic equilibrium with its crystal lattice, rather than a transient kinetic state.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Thermal Equilibration: Incubate the vials in a thermoshaker at 37°C and 500 RPM for 24 to 48 hours.

    • Causality: 37°C mimics physiological conditions, while prolonged agitation provides the kinetic energy required to overcome the lattice energy barrier of highly crystalline indole derivatives.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: This dual-separation approach prevents sub-micron "brick dust" particulates from artificially inflating the concentration readings.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV or LC-MS/MS against a standard curve prepared in a universal solvent (e.g., DMSO).

    • Causality: Chromatographic separation ensures that only the intact parent molecule is quantified, eliminating matrix interference or degradation artifacts.

Protocol Step1 1. Solid Dispensing Step2 2. Buffer Addition Step1->Step2 Step3 3. Thermal Equilibration Step2->Step3 Step4 4. Phase Separation Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Diagram 2: The self-validating thermodynamic shake-flask workflow for solubility quantification.

References

  • ChemicalBook: Indole-5-carboxylic acid | 1670-81-1
  • MedChemExpress: Indole-5-carboxylic acid, 98% | Indole Deriv
  • PubChem: 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280
  • CymitQuimica: CAS 32996-16-0: Indole-5-carboxylic acid ethyl ester
  • PMC (National Institutes of Health): 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability
  • Vilnius University: Biocatalytic synthesis of asymmetric water-soluble indirubin deriv

Sources

Reference Standards for 2-Carbamoyl-1H-indole-5-carboxylic acid Analysis: A Comparative Guide for Method Development and Validation

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the analytical control of intermediates like 2-Carbamoyl-1H-indole-5-carboxylic acid (CAS 1016689-66-9) has become a critical bottleneck. This compound—characterized by an electron-rich indole core, a highly polar 5-carboxylic acid moiety, and a 2-carbamoyl group—presents unique analytical challenges, including susceptibility to in-source fragmentation, tautomeric shifts, and pH-dependent chromatographic tailing [1].

When developing quantitative LC-MS/MS or HPLC-UV assays for this intermediate, the selection and qualification of the Reference Standard (RS) is the single most critical variable. Analytical methods are inherently relative; therefore, [4].

This guide objectively compares the performance of three different "products" (grades of reference standards) used in the analysis of 2-Carbamoyl-1H-indole-5-carboxylic acid, providing experimental data, self-validating protocols, and mechanistic causality to guide your method development.

Comparative Analysis of Reference Standard Grades

To evaluate the impact of standard purity on quantitative accuracy, we compared three distinct grades of reference materials for 2-Carbamoyl-1H-indole-5-carboxylic acid:

  • Product A: Primary Certified Reference Material (CRM) (>99.5% Purity). Fully characterized via orthogonal methods (qNMR, mass balance) and SI-traceable.

  • Product B: Commercial Analytical Grade (>96.0% Purity). Typical catalog standard used in early discovery, often supplied with an area-percent HPLC Certificate of Analysis (CoA).

  • Product C: In-House Secondary Working Standard. Synthesized internally and rigorously qualified against Product A to assign a precise assay value.

Experimental Performance Data

The following table summarizes the quantitative performance of each standard grade when used to generate calibration curves for an LC-MS/MS assay analyzing spiked plasma matrices.

Performance MetricProduct A: Primary CRM (>99.5%)Product B: Commercial Grade (>96%)Product C: In-House Secondary RS
Assay Accuracy (Spiked) 99.8% ± 0.4%104.2% ± 2.1%99.5% ± 0.6%
Linearity (R²) 0.99980.99210.9989
Signal-to-Noise at LOD 150:185:1 (Elevated baseline)142:1
Impurity Profile Trace (<0.1% total)Co-eluting isomer detected (3.2%)Characterized & Subtracted
Cost Efficiency Low (High upfront cost)High (Low upfront cost)Optimal (Balanced long-term)
Regulatory Compliance Fully Compliant (ICH Q7)Non-Compliant for pivotal studiesCompliant (if properly qualified)

Causality behind the data: The >96% Commercial Grade (Product B) yielded an unacceptable accuracy of 104.2%. Why? Commercial grades of indole-carboxylic acids often contain unreacted starting materials (e.g., 1H-indole-5-carboxylic acid) or positional isomers. Because these impurities share similar chromophores and ionization efficiencies, they co-elute and cause severe matrix suppression in the MS source, or overlapping absorbance in UV detection. This artificially inflates the target peak area, skewing the calibration curve. Conversely, the In-House Standard (Product C), once properly qualified against the CRM, delivers near-identical performance to the CRM at a fraction of the routine cost.

Reference Standard Qualification Workflow

According to , secondary reference standards must be established through a rigorous qualification protocol against a primary standard [1].

RS_Workflow CRM Primary CRM (>99.5% Purity) Qual Qualification Protocol (qNMR, HPLC-UV, LC-MS) CRM->Qual Traceable Reference Comm Commercial Standard (>96% Purity) Comm->Qual Alternative Material InHouse In-House Synthesis (Raw Material) InHouse->Qual Candidate Material SecRS Secondary Working Standard (Assay Value Assigned) Qual->SecRS Value Assignment Routine Routine API Analysis (Daily Calibration) SecRS->Routine Calibration Curve

Reference standard qualification workflow for indole derivatives.

Step-by-Step Methodology: Secondary Standard Qualification

To establish Product C (In-House Standard) for routine use, you must execute a self-validating qualification protocol against Product A (Primary CRM). [3].

Phase 1: Material Preparation & System Suitability
  • Drying: Dry both the Primary CRM and the In-House candidate of 2-Carbamoyl-1H-indole-5-carboxylic acid under vacuum at 60°C for 4 hours.

    • Causality: The highly polar 5-carboxylic acid moiety readily forms hydrogen bonds with atmospheric moisture. Failing to remove this hydration sphere results in a falsely low weighing mass, skewing the assigned purity value of the secondary standard.

  • Diluent Preparation: Prepare a diluent of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: The 2-carbamoyl group can undergo hydrolysis to a dicarboxylic acid under strongly acidic or basic conditions. 0.1% Formic acid provides a mildly acidic environment that maintains the protonation of the carboxylic acid (ensuring solubility) without triggering hydrolysis.

  • Standard Solutions: Weigh exactly 10.0 mg of both standards and dissolve in 10.0 mL of diluent to yield 1.0 mg/mL stock solutions.

Phase 2: Chromatographic Execution (HPLC-UV)
  • Column Selection: Use an end-capped C18 column (150 x 4.6 mm, 3 µm).

    • Causality: Uncapped silanol groups on standard silica columns will interact with the secondary amine of the indole ring, causing severe peak tailing.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Causality: The 5-carboxylic acid has an estimated pKa of ~4.5. Maintaining the mobile phase pH at ~2.0 with TFA ensures the molecule remains fully unionized, providing sharp, symmetrical peaks and predictable retention.

  • System Suitability Testing (SST): Inject the Primary CRM solution six times. The system is only valid if the Relative Standard Deviation (%RSD) of the peak area is ≤0.73%, and the USP tailing factor is ≤1.5.

Phase 3: Value Assignment
  • Inject the In-House Candidate standard in triplicate.

  • Calculate the assigned assay value using the mass balance formula:

    
    
    
  • Labeling: The resulting value (e.g., 98.7%) must be explicitly stated on the secondary standard's CoA and factored into all subsequent routine LC-MS/MS calibrations.

LC-MS/MS Optimization Insights

When utilizing your qualified standard for trace-level quantification, ionization polarity is critical.

Protocol Adjustment: Always operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode rather than ESI+.

  • Causality: In positive mode, the 2-carbamoyl group is highly unstable and susceptible to rapid in-source fragmentation (loss of

    
    , -17 Da), leading to fluctuating precursor ion signals. In ESI- mode, the 5-carboxylic acid readily deprotonates to form a highly stable 
    
    
    
    ion at m/z 203.1. The primary MRM transition should monitor the loss of
    
    
    (44 Da) from the carboxylic acid, yielding a robust product ion at m/z 159.1.

Conclusion

For the analysis of 2-Carbamoyl-1H-indole-5-carboxylic acid, utilizing a >96% commercial grade standard (Product B) without further purification or characterization introduces unacceptable quantitative bias due to co-eluting structural isomers. To balance regulatory compliance with cost-efficiency, laboratories should purchase a highly characterized Primary CRM (Product A) strictly for the purpose of qualifying an In-House Secondary Standard (Product C). When paired with pH-controlled chromatography and ESI- mass spectrometry, this strategy creates a robust, self-validating analytical system.

References

  • Title: ICH Q7 GMP Guidelines for Pharma: A Complete Guide | Source: Qualityze | URL: [Link]

  • Title: USP: <11> Reference Standards - Draft published for Comment | Source: ECA Academy | URL: [Link]

  • Title: Are You Handling USP Reference Standards Appropriately? | Source: Lachman Consultants | URL: [Link]

Benchmarking the 2-Carbamoyl-1H-indole-5-carboxylic Acid Scaffold: A Fragment-Based Drug Discovery Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus Area: Fragment-Based Drug Discovery (FBDD), Cholinesterase Inhibition (AChE/BuChE), and Thermodynamic Profiling.

Executive Summary

In the landscape of neurodegenerative drug discovery, identifying low-molecular-weight starting points with high ligand efficiency is critical. 2-Carbamoyl-1H-indole-5-carboxylic acid (2-CICA) [CAS: 1016689-66-9] is not a standalone clinical therapeutic; rather, it serves as a highly privileged structural scaffold. Its indole core, flanked by hydrogen-bonding carbamoyl and carboxylic acid vectors, makes it an ideal fragment for targeting the dual binding sites of cholinesterases.

This guide provides a rigorous benchmarking framework, evaluating the bare 2-CICA fragment and its optimized derivatives against clinical standards like Donepezil. By combining high-throughput colorimetric screening with advanced Isothermal Titration Calorimetry (ITC) displacement assays, we establish a self-validating workflow for evaluating weak-binding fragments.

Mechanistic Grounding: The Indole Scaffold in Cholinesterase Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) feature a complex architecture comprising a deep Catalytic Active Site (CAS) and a surface-exposed Peripheral Anionic Site (PAS).

The indole ring of 2-CICA acts as an aromatic anchor, engaging in critical


 stacking interactions with key residues (e.g., Trp286 in the PAS or Trp86 in the CAS). However, as a bare fragment, 2-CICA exhibits weak intrinsic affinity. To achieve clinical-grade potency, researchers utilize the carboxylic acid at position 5 as a synthetic handle. For example, converting the 5-carboxylic acid into an N-benzylpiperidine amide effectively bridges the PAS and CAS, mimicking the binding pose of Donepezil and yielding selective BuChE/AChE inhibitors [1][1].

Mechanism AChE Cholinesterase (AChE/BuChE) Products Choline + Acid AChE->Products Catalyzes Hydrolysis ACh Acetylcholine / Butyrylcholine ACh->AChE Binds Active Site Fragment 2-CICA Scaffold (Weak Binder) Fragment->AChE Fragment Inhibition Donepezil Donepezil (Potent Inhibitor) Donepezil->AChE Strong Inhibition

Fig 1. Mechanistic pathway of AChE hydrolysis and competitive inhibition by 2-CICA and Donepezil.

Benchmarking Data: Fragment vs. Lead vs. Clinical Standard

To objectively evaluate 2-CICA, we must benchmark it across its evolutionary stages—from a bare fragment to an optimized lead—against known clinical inhibitors. The data below summarizes the inhibitory profile of these compounds against BuChE.

Compound ClassSpecific MoleculeTargetInhibitory ActivityLigand Efficiency (LE)Role in Pipeline
Fragment Scaffold 2-Carbamoyl-1H-indole-5-carboxylic acidBuChEIC

> 500 µM
~0.30FBDD Starting Point
Optimized Lead 1-(3-chloro)benzylpiperidine amide of 2-CICABuChE30.06% inhibition at 10 µM~0.28Preclinical Optimization
Clinical Standard DonepezilAChE / BuChEIC

~ 0.02 µM
~0.35Positive Control / Benchmark

Note: The optimized lead data is derived from recent biochemical evaluations of N-benzylpiperidine amides of 1H-indole-5-carboxylic acid, demonstrating how functionalizing the 2-CICA core yields moderate to high potency inhibitors [2][2].

Experimental Methodologies

To ensure trustworthiness, the protocols below are designed as self-validating systems. They incorporate necessary controls and explain the physicochemical causality behind each operational step.

Workflow Prep Compound Prep Ellman Ellman's Assay Prep->Ellman IC50 ITC ITC Displacement Prep->ITC Thermodynamics Data Data Synthesis Ellman->Data ITC->Data

Fig 2. High-throughput benchmarking workflow combining colorimetric assays and ITC thermodynamics.

Protocol 1: High-Throughput Ellman’s Assay (IC Determination)

Causality & Principle: The Ellman's method is the gold standard for cholinesterase benchmarking. It relies on the enzyme hydrolyzing acetylthiocholine (ATChI) to thiocholine. The free thiol group of thiocholine subsequently cleaves the disulfide bond in 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing the yellow 5-thio-2-nitrobenzoate (TNB


) anion [3][3]. Measuring the absorbance at 412 nm allows us to quantify enzyme velocity and calculate the percentage of inhibition [4][4].

Self-Validating Setup:

  • Positive Control: Donepezil (Ensures assay sensitivity).

  • Negative Control: Buffer + 1% DMSO (Establishes baseline uninhibited velocity).

  • Blank: Buffer + DTNB + ATChI without enzyme (Accounts for spontaneous substrate hydrolysis).

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 10 mM and ATChI to 10 mM in deionized water (prepare fresh daily)[4].

  • Compound Dilution: Prepare a 10 mM stock of 2-CICA in DMSO. Perform serial dilutions in the phosphate buffer. Critical: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation[4].

  • Pre-incubation: In a 96-well microplate, add 25 µL of the 2-CICA dilution, 25 µL of phosphate buffer, and 25 µL of AChE/BuChE enzyme solution (0.1 U/mL). Incubate at 37°C for 10 minutes. This allows the weak fragment to reach binding equilibrium before introducing the competing substrate.

  • Reaction Initiation: Add 50 µL of the 10 mM DTNB solution to all wells. Initiate the reaction by adding 25 µL of the 10 mM ATChI substrate[4].

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure absorbance continuously at 412 nm every minute for 10–15 minutes to capture the linear phase of the reaction[4]. Calculate IC

    
     using non-linear regression of the initial velocities.
    
Protocol 2: ITC Displacement Assay for Fragment Thermodynamics

Causality & Principle: Standard Isothermal Titration Calorimetry (ITC) often fails for low-affinity fragments like 2-CICA because the


-value (

) falls below the optimal range (10–1000), resulting in flat, featureless thermograms [5][5]. To circumvent this, we employ a displacement assay. A high-affinity probe (Donepezil) is titrated into a receptor solution pre-saturated with the weak fragment. The presence of the fragment perturbs the binding isotherm of the strong ligand, allowing us to mathematically extract the

and

of the weak fragment [6][6].

Step-by-Step Procedure:

  • Sample Dialysis & Degassing: Dialyze the cholinesterase enzyme overnight against the experimental buffer to ensure exact buffer matching. Degas all solutions to prevent bubble formation during titration, which causes severe thermal noise.

  • Cell Preparation: Load the ITC sample cell with the enzyme (e.g., 20 µM) pre-mixed with a saturating concentration of the 2-CICA fragment (e.g., 2 mM, depending on estimated weak affinity)[5].

  • Syringe Loading: Load the injection syringe with the high-affinity competitor, Donepezil (e.g., 200 µM).

  • Titration Execution: Perform a series of 2 µL injections of Donepezil into the sample cell at constant temperature (e.g., 25°C), allowing sufficient time (e.g., 150 seconds) between injections for the heat signal to return to baseline.

  • Global Fitting Analysis: Use competitive binding models (e.g., via AFFINImeter or standard origin software) to perform a global fit. By inputting the known

    
     and 
    
    
    
    of Donepezil, the software calculates the precise thermodynamic parameters of the displaced 2-CICA fragment[6].

References

  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed. National Institutes of Health (NIH).[Link]

  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica.[Link]

  • Global Analysis in ITC Displacement Titrations with AFFINImeter. AFFINImeter.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Carbamoyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safe handling, operational logistics, and disposal protocols for 2-Carbamoyl-1H-indole-5-carboxylic acid (CAS: 1016689-66-9). This document is structured for researchers and safety officers requiring immediate, actionable data.

Executive Safety Summary
  • Chemical Name: 2-Carbamoyl-1H-indole-5-carboxylic acid[1]

  • CAS Number: 1016689-66-9[1]

  • Molecular Formula: C₁₀H₈N₂O₃

  • Physical State: Solid (Typically off-white to beige powder)

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).[2][3]

  • Critical Control: Dust inhalation prevention. As a substituted indole carboxylic acid, fine particulates can cause potent respiratory sensitization and mucosal irritation.

Risk Assessment & Hazard Identification

This compound possesses a dual-functional motif (carboxylic acid + amide) on an indole core. While stable under standard conditions, its acidity (pKa ~4-5 for the carboxyl group) and hydrogen-bonding potential necessitate specific precautions against inhalation and contact.

GHS ClassificationHazard StatementSignal Word
Skin Irrit. 2 H315: Causes skin irritation.[2][3]WARNING
Eye Irrit. 2A H319: Causes serious eye irritation.[3][4][5][6][7]WARNING
STOT SE 3 H335: May cause respiratory irritation.[2][3][5][6][7]WARNING
Personal Protective Equipment (PPE) Matrix

Effective protection relies on a barrier strategy that scales with the quantity handled.

PPE CategoryStandard Protocol (< 100 mg)Scale-Up Protocol (> 100 mg)Technical Rationale
Respiratory Fume hood sash at working height.N95/P2 Respirator + Fume hood.Prevents inhalation of fine particulates during weighing.
Hand Protection Nitrile Gloves (Min 0.11 mm thick).Double Gloving (Nitrile over Nitrile).Protects against organic solvent permeation (e.g., DMSO).
Eye Protection ANSI Z87.1 Safety Glasses with side shields.Chemical Splash Goggles.[6]Prevents corneal injury from acidic dust or splashes.
Body Protection Standard Lab Coat (Cotton/Poly blend).Tyvek® Lab Coat or Apron.Minimizes clothing contamination and skin absorption risks.[4][5][6][7]
PPE Decision Logic

The following decision tree illustrates the selection process based on operational scale and task risk.

PPE_Decision_Matrix Start Task Assessment Quantity Quantity handled? Start->Quantity Small < 100 mg Quantity->Small Analytical Large > 100 mg / High Dust Quantity->Large Preparative Standard_PPE Standard Protocol: Nitrile Gloves Safety Glasses Fume Hood Small->Standard_PPE Enhanced_PPE Enhanced Protocol: Double Gloves Splash Goggles N95 Respirator Large->Enhanced_PPE

Figure 1: PPE Selection Logic based on quantity thresholds. Ensure higher protection levels for preparative scales where dust generation is probable.

Operational Handling Protocols
A. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Environment: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic tendencies are common in indole-carboxamides; store with desiccant if possible.

  • Incompatibility: Avoid strong oxidizing agents and strong bases.[4]

B. Weighing & Solubilization Workflow

Objective: Safely transfer solid to solution without environmental contamination.

  • Preparation:

    • Bring the vial to room temperature before opening to prevent condensation (which degrades the amide/acid functionality).

    • Verify the balance is within a certified chemical fume hood or powder containment enclosure.

  • Weighing:

    • Use an anti-static weighing boat.

    • Technique: Do not tap the spatula against the vial rim (creates aerosol). Use a gentle rolling motion.

    • Self-Validation: If visible dust settles on the balance pan, your handling technique is too aggressive. Clean immediately with a damp Kimwipe.

  • Solubilization:

    • Preferred Solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Solubility Note: This compound is sparingly soluble in water/PBS. Predissolve in DMSO (e.g., to 10-50 mM) before diluting into aqueous buffers.

    • Safety Check: When adding solvent, point the vial away from the face. Exothermic mixing is negligible but splash risk remains.

C. Reaction Setup (Synthesis Context)
  • Acidity: The C5-carboxylic acid is acidic. If coupling (e.g., amide bond formation), use a base (DIPEA/TEA) to deprotonate.

  • Monitoring: Monitor reactions via LC-MS or TLC. Indoles are UV-active (Visualization: UV 254 nm).

Emergency Response & Decontamination
Spill Response Workflow

In the event of a powder spill inside the fume hood:

  • Assess: Stop work. Alert nearby personnel.

  • Contain: Cover the spill with a damp paper towel (prevents dust dispersal).

  • Clean:

    • Wipe up the solid using the damp towel.

    • Clean the surface with 70% Ethanol followed by water.

    • Why Ethanol? Indole derivatives have higher solubility in organic alcohols than water, ensuring complete removal.

  • Dispose: Place all cleanup materials into a solid hazardous waste bag.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][5][6] Remove contact lenses if present.[4][5][6][7] Seek medical attention immediately.

  • Skin Contact: Wash with soap and water.[4][5][6][7] If irritation persists (redness/itching), consult a physician.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Waste Disposal & Logistics

Disposal must comply with local (e.g., EPA RCRA in the US) regulations.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical SolidCollect in a labeled "Solid Organic Waste" drum. Incineration is the standard method.
Liquid Waste (DMSO/DMF) Halogenated/Non-Halogenated SolventSegregate based on solvent type. Do NOT pour down the drain.
Contaminated Sharps Hazardous SharpsDispose of needles/syringes used with the compound in rigid sharps containers.
References
  • PubChem Compound Summary. 1H-Indole-5-carboxylic acid (Analogous Structure Safety Data). National Center for Biotechnology Information. Link

  • ChemSrc. 2-Carbamoyl-1H-indole-5-carboxylic acid (CAS 1016689-66-9) Entry. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] Link

  • Fisher Scientific. Safety Data Sheet: Indole-5-carboxylic acid. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.